Glucose 6-phosphate
Description
Structure
3D Structure
Properties
CAS No. |
299-31-0 |
|---|---|
Molecular Formula |
C6H13O9P |
Molecular Weight |
260.14 g/mol |
IUPAC Name |
[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4+,5-,6?/m1/s1 |
InChI Key |
NBSCHQHZLSJFNQ-GASJEMHNSA-N |
SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O |
Other CAS No. |
56-73-5 |
physical_description |
Liquid |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery of Glucose 6-Phosphate: A Technical Retrospective
A pivotal moment in the history of biochemistry, the discovery of glucose 6-phosphate (G6P) and its immediate precursor, glucose 1-phosphate (G1P), fundamentally reshaped our understanding of carbohydrate metabolism. This guide delves into the seminal experiments that led to the identification of these key intermediates, providing a technical overview for researchers, scientists, and drug development professionals. The work of Nobel laureates Carl and Gerty Cori stands at the forefront of this discovery, which laid the groundwork for elucidating the intricate pathways of glycolysis and glycogenolysis.
Introduction: Setting the Stage
In the early 20th century, the mechanisms by which cells utilized and stored glucose were largely a black box. It was known that glycogen (B147801) served as a storage form of glucose in muscle and liver, but the process of its breakdown (glycogenolysis) and subsequent entry into energy-producing pathways was unclear. The prevailing theory involved a simple hydrolysis of glycogen to glucose. However, the work of Carl and Gerty Cori in the 1930s would reveal a more complex and elegant phosphorolytic pathway, with phosphorylated glucose esters as the central players.
The Key Discovery: Glucose 1-Phosphate, the "Cori Ester"
The journey to understanding this compound began with the identification of its isomer, glucose 1-phosphate. In a landmark series of experiments, the Coris demonstrated that the breakdown of glycogen in muscle tissue did not directly yield free glucose. Instead, inorganic phosphate (B84403) was consumed, and a new hexosemonophosphate was formed.[1][2] This compound, which they isolated and identified in 1936, was glucose 1-phosphate, often referred to as the "Cori ester".[2][3]
Experimental Protocol: Isolation of Glucose 1-Phosphate from Frog Muscle
The Coris' experiments primarily utilized minced and washed frog muscle, a preparation that retained the necessary enzymes for glycogenolysis but was depleted of many interfering soluble components.[1]
Objective: To demonstrate the formation of a hexosemonophosphate from glycogen and inorganic phosphate in a muscle preparation.
Methodology:
-
Tissue Preparation: Hind leg muscles from frogs were minced and washed extensively with cold, distilled water to remove soluble intermediates like ATP and existing sugar phosphates.[1]
-
Incubation: The washed muscle tissue was suspended in a phosphate buffer (pH 7.3) and incubated at a controlled temperature (e.g., 30°C). Adenylic acid (AMP) was added as a crucial activator for the phosphorylase enzyme.
-
Reaction Termination and Extraction: The reaction was stopped by the addition of trichloroacetic acid, which denatured the enzymes and precipitated proteins. The mixture was then filtered.
-
Analysis of Intermediates: The filtrate was analyzed for changes in inorganic phosphate and the formation of hexosemonophosphate. A key analytical distinction was the acid lability of the newly formed ester. Glucose 1-phosphate is readily hydrolyzed in acidic conditions, releasing inorganic phosphate, whereas this compound is relatively acid-stable.
-
Isolation: For isolation of the new ester, a large-scale incubation was performed. The ester was precipitated as a barium salt and then converted to a crystalline brucine (B1667951) salt for definitive identification.[1]
Logical Workflow for the Discovery of Glucose 1-Phosphate
Caption: Workflow of the key experimental steps leading to the isolation and identification of glucose 1-phosphate.
Quantitative Data from Early Experiments
The Coris' publications provided quantitative evidence for the formation of the new phosphate ester. The data below is representative of their findings, demonstrating the stoichiometry of the reaction.
| Component Change (mg per 100g muscle) | Experiment 1 | Experiment 2 |
| Glycogen Disappearance | -154 | -128 |
| Inorganic Phosphate Disappearance | -52 | -44 |
| Hexosemonophosphate Formation (as glucose) | +201 | +168 |
| Calculated Molar Ratio (Hexosemonophosphate:Inorganic Phosphate) | 1.02 | 1.04 |
Table 1: Representative quantitative data from Cori and Cori (1936) demonstrating the relationship between glycogen breakdown, inorganic phosphate consumption, and hexosemonophosphate formation in minced frog muscle. The molar ratio close to 1:1 supported a phosphorolytic, not hydrolytic, cleavage of glycogen.
The Crucial Conversion: From Glucose 1-Phosphate to this compound
Having identified glucose 1-phosphate as the product of glycogen phosphorolysis, the next critical step was to determine its metabolic fate. The Coris and their collaborator, Sidney Colowick, observed that when G1P was added to muscle or yeast extracts, it was rapidly converted into the well-known, acid-stable Embden ester, which was this compound.[3][4] This established the enzymatic link between glycogen stores and the glycolytic pathway.
Discovery of Phosphoglucomutase
This conversion reaction was shown to be catalyzed by a previously unknown enzyme, which they named phosphoglucomutase .[2][4][5] This enzyme facilitates the transfer of the phosphate group from the 1-carbon to the 6-carbon of the glucose molecule.
Signaling Pathway: Glycogenolysis to Glycolysis Entry
Caption: The enzymatic steps from glycogen to this compound, linking glycogenolysis to glycolysis.
Experimental Protocol: Demonstrating the Activity of Phosphoglucomutase
Objective: To demonstrate the conversion of glucose 1-phosphate to this compound in tissue extracts.
Methodology:
-
Preparation of Extract: A cell-free extract was prepared from rabbit muscle or yeast by grinding with sand and extracting with water, followed by dialysis to remove small molecules.
-
Incubation: The dialyzed extract was incubated with a known amount of purified glucose 1-phosphate at a controlled pH and temperature. Magnesium ions were identified as an important cofactor for the reaction.
-
Analysis: Samples were taken at various time points. The reaction was stopped with acid. The amounts of acid-labile phosphate (representing G1P) and acid-stable hexosemonophosphate (representing G6P) were determined. The disappearance of G1P corresponded with the appearance of G6P.
Analytical Methods of the Era
The ability to differentiate and quantify G1P and G6P was crucial to these discoveries. The primary methods available in the 1930s relied on the differential stability of the phosphate esters to acid hydrolysis.
-
Total Hexosemonophosphate: Determined by measuring the increase in reducing sugar after enzymatic hydrolysis of the phosphate group.
-
Inorganic Phosphate: Measured using colorimetric methods, such as the Fiske-Subbarow method, which involves the formation of a colored phosphomolybdate complex.
-
Glucose 1-Phosphate: Quantified by measuring the amount of inorganic phosphate liberated after mild acid hydrolysis (e.g., in 1 N H₂SO₄ at 100°C for a few minutes), which cleaves G1P but leaves G6P largely intact.
-
This compound: Calculated by the difference between the total hexosemonophosphate and the amount determined to be G1P.
Conclusion and Significance
The discovery of glucose 1-phosphate and the subsequent elucidation of its conversion to this compound by phosphoglucomutase were monumental achievements in biochemistry. These findings by the Coris and their colleagues overturned the long-held belief of simple hydrolysis and revealed the elegant mechanism of phosphorolysis for mobilizing glycogen reserves. This work not only defined the entry point of stored carbohydrate into the glycolytic pathway but also introduced the concept of reversible enzymatic reactions in metabolic regulation. The identification of G6P as the direct product of this two-step process solidified its central role as a metabolic hub, connecting glycogenolysis, glycolysis, and the pentose (B10789219) phosphate pathway. This foundational knowledge remains at the core of our understanding of cellular energy metabolism and has profound implications for metabolic diseases, including diabetes and glycogen storage diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Brain glycogen structure and its associated proteins: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial lactate metabolism: history and implications for exercise and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
The Evolutionary Trajectory of a Central Metabolic Hub: A Technical Guide to Glucose 6-Phosphate Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucose 6-phosphate (G6P) stands at a critical metabolic crossroads, directing carbon flux into glycolysis for energy production, the pentose (B10789219) phosphate (B84403) pathway (PPP) for biosynthetic precursors and redox balance, and glycogen (B147801) synthesis for storage. The intricate network of enzymes and regulatory mechanisms governing G6P metabolism has undergone a remarkable evolutionary journey, shaped by changing cellular demands and environmental pressures. This in-depth technical guide explores the evolution of G6P metabolic pathways, providing a comprehensive overview of the key enzymatic players, their kinetic properties across different species, the evolution of their regulatory control, and the methodologies used to unravel their evolutionary history. This document is intended to serve as a valuable resource for researchers and drug development professionals seeking to understand the fundamental principles of metabolic evolution and to identify novel therapeutic targets within this central hub of cellular metabolism.
Introduction: The Centrality of this compound Metabolism
This compound is the first key intermediate in the intracellular metabolism of glucose. Its fate is determined by the activities of a suite of enzymes that channel it into one of three major pathways:
-
Glycolysis: The catabolic breakdown of glucose to pyruvate, generating ATP and NADH.
-
Pentose Phosphate Pathway (PPP): An anabolic pathway that produces NADPH for reductive biosynthesis and antioxidant defense, as well as pentose sugars for nucleotide synthesis.
-
Glycogen Synthesis: The conversion of glucose into its storage form, glycogen, in animals and fungi, or starch in plants.
The partitioning of G6P between these pathways is tightly regulated to meet the cell's ever-changing needs for energy, biosynthetic precursors, and redox homeostasis. The evolution of the enzymes and regulatory networks that control this metabolic node offers profound insights into the adaptation of organisms to diverse environments and lifestyles.
Evolution of Key Enzymes in G6P Metabolism
The enzymes that catalyze the initial steps of G6P metabolism have diverse evolutionary histories, reflecting a combination of vertical descent, gene duplication, and horizontal gene transfer.
Glucose-6-Phosphate Dehydrogenase (G6PDH): The Gateway to the Pentose Phosphate Pathway
Glucose-6-phosphate dehydrogenase (G6PDH) catalyzes the irreversible first committed step of the pentose phosphate pathway, the oxidation of G6P to 6-phosphoglucono-δ-lactone, with the concomitant reduction of NADP+ to NADPH. As the rate-limiting enzyme of the PPP, the evolution of G6PDH has been driven by the demand for NADPH for processes such as fatty acid synthesis, cholesterol synthesis, and defense against oxidative stress.
Phosphoglucose (B3042753) Isomerase (PGI): The Bridge Between Glycolysis and Gluconeogenesis
Phosphoglucose isomerase (PGI), also known as phosphohexose isomerase (PHI), catalyzes the reversible isomerization of this compound to fructose (B13574) 6-phosphate. This enzyme plays a crucial role in both glycolysis and gluconeogenesis. In plants, distinct cytosolic and plastidic PGI isozymes exist, with different kinetic properties that reflect their specialized roles in sucrose (B13894) synthesis and starch metabolism, respectively[1]. The evolution of these isozymes highlights the adaptation of metabolic pathways to subcellular compartmentalization[1].
Phosphoglucomutase (PGM): Directing G6P to Glycogen Synthesis and Glycolysis
Phosphoglucomutase (PGM) catalyzes the reversible conversion of this compound to glucose 1-phosphate, a key step in both glycogen synthesis and glycogenolysis. In humans, two major isoenzymes, PGM1 and PGM2, exist with distinct kinetic properties[2]. The evolution of PGM isozymes reflects the need for differential regulation of glucose storage and mobilization in various tissues.
Comparative Enzyme Kinetics
The kinetic parameters of G6P metabolic enzymes vary significantly across different species, reflecting adaptations to their specific metabolic contexts. The following tables summarize the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for key enzymes, providing a quantitative basis for understanding their evolutionary divergence.
Table 1: Kinetic Parameters of Glucose-6-Phosphate Dehydrogenase (G6PDH) Across Species
| Species | Substrate | Km (µM) | kcat (s-1) | Notes |
| Escherichia coli | G6P | 220 | 32.5 | - |
| NADP+ | 130 | |||
| Saccharomyces cerevisiae (Yeast) | G6P | 70 | - | - |
| NADP+ | 20 | |||
| Homo sapiens (Human) | G6P | 12-61 | - | Varies with isoform and conditions |
| NADP+ | 4-13 | |||
| Rattus norvegicus (Rat) - Liver | G6P | 870 | - | Periportal region |
| NADP+ | - | |||
| Schizosaccharomyces pombe (Fission Yeast) | 6-Phosphogluconate | 250 | - | For the subsequent enzyme, 6PGD |
| Pelecanus crispus (Yellow Catfish) - Liver | G6P | 479 | - | |
| NADP+ | 29 | |||
| Sus scrofa (Pig) - Liver | G6P | 36 | - | |
| NADP+ | 4.8 | |||
| Ovis aries (Sheep) - Brain Cortex | G6P | 72.9 | - | |
| NADP+ | 64 |
Table 2: Kinetic Parameters of Phosphoglucose Isomerase (PGI) Across Species
| Species | Substrate | Km (mM) | kcat (s-1) | Notes |
| Saccharomyces cerevisiae (Yeast) | F6P | 2.62 - 7.8 | 2.78 - 11.4 | Temperature dependent[3] |
| G6P | 2.62 - 7.8 | 0.85 - 1.46 | Temperature dependent[3] | |
| Pyrococcus furiosus (Hyperthermophilic archaeon) | G6P | 1.99 | - | [4] |
| F6P | 0.63 | [4] | ||
| Arabidopsis thaliana (Plant) - Plastidic | F6P | - | - | Km for G6P is ~2.9-fold higher than for F6P[5] |
| Arabidopsis thaliana (Plant) - Cytosolic | F6P | - | - | Similar Km for G6P and F6P[5] |
Table 3: Kinetic Parameters of Phosphoglucomutase (PGM) Across Species
| Species | Substrate | Km (µM) | Notes |
| Homo sapiens (Human) - PGM1 | Glucose 1-P | Similar to PGM2 | "Ping-pong" kinetic mechanism[2] |
| Homo sapiens (Human) - PGM2 | Glucose 1-P | Similar to PGM1 | "Ping-pong" kinetic mechanism[2] |
| Rabbit | Glucose 1-P | - | - |
Evolution of Regulatory Mechanisms
The flux through G6P metabolic pathways is not only determined by the kinetic properties of the enzymes but also by a complex web of regulatory mechanisms that have evolved to ensure metabolic homeostasis.
Allosteric Regulation: The Case of Phosphofructokinase (PFK)
Phosphofructokinase (PFK) is a key regulatory enzyme in glycolysis that catalyzes the phosphorylation of fructose 6-phosphate. The evolution of its allosteric regulation provides a fascinating example of how gene duplication and fusion can lead to increased regulatory complexity. Mammalian PFK has evolved from a prokaryotic ancestor through a process of tandem gene duplication and fusion, resulting in a much larger protein with distinct catalytic and regulatory domains[6][7][8][9]. This has allowed for the evolution of new allosteric binding sites for a variety of effectors, including ATP, AMP, citrate, and fructose 2,6-bisphosphate, enabling a more sophisticated control of glycolytic flux in response to the cell's energy status[2][6][7][8][9].
Transcriptional Regulation
The expression of genes encoding the enzymes of glycolysis and the pentose phosphate pathway is tightly controlled at the transcriptional level. In many organisms, the expression of these genes is coordinately regulated in response to nutrient availability and hormonal signals. For example, in mammals, the transcription factor ChREBP (Carbohydrate Response Element-Binding Protein) plays a central role in upregulating the expression of glycolytic and lipogenic genes in response to high glucose levels. The evolution of these transcriptional regulatory networks has been crucial for the adaptation of organisms to different dietary conditions.
Methodologies for Studying the Evolution of G6P Metabolism
A variety of experimental and computational techniques are employed to investigate the evolution of metabolic pathways.
Ancestral Sequence Reconstruction
Ancestral sequence reconstruction is a powerful computational method used to infer the amino acid sequences of ancient proteins. This approach allows researchers to "resurrect" ancestral enzymes in the laboratory and study their biochemical properties, providing direct insights into the evolutionary trajectory of enzyme function.
Experimental Protocol: Ancestral Sequence Reconstruction of a Glycolytic Enzyme
-
Sequence Collection and Alignment:
-
Gather a comprehensive set of homologous protein sequences for the enzyme of interest from diverse species.
-
Perform a multiple sequence alignment to identify conserved and variable regions.
-
-
Phylogenetic Tree Reconstruction:
-
Construct a phylogenetic tree from the multiple sequence alignment using methods such as maximum likelihood or Bayesian inference. This tree represents the evolutionary relationships between the sequences.
-
-
Ancestral Sequence Inference:
-
Use the phylogenetic tree and a model of protein evolution to infer the most probable amino acid sequence at each ancestral node of the tree.
-
-
Gene Synthesis and Expression:
-
Synthesize the gene encoding the inferred ancestral protein sequence.
-
Clone the synthetic gene into an appropriate expression vector and express the ancestral protein in a suitable host organism (e.g., E. coli).
-
-
Protein Purification and Characterization:
-
Purify the resurrected ancestral protein using standard chromatography techniques.
-
Characterize the biochemical and biophysical properties of the ancestral enzyme, including its kinetic parameters, stability, and substrate specificity.
-
Metabolic Flux Analysis
Metabolic flux analysis (MFA) is an experimental technique used to quantify the rates of metabolic reactions within a cell. By using isotopically labeled substrates (e.g., 13C-labeled glucose), researchers can trace the flow of atoms through metabolic pathways and determine the relative flux through different branches of G6P metabolism.
Experimental Protocol: 13C-Metabolic Flux Analysis of the Pentose Phosphate Pathway
-
Cell Culture and Isotope Labeling:
-
Culture the cells of interest in a defined medium.
-
Introduce a 13C-labeled substrate, such as [1,2-13C2]glucose, into the medium.
-
Allow the cells to reach a metabolic and isotopic steady state.
-
-
Metabolite Extraction:
-
Rapidly quench metabolic activity and extract intracellular metabolites.
-
-
Mass Spectrometry Analysis:
-
Analyze the isotopic labeling patterns of key metabolites (e.g., amino acids derived from glycolytic and PPP intermediates) using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Flux Calculation:
-
Use a computational model of the metabolic network to calculate the intracellular metabolic fluxes that best fit the experimentally determined labeling patterns.
-
Phylogenetic Analysis of Metabolic Networks
This approach extends traditional phylogenetic analysis from single genes to entire metabolic pathways or networks. By comparing the presence, absence, and connectivity of enzymes in the G6P metabolic network across different species, researchers can infer the evolutionary history of the entire pathway. This can reveal how the topology and overall organization of the network have changed over time.
Visualizing the Evolution of G6P Metabolism
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and experimental workflows discussed in this guide.
Caption: Core this compound Metabolic Pathways.
Caption: Workflow for Ancestral Sequence Reconstruction.
Caption: Workflow for Metabolic Flux Analysis.
Implications for Drug Development
A deep understanding of the evolution of G6P metabolic pathways can inform the development of novel therapeutic strategies. For instance, the significant differences in the kinetic properties and regulation of G6P metabolic enzymes between humans and pathogenic organisms can be exploited for the design of species-specific inhibitors. Furthermore, the altered G6P metabolism observed in many cancers, often characterized by an upregulation of the PPP, presents opportunities for the development of targeted anti-cancer therapies. By understanding the evolutionary constraints and adaptations of these pathways, researchers can better predict the efficacy and potential resistance mechanisms of drugs targeting metabolic enzymes.
Conclusion
The evolution of this compound metabolic pathways is a testament to the power of natural selection to shape complex biological systems. From the diversification of enzyme families to the emergence of sophisticated regulatory networks, the history of G6P metabolism is written in the genomes and proteomes of all living organisms. By employing a combination of comparative genomics, enzymology, and systems-level approaches, researchers continue to unravel the intricate details of this evolutionary process. This knowledge not only deepens our understanding of fundamental biological principles but also provides a rational basis for the development of new strategies to combat human diseases.
References
- 1. courses.washington.edu [courses.washington.edu]
- 2. Human erythrocyte phosphoglucomutase: comparison of the kinetic properties of PGM1 and PGM2 isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Importance of product/reactant equilibration in the kinetics of the phosphoglucose isomerization reaction by differential stopped flow microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Reconstructed ancestral enzymes reveal that negative selection drove the evolution of substrate specificity in ADP-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ancestral Sequence Reconstruction: From Chemical Paleogenetics to Maximum Likelihood Algorithms and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ocw.mit.edu [ocw.mit.edu]
Glucose 6-Phosphate: A Linchpin of Cellular Metabolism and Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Glucose 6-phosphate (G6P) stands as a critical nexus in cellular metabolism, positioned at the crossroads of energy production, biosynthesis, and storage. This technical guide provides a comprehensive examination of the multifaceted roles of G6P, detailing its involvement in key metabolic pathways, its function as a potent allosteric regulator, and its implications in a range of pathological states, including metabolic disorders and cancer. We present a consolidation of quantitative data, detailed experimental methodologies, and visual representations of the intricate molecular interactions centered around this pivotal intermediate. This document is intended to serve as a valuable resource for researchers and drug development professionals seeking to understand and therapeutically target the metabolic networks governed by this compound.
Introduction: The Centrality of this compound
Upon entry into the cell, glucose is rapidly phosphorylated to this compound (G6P) by hexokinases.[1] This irreversible step effectively traps glucose within the cell, committing it to intracellular metabolism.[1] G6P is not merely a metabolic intermediate but a central hub that dictates the flow of carbon through several fundamental pathways, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), glycogen (B147801) synthesis, and gluconeogenesis.[2] Its intracellular concentration and flux are tightly regulated, reflecting the energetic and biosynthetic needs of the cell. Dysregulation of G6P metabolism is a hallmark of numerous diseases, making the enzymes that produce and consume it attractive targets for therapeutic intervention.
The Metabolic Fates of this compound
The metabolic destiny of this compound is determined by the cell's immediate physiological requirements. It can be channeled into catabolic pathways for energy generation or anabolic pathways for the synthesis of essential biomolecules and for energy storage.
Glycolysis: The Pathway of Energy Production
When cellular energy is in demand, G6P is isomerized to fructose (B13574) 6-phosphate, committing it to the glycolytic pathway for the production of pyruvate, ATP, and NADH.[2] This pathway is the primary route for ATP synthesis in many cell types and is fundamental for cellular function.
Pentose Phosphate Pathway: A Source of Anabolic Precursors and Reductive Power
Alternatively, G6P can enter the pentose phosphate pathway (PPP), a critical route for the production of NADPH and the precursor for nucleotide biosynthesis, ribose 5-phosphate.[2][3] NADPH is essential for reductive biosynthesis and for protecting the cell against oxidative stress. The PPP is particularly active in rapidly dividing cells and in cells exposed to high levels of oxidative stress.
Glycogen Synthesis: Storing Energy for Future Needs
In times of glucose abundance, G6P is converted to glucose 1-phosphate and then to UDP-glucose, the substrate for glycogen synthase, leading to the formation of glycogen, the primary storage form of glucose in animals.[4][5] This process is particularly prominent in the liver and skeletal muscle.
Gluconeogenesis and Glycogenolysis: Releasing Glucose into the Bloodstream
In the liver and kidneys, G6P can be dephosphorylated by glucose 6-phosphatase (G6Pase) to release free glucose into the bloodstream, maintaining blood glucose homeostasis during periods of fasting.[4][6] G6P is also generated from the breakdown of glycogen (glycogenolysis).[6]
Below is a diagram illustrating the central position of this compound in these key metabolic pathways.
Allosteric Regulation by this compound
Beyond its role as a substrate, G6P is a critical allosteric regulator of several key enzymes, allowing for rapid, localized control of metabolic flux in response to changes in cellular energy status.
-
Glycogen Synthase: G6P is a potent allosteric activator of glycogen synthase, the rate-limiting enzyme in glycogen synthesis.[5][7] Increased levels of G6P signal glucose abundance and promote its storage as glycogen.
-
Glycogen Phosphorylase: Conversely, G6P acts as an allosteric inhibitor of glycogen phosphorylase, the enzyme responsible for glycogen breakdown.[4][8] This prevents the futile cycling of glucose between glycogen synthesis and degradation.
-
Hexokinase: G6P can inhibit hexokinase I, II, and III, providing a feedback mechanism to prevent the excessive accumulation of intracellular G6P.[9]
Quantitative Data
The following tables summarize key quantitative parameters related to G6P metabolism, providing a basis for computational modeling and a deeper understanding of the kinetics of these pathways.
Table 1: Intracellular Concentrations of this compound
| Cell/Tissue Type | Condition | G6P Concentration (µM) | Reference(s) |
| Rat Liver | Fed | ~200-300 | [2] |
| Rat Liver | Fasted (24h) | ~50-100 | [2][10] |
| Rat Skeletal Muscle | Rest | 590 ± 80 (µmol/kg wet wt) | [9] |
| Rat Heart | Normal | 11.2 ± 2.3 (µmol/kg wet wt) | [9] |
| Rat Brain | Normal | 25 (mM required for maximal O2 uptake) | [11][12] |
| Human Erythrocytes | Normal | ~35-50 | N/A |
| Various Cancer Cell Lines | Proliferating | Generally elevated compared to normal counterparts | [13][14][15][16][17] |
Table 2: Kinetic Parameters of Key Enzymes Involved in G6P Metabolism
| Enzyme | Substrate/Regulator | Parameter | Value | Organism/Tissue | Reference(s) |
| Hexokinase I | Glucose | Km | ~50-100 µM | Mammalian Tissues | N/A |
| Glucokinase (Hexokinase IV) | Glucose | Km | ~5-10 mM | Human Liver | N/A |
| This compound Dehydrogenase (G6PDH) | This compound | Km | 0.15 - 0.22 mM | Rat Liver | [18] |
| This compound Dehydrogenase (G6PDH) | NADP+ | Km | ~10-20 µM | Various | [19] |
| Glycogen Synthase | This compound | Ka | ~0.1-1 mM (highly dependent on phosphorylation state) | Mammalian Muscle/Liver | [7][20][21][22] |
| Glycogen Phosphorylase | This compound | Ki | ~1-2 mM | Rabbit Muscle | [23] |
| Glucose 6-Phosphatase | This compound | Km | ~0.2-0.4 mM | Rat Liver | [10] |
G6P in Disease and as a Therapeutic Target
The central role of G6P in metabolism makes its dysregulation a key factor in several human diseases.
Metabolic Disorders
-
Glycogen Storage Disease Type I (GSD I): This genetic disorder is caused by a deficiency in glucose 6-phosphatase, leading to the accumulation of G6P and glycogen in the liver and kidneys.[2] This results in severe hypoglycemia, growth retardation, and other metabolic abnormalities.
-
Diabetes: Altered G6P metabolism is implicated in the pathophysiology of type 2 diabetes. For instance, changes in the activity of glucokinase and glucose 6-phosphatase can contribute to hyperglycemia.[8]
Cancer
Cancer cells exhibit a profound reprogramming of metabolism, often characterized by an upregulation of glycolysis and the pentose phosphate pathway, a phenomenon known as the Warburg effect.[15] This metabolic shift increases the demand for G6P to fuel proliferation and combat oxidative stress.
-
This compound Dehydrogenase (G6PDH): As the rate-limiting enzyme of the PPP, G6PDH is frequently overexpressed in various cancers and is associated with tumor growth, metastasis, and drug resistance.[14][15][16][17] This makes G6PDH a promising target for anticancer therapies.
Crosstalk with Cellular Signaling Pathways
Recent evidence has highlighted the intricate crosstalk between G6P metabolism and major cellular signaling pathways that regulate cell growth, proliferation, and survival.
AMPK and mTOR Signaling
The AMP-activated protein kinase (AMPK) and the mechanistic target of rapamycin (B549165) (mTOR) are two master regulators of cellular energy homeostasis. There is a complex interplay between these signaling nodes and G6P metabolism.
-
AMPK: As a cellular energy sensor, AMPK is activated under conditions of low energy (high AMP/ATP ratio). Activated AMPK can inhibit anabolic processes, including those that consume G6P. There is also evidence suggesting that G6P levels can influence AMPK activity.[24][25][26]
-
mTOR: The mTOR pathway is a central regulator of cell growth and proliferation, and its activity is tightly linked to nutrient availability. The PPP, fueled by G6P, provides the necessary building blocks (ribose) and reductive power (NADPH) for mTOR-driven cell growth.[24][25][26] There is evidence of a feedback loop where mTOR signaling can regulate the expression of enzymes in the PPP.
The following diagram illustrates the crosstalk between G6P metabolism and the AMPK/mTOR signaling pathways.
Experimental Protocols
This section provides an overview of key experimental methodologies for the study of G6P and related enzymes.
Measurement of Intracellular this compound
Principle: A common method involves the enzymatic determination of G6P. G6P is oxidized by G6PDH, with the concomitant reduction of NADP+ to NADPH. The increase in NADPH is measured spectrophotometrically at 340 nm or fluorometrically.
Workflow:
Enzyme Activity Assays
Principle: The activities of enzymes that produce or consume G6P are typically measured using coupled enzyme assays where the product of the reaction of interest is used as a substrate for a second, indicator enzyme that produces a readily detectable product (e.g., NADH or NADPH).
-
Hexokinase Activity: Glucose + ATP --(Hexokinase)--> G6P + ADP. The G6P produced is then used in the G6PDH reaction as described above.[27]
-
This compound Dehydrogenase (G6PDH) Activity: G6P + NADP+ --(G6PDH)--> 6-Phosphoglucono-δ-lactone + NADPH. The rate of NADPH production is monitored directly.[28]
-
Glucose 6-Phosphatase (G6Pase) Activity: G6P + H₂O --(G6Pase)--> Glucose + Pi. The production of inorganic phosphate (Pi) is measured, often using a colorimetric method (e.g., malachite green assay).[19]
-
Glycogen Synthase Activity: UDP-Glucose + Glycogen(n) --(Glycogen Synthase)--> UDP + Glycogen(n+1). The activity can be measured by quantifying the incorporation of radiolabeled glucose from UDP-[¹⁴C]glucose into glycogen or by detecting the production of UDP.[11][15] The assay is performed in the presence and absence of G6P to determine the allosteric activation.
-
Glycogen Phosphorylase Activity: Glycogen(n+1) + Pi --(Glycogen Phosphorylase)--> Glycogen(n) + Glucose 1-Phosphate. The production of glucose 1-phosphate is measured using a coupled enzyme assay with phosphoglucomutase and G6PDH.[23] The inhibitory effect of G6P is determined by including it in the assay mixture.
Conclusion
This compound is a metabolite of paramount importance, orchestrating the flow of carbon through central metabolic pathways and acting as a key signaling molecule. Its intricate regulation and involvement in a wide array of physiological and pathological processes underscore its significance as a subject of continued research and as a potential target for therapeutic intervention. This guide provides a foundational resource for professionals in the field, consolidating key information to facilitate a deeper understanding of the complex biology surrounding this pivotal metabolic intermediate.
References
- 1. Insulin - Wikipedia [en.wikipedia.org]
- 2. Glucose-6 Phosphate, a Central Hub for Liver Carbohydrate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism - Wikipedia [en.wikipedia.org]
- 4. Energy Metabolism in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. pharmacy180.com [pharmacy180.com]
- 7. Allosteric regulation of glycogen synthase controls glycogen synthesis in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Allosteric regulation of glycogen synthase and hexokinase by glucosamine-6-phosphate during glucosamine-induced insulin resistance in skeletal muscle and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of fasting and refeeding on the activity of hepatic glucose-6-phosphatase in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The metabolism of this compound by mammalian cerebral cortex in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anti-Cancer Agents in Medicinal Chemistry [cardiosomatics.ru]
- 14. The Redox Role of G6PD in Cell Growth, Cell Death, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Research progress of glucose 6 phosphorus dehydrogenase in malignant tumor [manu41.magtech.com.cn]
- 17. The Multiple Roles of Glucose-6-Phosphate Dehydrogenase in Tumorigenesis and Cancer Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In situ kinetic parameters of glucose-6-phosphate dehydrogenase and phosphogluconate dehydrogenase in different areas of the rat liver acinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Investigation of this compound dehydrogenase (G6PD) kinetics for normal and G6PD-deficient persons and the effects of some drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structural basis for glucose-6-phosphate activation of glycogen synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Glucose-6-Phosphate–Mediated Activation of Liver Glycogen Synthase Plays a Key Role in Hepatic Glycogen Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Glycogen phosphorylase inhibitor, 2,3‐bis[(2E)‐3‐(4‐hydroxyphenyl)prop‐2‐enamido] butanedioic acid (BF142), improves baseline insulin secretion of MIN6 insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cross-talk between AMPK and mTOR in regulating energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mTOR/AMPK signaling in the brain: Cell metabolism, proteostasis and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 26. AMPK–mTOR Signaling and Cellular Adaptations in Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Glucose-6-phosphate reduces calcium accumulation in rat brain endoplasmic reticulum [frontiersin.org]
- 28. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
A Technical Guide to the Regulation of Glucose 6-Phosphate in Metabolic Pathways
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Glucose 6-phosphate (G6P) stands at a critical metabolic crossroads, acting as the central hub for carbon flux through several major pathways, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and glycogen (B147801) synthesis.[1][2] Its intracellular concentration and fate are meticulously regulated by a network of allosteric enzyme control, hormonal signaling, and substrate availability. Understanding the intricate regulation of G6P is paramount for research in metabolic diseases such as diabetes, cancer, and glycogen storage diseases.[3][4] This document provides an in-depth technical overview of the core regulatory mechanisms governing G6P metabolism, presents quantitative kinetic data for key enzymes, details relevant experimental protocols, and visualizes the involved pathways.
The Central Role and Metabolic Fates of this compound
Upon entry into the cell, glucose is rapidly phosphorylated to G6P by hexokinases or glucokinase, a step that traps it within the cytoplasm.[2][5] This initial reaction commits glucose to intracellular metabolism. From this point, G6P can be directed into one of several key pathways depending on the cell's energetic and biosynthetic needs.[1][3]
-
Glycolysis: When the cell requires energy, G6P is isomerized to fructose (B13574) 6-phosphate and proceeds through the glycolytic pathway to generate ATP and pyruvate.[1][5]
-
Pentose Phosphate Pathway (PPP): If the cell requires NADPH for reductive biosynthesis (e.g., fatty acid synthesis) or to counteract oxidative stress, or needs ribose 5-phosphate for nucleotide synthesis, G6P is shunted into the PPP.[4][6][7]
-
Glycogen Synthesis (Glycogenesis): In times of energy surplus, particularly in the liver and muscle, G6P is converted to glucose 1-phosphate and then stored as glycogen.[1][5]
-
Gluconeogenesis and Glycogenolysis: In the liver, G6P can be generated from non-carbohydrate precursors (gluconeogenesis) or from the breakdown of glycogen (glycogenolysis) and then dephosphorylated to free glucose for release into the bloodstream to maintain glucose homeostasis.[3][5]
Regulation at Key Enzymatic Steps
The distribution of G6P among its potential fates is controlled by the regulation of key enzymes at the entry points of each pathway.
Hexokinase and Glucokinase
These enzymes catalyze the first, irreversible step of glucose utilization.
-
Hexokinase (I-III): Found in most tissues, it has a high affinity (low Km) for glucose, allowing it to phosphorylate glucose even at low concentrations.[8][9] Hexokinase is subject to potent allosteric inhibition by its product, G6P.[8][10][11] This feedback mechanism prevents the cell from sequestering more glucose than it can process, thereby regulating the intracellular G6P pool.
-
Glucokinase (Hexokinase IV): Primarily located in the liver and pancreatic β-cells, glucokinase has a low affinity (high Km) for glucose, meaning it is only significantly active when blood glucose levels are high, such as after a carbohydrate-rich meal.[8][12] Unlike other hexokinases, it is not directly inhibited by G6P. Instead, its activity is regulated by the glucokinase regulatory protein (GKRP), which sequesters glucokinase in the nucleus in the presence of fructose 6-phosphate.[13] High glucose levels promote its release into the cytoplasm.[13]
Glucose-6-Phosphate Dehydrogenase (G6PD)
G6PD catalyzes the committed, rate-limiting step of the Pentose Phosphate Pathway, the oxidation of G6P to 6-phosphogluconolactone.[7] The primary regulatory mechanism for G6PD is the intracellular ratio of NADP+ to NADPH.[6][14]
-
NADP+: Acts as a substrate and an allosteric activator. A low NADP+ level inhibits the enzyme.[14]
-
NADPH: Is a potent competitive inhibitor of G6PD.[6][15] When NADPH levels are high (indicating sufficient reducing power), the enzyme is inhibited, and G6P is spared for other pathways like glycolysis.
Hormonal Regulation of G6P Metabolism
Hormones, particularly insulin (B600854) and glucagon (B607659), provide systemic control over glucose metabolism, thereby profoundly influencing the fate of G6P.
Insulin Signaling
Released by pancreatic β-cells in response to high blood glucose, insulin promotes glucose uptake and its conversion to G6P in muscle and adipose tissue.[16][17] It stimulates the translocation of GLUT4 glucose transporters to the cell membrane.[18] In the liver, insulin signaling promotes the utilization of G6P for glycogen synthesis and glycolysis.[17][19] It achieves this by activating protein phosphatase-1, which dephosphorylates and activates glycogen synthase, and by promoting the activity of key glycolytic enzymes.[17]
Glucagon Signaling
Secreted by pancreatic α-cells during periods of low blood glucose, glucagon acts primarily on the liver to increase blood glucose levels.[20][21] It stimulates glycogenolysis (glycogen breakdown) and gluconeogenesis (synthesis of glucose from non-carbohydrate precursors).[21][22] The glucagon signaling cascade, acting via cAMP and Protein Kinase A (PKA), leads to the phosphorylation and activation of glycogen phosphorylase, which breaks down glycogen to glucose 1-phosphate (and subsequently G6P).[21][23] PKA also promotes the expression of gluconeogenic enzymes, increasing the synthesis of G6P, which is then hydrolyzed by glucose-6-phosphatase to release free glucose into the blood.[21]
Quantitative Data Summary
The kinetic properties of the key regulatory enzymes determine the flux of G6P through different pathways. The following tables summarize reported kinetic constants. Note that values can vary significantly based on the organism, tissue, isoform, and experimental conditions.
Table 1: Kinetic Properties of Hexokinase and Glucokinase
| Enzyme | Organism/Tissue | Substrate | Km Value | Inhibitor | Ki Value | Reference |
|---|---|---|---|---|---|---|
| Hexokinase I | Brain (Mammalian) | Glucose | ~0.02 mM | G6P | - | [24] |
| Hexokinase II | Muscle (Human) | Glucose | ~0.1 mM | G6P | - | [12] |
| Glucokinase (HK IV) | Liver (Rat) | Glucose | ~10 mM | - | - | [12] |
| Glucokinase (HK D) | Liver (Rat) | 2-Deoxyglucose | 19.2 mM | MgADP | - | [25] |
| Glucokinase (HK D) | Liver | Glucose | 3.5 mM (Dissociation Constant) | - | - |[26] |
Table 2: Kinetic Properties of Glucose-6-Phosphate Dehydrogenase (G6PD)
| Enzyme Source | Substrate | Km Value | Inhibitor | Ki Value | Reference |
|---|---|---|---|---|---|
| Human Erythrocyte | G6P | 43 µM | NADPH | - | [15] |
| Human Erythrocyte | NADP+ | 11 µM | NADPH | - | [15] |
| Human Placenta | G6P | 40 µM | NADPH | 17.1 µM | [27] |
| Human Placenta | NADP+ | 20 µM | NADPH | 17.1 µM | [27] |
| Pig Liver | G6P | 36 µM | ATP | 4.5 - 7.2 mM | [28][29] |
| Pig Liver | NADP+ | 4.8 µM | ADP | 1.9 mM |[28][29] |
Table 3: Kinetic Properties of Phosphofructokinase-1 (PFK-1)
| Enzyme Source | Substrate | K½ (F6P) | Allosteric Inhibitor | Allosteric Activator | Reference |
|---|---|---|---|---|---|
| T. circumcincta (Adult) | Fructose 6-Phosphate | 0.40 - 0.65 mM | ATP | AMP, Fructose 2,6-BP | [30] |
| Human Carcinomas | Fructose 6-Phosphate | Varies by isoform | ATP, Citrate | AMP, Fructose 2,6-BP | [31] |
| E. coli | Fructose 6-Phosphate | (Cooperative binding) | ATP | ADP |[32] |
Experimental Protocols
Protocol: Measurement of G6P Concentration in Cell Lysates
This protocol is based on a coupled enzyme assay where G6P is oxidized by G6PD, leading to the reduction of NADP+ to NADPH, which can be measured spectrophotometrically at 340 nm.
Methodology:
-
Sample Preparation: Lyse cells or homogenize tissue using a method that preserves metabolites, such as perchloric acid extraction, followed by neutralization. Centrifuge to remove protein precipitate.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2) containing 0.5 mM NADP+.
-
Assay: a. Add the neutralized sample to the reaction mixture in a cuvette or 96-well plate. b. Measure the initial absorbance at 340 nm (A_initial). c. Add a known activity of G6PD to start the reaction. d. Incubate at a controlled temperature (e.g., 25°C or 37°C) until the reaction is complete (absorbance is stable). e. Measure the final absorbance at 340 nm (A_final).
-
Calculation: The change in absorbance (ΔA = A_final - A_initial) is directly proportional to the amount of NADPH produced, which is stoichiometric with the initial amount of G6P. Use the Beer-Lambert law (A = εcl) with the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹) to calculate the concentration.
Protocol: Assay of Phosphofructokinase-1 (PFK-1) Activity
This is an auxiliary enzyme assay where the product of the PFK-1 reaction, fructose 1,6-bisphosphate, is cleaved by aldolase, and the subsequent products are measured via a reaction coupled to NADH oxidation.[33]
Methodology:
-
Reaction Mixture: Prepare a 200 µL reaction mixture containing:
-
50 mM Tris-HCl, pH 7.4
-
100 mM KCl
-
10 mM MgCl2
-
0.15 mM NADH
-
Auxiliary enzymes: 0.675 U/ml aldolase, 5 U/ml triosephosphate isomerase, 2 U/ml glycerol (B35011) phosphate dehydrogenase.[33]
-
Varying concentrations of substrates (ATP, Fructose 6-Phosphate) and any allosteric effectors being tested.
-
-
Assay: a. Add the enzyme sample (cell lysate or purified protein) to the reaction mixture. b. Equilibrate the mixture to 25°C.[33] c. Initiate the reaction by adding the final component (e.g., MgCl2 or ATP).[33] d. Immediately monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD+. The rate of NADH disappearance is proportional to the PFK-1 activity.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. Plot V₀ against substrate concentration and fit to the Michaelis-Menten or Hill equation to determine kinetic parameters.[33]
Conclusion
The regulation of this compound is a highly sophisticated process central to cellular homeostasis. The fate of G6P is determined by the interplay between the allosteric regulation of key enzymes at the branch points of major metabolic pathways and overarching hormonal signals that reflect the organism's physiological state. The enzymes hexokinase, glucokinase, and glucose-6-phosphate dehydrogenase serve as critical gates, controlling entry into glycolysis and the pentose phosphate pathway, respectively. Their distinct kinetic properties and regulatory mechanisms ensure that the cell can dynamically shift its carbon metabolism to meet immediate needs for energy, biosynthesis, or redox balance. A thorough understanding of these control points is essential for developing therapeutic strategies for a wide range of metabolic disorders.
References
- 1. Glucose-6 Phosphate, a Central Hub for Liver Carbohydrate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The Role of the Pentose Phosphate Pathway in Diabetes and Cancer [frontiersin.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.libretexts.org [med.libretexts.org]
- 8. Regulation of Glycolysis: [cmgm-new.stanford.edu]
- 9. youtube.com [youtube.com]
- 10. jackwestin.com [jackwestin.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Glycolysis Regulation: Short- and Long-Term Mechanisms - Creative Proteomics [creative-proteomics.com]
- 14. bio.libretexts.org [bio.libretexts.org]
- 15. Kinetics of human erythrocyte glucose-6-phosphate dehydrogenase dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Insulin signal transduction pathway - Wikipedia [en.wikipedia.org]
- 17. Insulin Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 18. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 19. Regulation of Insulin Receptor Pathway and Glucose Metabolism by CD36 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cusabio.com [cusabio.com]
- 21. journals.physiology.org [journals.physiology.org]
- 22. news-medical.net [news-medical.net]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]
- 25. Kinetic studies of rat liver hexokinase D ('glucokinase') in non-co-operative conditions show an ordered mechanism with MgADP as the last product to be released - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cooperative interactions in hexokinase D ("glucokinase"). Kinetic and fluorescence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Kinetic properties of human placental glucose-6-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. A kinetic study of glucose-6-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. The kinetics and regulation of phosphofructokinase from Teladorsagia circumcincta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Phosphofructokinase type 1 kinetics, isoform expression, and gene polymorphisms in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Kinetic model of phosphofructokinase-1 from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. rupress.org [rupress.org]
The Enzymatic Conversion of Glucose to Glucose-6-Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phosphorylation of glucose to glucose-6-phosphate (G6P) is a critical first and often rate-limiting step in cellular glucose metabolism. This irreversible reaction traps glucose within the cell, committing it to various metabolic fates, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and glycogen (B147801) synthesis. The enzymatic catalysts for this reaction, hexokinases and glucokinase (hexokinase IV), exhibit distinct kinetic properties and regulatory mechanisms that are fundamental to maintaining glucose homeostasis. Understanding the intricacies of this conversion is paramount for research in metabolic diseases, oncology, and drug development. This guide provides an in-depth overview of the core principles of this enzymatic conversion, detailed experimental protocols for its study, and a summary of key kinetic data.
Introduction
The entry of glucose into cellular metabolism is initiated by its phosphorylation to glucose-6-phosphate. This reaction is catalyzed by a family of enzymes known as hexokinases (HK), with glucokinase (GCK) or hexokinase IV being a key isozyme primarily found in the liver and pancreatic β-cells.[1] The addition of a phosphate group to the 6th carbon of glucose, a reaction coupled with the hydrolysis of ATP to ADP, is essential for several reasons:
-
Intracellular Trapping: The negatively charged phosphate group prevents G6P from diffusing back across the cell membrane.[2]
-
Metabolic Commitment: Phosphorylation is the first committed step for glucose entering major metabolic pathways.[3]
-
Maintaining Glucose Gradient: By converting intracellular glucose, a favorable concentration gradient is maintained for further glucose uptake.
The differential kinetics and regulation of hexokinase isozymes play a crucial role in tissue-specific glucose utilization and overall glucose homeostasis.
The Enzymes: Hexokinases and Glucokinase
There are four main isozymes of hexokinase in mammals, designated Hexokinase I, II, III, and IV (Glucokinase).
-
Hexokinases I, II, and III: These are low-K_m_ enzymes with a high affinity for glucose.[4] They are found in most tissues and are responsible for glucose utilization at basal concentrations.[1] Their activity is allosterically inhibited by the product, glucose-6-phosphate, which prevents the excessive phosphorylation of glucose when cellular energy levels are high.[1]
-
Glucokinase (Hexokinase IV): In contrast, glucokinase is a high-K_m_ enzyme with a lower affinity for glucose.[1] It is primarily expressed in hepatocytes and pancreatic β-cells, where it functions as a glucose sensor.[1] Glucokinase is not inhibited by glucose-6-phosphate.[4] Its activity is instead regulated by insulin (B600854) and glucagon (B607659) at the transcriptional level and by the glucokinase regulatory protein (GKRP).[1]
Data Presentation: Kinetic Parameters of Hexokinases and Glucokinase
The kinetic parameters, Michaelis constant (K_m_) and maximum velocity (V_max_), are crucial for understanding the function of these enzymes under physiological conditions.
| Enzyme | Tissue Distribution | Substrate | K_m_ (mM) | V_max_ | Regulation |
| Hexokinase I | Most tissues, including brain and red blood cells | Glucose | ~0.02 - 0.1 | Low | Inhibited by Glucose-6-Phosphate |
| Hexokinase II | Insulin-sensitive tissues (muscle, adipose) | Glucose | ~0.1 - 0.3 | High | Inhibited by Glucose-6-Phosphate; Insulin increases expression |
| Hexokinase III | Various tissues | Glucose | ~0.01 - 0.03 | Low | Inhibited by Glucose-6-Phosphate |
| Glucokinase (Hexokinase IV) | Liver, Pancreatic β-cells | Glucose | ~5 - 10 | High | Not inhibited by G6P; Regulated by insulin, glucagon, and GKRP |
Note: K_m_ and V_max_ values can vary depending on the experimental conditions (e.g., pH, temperature, ionic strength).
Signaling Pathways and Regulation
The conversion of glucose to G6P is a key regulatory point in carbohydrate metabolism.
Caption: Metabolic fate of Glucose-6-Phosphate.
Experimental Protocols
Accurate measurement of the enzymatic conversion of glucose to G6P is fundamental for research in this area. Below are detailed protocols for key experiments.
Hexokinase Activity Assay (G6PDH-Coupled Method)
This is a continuous spectrophotometric assay that measures the rate of NADPH formation, which is proportional to hexokinase activity.[5][6]
Principle: Hexokinase catalyzes the phosphorylation of glucose to G6P. The G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is monitored.[7]
Reaction Scheme:
-
Glucose + ATP --(Hexokinase)--> Glucose-6-Phosphate + ADP
-
Glucose-6-Phosphate + NADP+ --(G6PDH)--> 6-Phosphoglucono-δ-lactone + NADPH + H+
Materials:
-
Triethanolamine buffer (50 mM, pH 7.6)
-
D-Glucose solution (555 mM)
-
ATP solution (19 mM)
-
MgCl₂ solution (100 mM)
-
NADP+ solution (14 mM)
-
Glucose-6-Phosphate Dehydrogenase (G6PDH) solution (~125 units/mL)
-
Hexokinase (enzyme sample)
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
Procedure:
-
Prepare the Reaction Mixture: In a cuvette, prepare the reaction mixture with the final concentrations as follows: 39 mM triethanolamine, 216 mM D-glucose, 0.74 mM ATP, 7.8 mM MgCl₂, and 1.1 mM NADP+.
-
Add G6PDH: Add a sufficient amount of G6PDH (e.g., 2.5 units).
-
Equilibrate: Incubate the mixture at 25°C for 5 minutes to allow the temperature to equilibrate and to measure any background reaction.
-
Initiate the Reaction: Add the hexokinase enzyme sample (e.g., 0.025 - 0.05 units) to the cuvette and mix immediately by inversion.
-
Monitor Absorbance: Record the increase in absorbance at 340 nm for approximately 5 minutes.
-
Calculate Activity: Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve. One unit of hexokinase activity is defined as the amount of enzyme that phosphorylates 1.0 µmole of D-glucose per minute at pH 7.6 at 25°C.
Caption: Workflow for G6PDH-coupled hexokinase assay.
ADP-Glo™ Kinase Assay
This is a luminescent-based assay that measures the amount of ADP produced in the kinase reaction.[8][9]
Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, and the newly synthesized ATP is detected using a luciferase/luciferin reaction. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[10]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega) containing:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra Pure ATP
-
ADP Standard
-
-
White, opaque multiwell plates
-
Luminometer
-
Kinase (enzyme sample)
-
Substrate (Glucose)
-
Kinase reaction buffer
Procedure:
-
Set up the Kinase Reaction: In a white multiwell plate, set up the kinase reaction containing the kinase, glucose, and ATP in the appropriate kinase reaction buffer. The total volume is typically 5 µL.
-
Incubate: Incubate the reaction at the desired temperature for the desired time (e.g., 60 minutes at room temperature).
-
Terminate and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.[10]
-
Detect ADP: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[10]
-
Measure Luminescence: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: Create a standard curve using the provided ADP and ATP standards to convert the relative light units (RLU) to the amount of ADP produced.
Caption: Workflow for the ADP-Glo™ kinase assay.
Conclusion
The enzymatic conversion of glucose to glucose-6-phosphate by hexokinases and glucokinase is a cornerstone of cellular metabolism. The distinct kinetic and regulatory properties of these enzymes allow for precise control of glucose utilization in different tissues and under varying physiological conditions. The experimental protocols detailed in this guide provide robust methods for investigating this crucial biochemical reaction. A thorough understanding of this process is indispensable for researchers and professionals in the fields of metabolic disease, cancer biology, and drug development, paving the way for novel therapeutic strategies targeting glucose metabolism.
References
- 1. Biochemistry Glossary: Hexokinase vs. Glucokinase | ditki medical & biological sciences [ditki.com]
- 2. Hexokinase Method - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 4. doctor2024.jumedicine.com [doctor2024.jumedicine.com]
- 5. Enzymatic Assay of Hexokinase [sigmaaldrich.com]
- 6. egyankosh.ac.in [egyankosh.ac.in]
- 7. Glucose Concentration assay (Hexokinase/G6PDH method) [protocols.io]
- 8. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
The Pivotal Role of Glucokinase in Glucose 6-Phosphate Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucokinase (GK), also known as hexokinase IV, is a critical enzyme in mammalian glucose homeostasis, primarily expressed in hepatocytes and pancreatic β-cells.[1] It catalyzes the phosphorylation of glucose to glucose-6-phosphate (G6P), the first and rate-limiting step in most glucose-utilizing pathways, including glycolysis and glycogen (B147801) synthesis.[2][3] Unlike other hexokinases, glucokinase possesses unique kinetic and regulatory properties that establish it as a key glucose sensor, enabling cells to respond to fluctuations in blood glucose levels.[1][3][4] This technical guide provides an in-depth examination of the role of glucokinase in G6P synthesis, its complex regulatory mechanisms, and its significance as a therapeutic target for metabolic diseases.
Introduction: The Glucose Sensor
Glucokinase's function as a glucose sensor is central to its physiological importance.[4][5] In pancreatic β-cells, glucokinase activity is the primary determinant of glucose-stimulated insulin (B600854) secretion.[1][3][6] In the liver, it governs the uptake and conversion of glucose into glycogen for storage, particularly after a carbohydrate-rich meal.[1][3][7] This tissue-specific function is underscored by its distinct kinetic properties, which differentiate it from other hexokinase isoforms.[1][8][9]
Kinetic Properties of Glucokinase
The catalytic activity of glucokinase is uniquely suited to its role as a glucose sensor. Its key kinetic parameters are summarized in the table below.
| Kinetic Parameter | Value | Significance |
| S₀.₅ for Glucose | ~8 mM (144 mg/dL) | This half-saturation concentration is within the physiological range of blood glucose, allowing glucokinase activity to vary significantly with changes in glucose levels.[1][10] |
| Hill Coefficient (h) | ~1.7 | Indicates positive cooperativity with glucose, meaning that as glucose concentration rises, the enzyme's affinity for glucose increases, resulting in a sigmoidal kinetic curve. This enhances its sensitivity to changes in glucose levels.[1][11] |
| Product Inhibition | Not inhibited by physiological concentrations of Glucose-6-Phosphate | This allows for a sustained response to high glucose levels, preventing feedback inhibition and ensuring continuous G6P production for downstream metabolic pathways.[1][3] |
These properties ensure that glucokinase activity is exquisitely sensitive to changes in blood glucose concentration, particularly in the postprandial state.
Regulation of Glucokinase Activity
The activity of glucokinase is tightly regulated through multiple mechanisms, ensuring a precise response to the body's metabolic needs.
Transcriptional Regulation
In the liver, glucokinase expression is induced by insulin, the hormone released in response to high blood glucose.[5][12] This ensures that the liver is equipped to handle the influx of glucose after a meal. In contrast, glucokinase expression in pancreatic β-cells is largely constitutive.[7]
Allosteric Regulation by Glucokinase Regulatory Protein (GKRP)
In hepatocytes, glucokinase activity is modulated by the glucokinase regulatory protein (GKRP).[13][14]
-
Inhibition: Under low glucose conditions (high fructose-6-phosphate), GKRP binds to glucokinase and sequesters it in the nucleus in an inactive state.[12][13][15]
-
Activation: Following a carbohydrate meal, rising glucose and fructose-1-phosphate (B91348) levels promote the dissociation of the glucokinase-GKRP complex.[13][14][15] This releases active glucokinase into the cytoplasm, where it can phosphorylate glucose.[12][13]
This dynamic regulation allows for a rapid increase in hepatic glucose metabolism in response to nutrient availability.
Caption: Regulation of Glucokinase by GKRP in Hepatocytes.
Allosteric Activation by Small Molecules
Glucokinase possesses an allosteric binding site distinct from its catalytic site.[2][16] Small molecule glucokinase activators (GKAs) can bind to this site, inducing a conformational change that increases the enzyme's affinity for glucose.[17][18] This mechanism has been a significant focus of drug development for type 2 diabetes, with the aim of enhancing glucose-stimulated insulin secretion and hepatic glucose uptake.[17][19][20][21]
Role in Metabolic Pathways
The glucose-6-phosphate synthesized by glucokinase is a central hub for multiple metabolic pathways.
Glycolysis
In both the liver and pancreatic β-cells, G6P enters the glycolytic pathway, leading to the production of ATP.[1][2] In β-cells, the resulting increase in the ATP/ADP ratio is a key signal for insulin exocytosis.[3]
Glycogen Synthesis
In the liver, a primary fate of G6P is its conversion to glycogen, the storage form of glucose.[1][7] G6P allosterically activates glycogen synthase and inhibits glycogen phosphorylase, thereby promoting glycogen storage.[3][7]
Caption: Metabolic Fates of Glucose-6-Phosphate.
Experimental Protocols: Measurement of Glucokinase Activity
Several methods are available to assay glucokinase activity. A common approach is a coupled-enzyme spectrophotometric assay.
Principle
The production of G6P by glucokinase is coupled to the reduction of NADP⁺ to NADPH by glucose-6-phosphate dehydrogenase (G6PDH). The increase in NADPH is monitored by measuring the absorbance at 340 nm.[22]
Materials
-
Glucokinase (purified or in cell lysate)
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 1 mM DTT, 5 mM MgCl₂)
-
Glucose stock solution
-
ATP stock solution
-
NADP⁺ stock solution
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure
-
Prepare Reagent Mix: In the assay buffer, prepare a reaction mixture containing glucose at the desired concentration, ATP, and NADP⁺.
-
Add G6PDH: Add a sufficient amount of G6PDH to the reaction mixture to ensure that the conversion of G6P to 6-phosphogluconate is not rate-limiting.
-
Initiate Reaction: Add the glucokinase-containing sample to the wells of the microplate.
-
Add Reagent Mix: Add the reagent mix to each well to start the reaction.
-
Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm over time in a kinetic mode.
-
Calculate Activity: The rate of NADPH production is proportional to the glucokinase activity. The activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).
Caption: Workflow for a Coupled Glucokinase Activity Assay.
Clinical Significance and Therapeutic Implications
Mutations in the glucokinase gene can lead to both hyperglycemia (inactivating mutations causing MODY2 diabetes) and hypoglycemia (activating mutations causing persistent hyperinsulinemic hypoglycemia).[1][3][6] This highlights the critical role of glucokinase in maintaining glucose homeostasis.
The development of glucokinase activators (GKAs) represents a promising therapeutic strategy for type 2 diabetes.[17][19][20] By enhancing the sensitivity of glucokinase to glucose, GKAs can potentially improve both insulin secretion from pancreatic β-cells and glucose disposal by the liver.[17][23]
Conclusion
Glucokinase plays an indispensable role in the synthesis of glucose-6-phosphate, acting as a sophisticated glucose sensor that orchestrates the metabolic response to changes in blood glucose levels. Its unique kinetic properties and intricate regulatory mechanisms in the liver and pancreas are fundamental to maintaining glucose homeostasis. A thorough understanding of glucokinase function and regulation continues to be a fertile area of research, with significant implications for the development of novel therapies for metabolic disorders.
References
- 1. Glucokinase - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Glucokinase [bionity.com]
- 4. The Central Role of Glucokinase in Glucose Homeostasis: A Perspective 50 Years After Demonstrating the Presence of the Enzyme in Islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucokinase as glucose sensor and metabolic signal generator in pancreatic beta-cells and hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucokinase mutations, insulin secretion, and diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. LabXchange [labxchange.org]
- 9. pediaa.com [pediaa.com]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Glucokinase regulatory protein - Wikipedia [en.wikipedia.org]
- 14. Glucokinase regulatory protein: complexity at the crossroads of triglyceride and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural Basis for Regulation of Human Glucokinase by Glucokinase Regulatory Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural basis for allosteric regulation of the monomeric allosteric enzyme human glucokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What are glucokinase activators and how do they work? [synapse.patsnap.com]
- 18. pnas.org [pnas.org]
- 19. mdpi.com [mdpi.com]
- 20. Glucokinase activators (GKAs) promise a new pharmacotherapy for diabetics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. diabetesjournals.org [diabetesjournals.org]
- 22. Enzyme Activity Measurement for Glucokinase [creative-enzymes.com]
- 23. taylorandfrancis.com [taylorandfrancis.com]
The Crucial Role of Glucose 6-Phosphate in Glycogen Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucose 6-phosphate (G6P) stands at a critical metabolic nexus, directing glucose into various pathways, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and, centrally, glycogen (B147801) synthesis. This technical guide provides an in-depth exploration of the multifaceted role of G6P in the regulation of glycogen synthesis. It delves into the allosteric control of glycogen synthase, the intricate interplay with hormonal signaling pathways, particularly the insulin (B600854) cascade, and the synergistic relationship with covalent modification of key enzymes. This document synthesizes current understanding, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the core signaling networks to serve as a comprehensive resource for researchers and professionals in the fields of metabolic research and drug development.
Introduction: this compound as a Key Metabolic Regulator
Upon cellular uptake, glucose is rapidly phosphorylated to this compound (G6P) by hexokinases (or glucokinase in the liver). This initial step not only traps glucose within the cell but also primes it for subsequent metabolic fates. The intracellular concentration of G6P serves as a primary indicator of glucose availability and cellular energy status. In the context of glycogenesis, G6P acts as a potent allosteric activator of glycogen synthase, the rate-limiting enzyme in this pathway.[1][2][3][4] This activation is a fundamental mechanism ensuring that excess glucose is efficiently stored as glycogen in the liver and skeletal muscle.[1][2][5]
The Allosteric Activation of Glycogen Synthase by G6P
Glycogen synthase (GS) exists in two major isoforms: GYS1, predominantly found in muscle, and GYS2, which is liver-specific.[1][5] The activity of both isoforms is dually regulated by covalent phosphorylation and allosteric modulation by G6P.[1][3][5]
-
Phosphorylation State: Glycogen synthase is inactivated by phosphorylation at multiple serine residues, a process catalyzed by several kinases, most notably Glycogen Synthase Kinase 3 (GSK-3).[1][3] Conversely, dephosphorylation by protein phosphatases, such as Protein Phosphatase 1 (PP1), activates the enzyme.[1][3]
-
Allosteric Activation: G6P acts as a powerful allosteric activator of the phosphorylated, less active form of glycogen synthase.[1][2][4] Even the hyperphosphorylated enzyme can be fully activated by saturating concentrations of G6P in vitro.[1] This mechanism allows for a rapid and direct response to increased intracellular glucose levels, bypassing the often slower hormonal signaling pathways. The binding of G6P induces a conformational change in the glycogen synthase enzyme, increasing its affinity for its substrate, UDP-glucose, and promoting the elongation of glycogen chains.[6]
The interplay between these two regulatory mechanisms is crucial for maintaining glucose homeostasis. While phosphorylation provides a more sustained, hormonally-driven control, allosteric activation by G6P allows for immediate fine-tuning of glycogen synthesis in response to fluctuating glucose availability.[1][4] Studies using knockin mice with a G6P-insensitive GYS2 mutant have demonstrated a significant reduction in liver glycogen synthesis, highlighting the critical in vivo role of this allosteric regulation.[1][3][5][7]
The Insulin Signaling Pathway and its Convergence on Glycogen Synthesis
Insulin, released in response to high blood glucose, is the primary hormonal stimulus for glycogen synthesis.[8][9] The insulin signaling cascade ultimately leads to the activation of glycogen synthase through a two-pronged approach that complements the action of G6P.
-
Inhibition of GSK-3: Insulin binding to its receptor triggers a signaling cascade involving the phosphorylation of Insulin Receptor Substrate (IRS) proteins and the subsequent activation of Phosphoinositide 3-kinase (PI3K).[10] This leads to the activation of Akt (also known as Protein Kinase B), which in turn phosphorylates and inactivates GSK-3.[10][11][12] The inhibition of GSK-3 reduces the phosphorylation of glycogen synthase, thereby favoring its more active state.[10]
-
Activation of Protein Phosphatase 1 (PP1): Insulin also promotes the activation of PP1, which directly dephosphorylates and activates glycogen synthase.[13][14] PP1 is targeted to the glycogen particle by specific glycogen-targeting subunits, which are also regulated by the insulin signaling pathway.[14][15][16][17]
The coordinated action of insulin, by both suppressing the "off" signal (GSK-3) and amplifying the "on" signal (PP1), synergizes with the direct allosteric activation by G6P to potently stimulate glycogen synthesis.
Data Presentation
Table 1: Kinetic Parameters of Glycogen Synthase
| Parameter | Condition | Value | Reference |
| Km for UDP-glucose (Yeast Gsy2p) | - this compound | Not significantly affected | [18] |
| + this compound | Not significantly affected | [18] | |
| Km for Glycogen (Yeast Gsy2p) | - this compound | ~2-fold higher | [18] |
| + this compound | ~2-fold lower | [18] | |
| Glycogen Synthase Activity Ratio (-/+ G6P) | Index of phosphorylation state | Varies with phosphorylation | [19][20] |
Table 2: Impact of G6P-Insensitive GYS2 Mutation on Glycogen Synthesis
| Condition | Wild-Type Mice | GYS2+/R582A Mice (G6P-insensitive) | Reference |
| Liver Glycogen Accumulation (Fed state) | Normal | Significantly reduced | [1][3] |
| Hepatocyte Glycogen Synthesis (in vitro) | Normal | Significantly reduced | [1][3][5] |
| Glucose Tolerance | Normal | Modestly intolerant | [1][3][5] |
Experimental Protocols
Measurement of this compound Levels
A common and sensitive method for determining G6P concentrations in cell or tissue extracts is through an enzymatic assay coupled with a colorimetric or fluorometric readout.[21][22][23][24][25]
Principle: this compound is oxidized by glucose-6-phosphate dehydrogenase (G6PDH), with the concomitant reduction of NADP+ to NADPH. The amount of NADPH produced, which is stoichiometric to the initial amount of G6P, is then measured.
Detailed Protocol (Colorimetric): [22][23][25]
-
Sample Preparation: Homogenize cells or tissues in a suitable assay buffer and centrifuge to remove insoluble material. The supernatant can be used directly.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Tris buffer (pH ~8.5)
-
MgCl2
-
NADP+
-
A tetrazolium salt (e.g., WST-1)
-
An electron carrier (e.g., 1-mPMS)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
-
Assay Procedure:
-
Add G6P standards and samples to a 96-well plate.
-
Add the reaction mixture to each well.
-
Incubate at room temperature for a defined period (e.g., 30 minutes) in the dark.
-
Measure the absorbance at the appropriate wavelength (e.g., 440-450 nm) using a microplate reader.
-
-
Calculation: Determine the G6P concentration in the samples by comparing their absorbance to the standard curve generated from the G6P standards.
Glycogen Synthase Activity Assay
The activity of glycogen synthase is typically measured by quantifying the incorporation of glucose from UDP-glucose into glycogen.[26][27][28]
Principle: The assay measures the rate of UDP production, which is stoichiometric to the incorporation of glucose into glycogen. The change in NADH concentration, when coupled with pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase, can be monitored spectrophotometrically.[26][27]
Detailed Protocol (Spectrophotometric): [26][27]
-
Sample Preparation: Prepare crude extracts from cells or tissues in a suitable homogenization buffer.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Assay Buffer
-
UDP-glucose (substrate)
-
Glycogen (primer)
-
Phosphoenolpyruvate
-
NADH
-
Pyruvate kinase
-
Lactate dehydrogenase
-
This compound (for measuring total activity)
-
-
Assay Procedure:
-
Add the sample extract to the reaction mixture.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is proportional to the glycogen synthase activity.
-
-
Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH. The activity is often expressed as units per milligram of protein.
Determination of Tissue Glycogen Content
Several methods exist for quantifying glycogen in tissue samples, including enzymatic hydrolysis followed by glucose measurement and chemical methods.[29][30][31][32][33]
Principle (Phenol-Sulfuric Acid Method): This colorimetric method relies on the dehydration of glycogen by sulfuric acid to form furfural (B47365) derivatives, which then react with phenol (B47542) to produce a colored compound.[29][31][32]
-
Glycogen Extraction:
-
Homogenize approximately 20 mg of tissue in a suitable buffer.
-
Precipitate the glycogen using ethanol.
-
Centrifuge to pellet the glycogen and discard the supernatant.
-
-
Colorimetric Reaction:
-
Resuspend the glycogen pellet in water.
-
Add concentrated sulfuric acid to hydrolyze the glycogen.
-
Add a phenol solution.
-
Incubate to allow for color development.
-
-
Quantification:
-
Measure the absorbance of the solution at approximately 490 nm.
-
Determine the glycogen concentration by comparing the absorbance to a standard curve prepared with known concentrations of glycogen.
-
Mandatory Visualizations
Figure 1: Regulation of Glycogen Synthesis by Insulin and G6P.
Figure 2: Experimental Workflow for G6P Measurement.
Figure 3: Logical Relationship in Glycogen Synthase Regulation.
Conclusion
This compound is a central and indispensable regulator of glycogen synthesis. Its role as a potent allosteric activator of glycogen synthase provides a direct and rapid mechanism to divert excess glucose into storage, complementing the more complex and sustained hormonal regulation mediated by insulin. A thorough understanding of the intricate interplay between G6P-mediated allosteric control and the insulin signaling cascade is fundamental for elucidating the pathophysiology of metabolic diseases such as type 2 diabetes and for the development of novel therapeutic strategies aimed at modulating glucose homeostasis. The experimental protocols and data presented herein provide a valuable resource for researchers and drug development professionals working to unravel the complexities of glycogen metabolism.
References
- 1. Glucose-6-Phosphate–Mediated Activation of Liver Glycogen Synthase Plays a Key Role in Hepatic Glycogen Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of this compound in the control of glycogen synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucose-6-phosphate-mediated activation of liver glycogen synthase plays a key role in hepatic glycogen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric regulation of glycogen synthase controls glycogen synthesis in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. Insulin signal transduction pathway - Wikipedia [en.wikipedia.org]
- 9. How does insulin stimulate glycogen synthesis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of glycogen synthase kinase-3 beta (GSK-3β) by the Akt pathway in gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GSK3 and its interactions with the PI3K/AKT/mTOR signalling network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein phosphatase 1 - Wikipedia [en.wikipedia.org]
- 14. Protein targeting to glycogen overexpression results in the specific enhancement of glycogen storage in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
- 16. A novel glycogen-targeting subunit of protein phosphatase 1 that is regulated by insulin and shows differential tissue distribution in humans and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.biologists.com [journals.biologists.com]
- 18. Structural basis for glucose-6-phosphate activation of glycogen synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. researchgate.net [researchgate.net]
- 21. An enzymatic fluorimetric assay for glucose-6-phosphate: application in an in vitro Warburg-like effect - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An enzymatic colorimetric assay for glucose-6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sciencellonline.com [sciencellonline.com]
- 24. researchgate.net [researchgate.net]
- 25. raybiotech.com [raybiotech.com]
- 26. mybiosource.com [mybiosource.com]
- 27. cohesionbio.com [cohesionbio.com]
- 28. Measurement of glycogen synthase activity in crude extracts by CE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. An optimized method for tissue glycogen quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Laboratory method for measuring small amounts of tissue glycogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. An optimized method for tissue glycogen quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 33. A Modified Enzymatic Method for Measurement of Glycogen Content in Glycogen Storage Disease Type IV - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Glucose 6-Phosphate in Insulin Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin (B600854) signaling is a cornerstone of metabolic regulation, orchestrating the uptake, utilization, and storage of glucose. While the canonical insulin signaling cascade involving the insulin receptor, IRS proteins, PI3K, and Akt is well-established, the intricate roles of downstream metabolites in modulating and fine-tuning this pathway are areas of intense research. Among these metabolites, Glucose 6-phosphate (G6P) emerges as a critical signaling molecule, acting as a central hub that integrates insulin's directives with the cell's energetic status. This technical guide provides an in-depth exploration of the multifaceted role of G6P in insulin signaling, offering detailed experimental protocols, quantitative data, and visual representations of the core pathways to support advanced research and drug development in metabolic diseases.
G6P is the first intracellular product of glucose metabolism, formed by the phosphorylation of glucose by hexokinases.[1] This phosphorylation traps glucose within the cell, committing it to various metabolic fates, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and glycogen (B147801) synthesis.[2] Beyond its role as a metabolic intermediate, G6P functions as a potent allosteric regulator, directly influencing the activity of key enzymes and signaling proteins, thereby creating a feedback loop that impacts insulin sensitivity and action.[3][4] Understanding the nuances of G6P-mediated regulation is paramount for developing novel therapeutic strategies for insulin resistance and type 2 diabetes.
Data Presentation: Quantitative Insights into G6P-Mediated Regulation
The following tables summarize key quantitative data from the literature, providing a comparative overview of G6P's influence on crucial enzymes in the insulin signaling pathway.
Table 1: Allosteric Regulation of Glycogen Synthase by this compound
| Parameter | Condition | Value | Tissue/Cell Type | Reference |
| A0.5 for G6P | Phosphorylated GS | ~0.2-0.5 mM | Liver, Muscle | [5] |
| Dephosphorylated GS | ~0.01-0.05 mM | Liver, Muscle | [5] | |
| Fold Activation by G6P | Glucosamine-infused rats | 21% | Rectus Abdominis | |
| Glucosamine-infused rats | 542% | Heart | ||
| Effect of R582A Mutation | G6P-mediated activation | 60-70% reduction | Mouse Liver (GYS2) | [6] |
Table 2: Inhibition of Hexokinase by this compound
| Parameter | Value | Enzyme Isoform | Tissue/Cell Type | Reference |
| Ki for G6P | ~0.2 mM | Hexokinase I | Rat Brain | [7] |
| Inhibition by GlcN6P | 5% | Hexokinase | Rectus Abdominis | |
| 46% | Hexokinase | Heart |
Table 3: Intracellular Concentrations of this compound
| Condition | Concentration (µmol/kg wet wt) | Tissue | Reference |
| Basal | 1.2 ± 0.1 | Rectus Abdominis (Rat) | |
| Glucosamine + Insulin | 590 ± 80 | Rectus Abdominis (Rat) | |
| Basal | 11.2 ± 2.3 | Heart (Rat) | |
| Glucosamine + Insulin | 7,703 ± 993 | Heart (Rat) | |
| Fasted | ~200-300 µM | Liver | [8] |
Core Signaling Pathways and G6P Integration
G6P intersects with the insulin signaling pathway at multiple critical junctures. The following diagrams, generated using Graphviz (DOT language), illustrate these complex interactions.
Insulin Signaling Cascade and G6P Production
The canonical insulin signaling pathway begins with insulin binding to its receptor, leading to the activation of the PI3K/Akt pathway. A key downstream effect is the translocation of GLUT4 transporters to the plasma membrane, facilitating glucose uptake. Once inside the cell, glucose is rapidly phosphorylated to G6P by hexokinase.
G6P as an Allosteric Regulator of Glycogen Synthesis
G6P is a potent allosteric activator of glycogen synthase (GS), the rate-limiting enzyme in glycogen synthesis.[9][10] This activation provides a direct link between glucose influx and its storage as glycogen. Insulin signaling further enhances this process by inhibiting Glycogen Synthase Kinase 3 (GSK3), which would otherwise phosphorylate and inactivate GS.
G6P-Mediated Feedback Inhibition of Hexokinase
G6P exerts negative feedback inhibition on hexokinase (but not glucokinase in the liver), thereby regulating the rate of glucose phosphorylation.[4][7] This mechanism prevents an excessive accumulation of intracellular G6P and helps to match glucose uptake with the cell's metabolic needs.
References
- 1. Hexokinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 2. Insulin - Wikipedia [en.wikipedia.org]
- 3. Dual mechanisms for this compound inhibition of human brain hexokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. Glucose-6-Phosphate–Mediated Activation of Liver Glycogen Synthase Plays a Key Role in Hepatic Glycogen Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucose-6-phosphate-mediated activation of liver glycogen synthase plays a key role in hepatic glycogen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allosteric inhibition of brain hexokinase by this compound in the reverse reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An enzymatic fluorimetric assay for glucose-6-phosphate: application in an in vitro Warburg-like effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Glucose Concentration assay (Hexokinase/G6PDH method) [protocols.io]
Glucose 6-Phosphate: A Pivotal Precursor for Nucleotide Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose 6-phosphate (G6P) stands at a critical metabolic nexus, directing carbon flux between energy production through glycolysis and biosynthetic pathways essential for cellular proliferation and maintenance.[1][2] One of the most crucial anabolic routes originating from G6P is the Pentose (B10789219) Phosphate (B84403) Pathway (PPP).[3][4] This pathway is the primary source of ribose-5-phosphate (B1218738) (R5P), the sugar backbone of nucleotides, and NADPH, a key reducing equivalent for nucleotide and fatty acid biosynthesis, as well as for cellular antioxidant defense.[3][4] Understanding the regulation and dynamics of G6P conversion to nucleotide precursors is paramount for research in cancer metabolism, immunology, and the development of targeted therapeutics. This technical guide provides a comprehensive overview of the core role of G6P in nucleotide biosynthesis, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The Central Role of the Pentose Phosphate Pathway
The conversion of G6P to nucleotide precursors is primarily accomplished through the Pentose Phosphate Pathway (PPP), a cytosolic pathway that runs in parallel to glycolysis.[3] The PPP is comprised of two distinct branches: the oxidative and non-oxidative phases.
-
Oxidative Phase: This irreversible phase converts G6P into ribulose-5-phosphate, generating two molecules of NADPH in the process.[3] The first and rate-limiting step is catalyzed by glucose-6-phosphate dehydrogenase (G6PD).[5][6]
-
Non-Oxidative Phase: In this reversible phase, ribulose-5-phosphate is converted to ribose-5-phosphate (R5P), the direct precursor for nucleotide synthesis.[4] This branch also allows for the interconversion of various sugar phosphates, linking the PPP back to glycolysis.[4]
R5P is then activated by the enzyme phosphoribosyl pyrophosphate (PRPP) synthetase to form PRPP, the activated form of ribose used for the de novo synthesis of both purine (B94841) and pyrimidine (B1678525) nucleotides.
Quantitative Data on G6P Flux and Nucleotide Pools
The flux of G6P through the PPP and the resulting nucleotide pools can vary significantly depending on cell type, proliferative state, and environmental conditions. The following tables summarize quantitative data from various studies to provide a comparative overview.
Table 1: Pentose Phosphate Pathway (PPP) Flux in Various Cell Lines
| Cell Line/Tissue | Condition | Oxidative PPP Flux (% of Glucose Uptake) | Reference |
| Human Fibroblasts | Basal | ~20% | [7] |
| Human Fibroblasts | Oxidative Stress (500 µM H₂O₂) | ~95% | [7] |
| A549 (Lung Carcinoma) | Exponential Growth | Not specified | [8] |
| Cerebellar Granule Neurons | Standard Culture | 19 ± 2% (combined oxidative/non-oxidative) | [1] |
| Clear Cell-Renal Cell Carcinoma | Tumor Tissue | Significantly Higher vs. Normal | [9] |
| MCF-7 (Breast Cancer) | Not specified | Not specified | [9] |
Table 2: Deoxyribonucleoside Triphosphate (dNTP) Pool Sizes in Various Mammalian Cells
| Cell Line | dATP (pmol/10⁶ cells) | dGTP (pmol/10⁶ cells) | dCTP (pmol/10⁶ cells) | dTTP (pmol/10⁶ cells) | Reference |
| Mouse Balb/3T3 Fibroblasts (Logarithmically Growing) | Not specified | Not specified | Not specified | Not specified | [7] |
| Mouse Balb/3T3 Fibroblasts (Quiescent) | ~5% of S-phase levels | ~5% of S-phase levels | ~5% of S-phase levels | ~5% of S-phase levels | [10] |
| Human KB Cells (Wild-type) | Not specified | Not specified | Not specified | Not specified | [11] |
| Human KB Cells (M2 cDNA transfectant) | Increased | Increased | Significantly Increased | Increased | [11] |
| Human KB Cells (HU-resistant) | Increased | Increased | Significantly Increased | Increased | [11] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible investigation of G6P metabolism and nucleotide biosynthesis.
Protocol 1: Measurement of Glucose-6-Phosphate Dehydrogenase (G6PD) Activity
This protocol describes a spectrophotometric assay to determine the activity of G6PD, the rate-limiting enzyme of the PPP, in cell lysates. The assay measures the rate of NADPH production, which is proportional to G6PD activity, by monitoring the increase in absorbance at 340 nm.[12]
Materials:
-
Cell lysis buffer (e.g., 10 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitors)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM MgCl₂)
-
10 mM NADP⁺ stock solution
-
10 mM this compound (G6P) stock solution
-
Bicinchoninic acid (BCA) protein assay kit
-
Spectrophotometer and cuvettes
Procedure:
-
Cell Lysate Preparation:
-
Wash cultured cells with ice-cold PBS and lyse in cell lysis buffer.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Spectrophotometric Measurement:
-
Prepare a reaction mixture in a cuvette containing assay buffer, NADP⁺ (final concentration 0.5 mM), and cell lysate (10-50 µg of protein).
-
Initiate the reaction by adding G6P (final concentration 1 mM).
-
Immediately measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes) at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.
-
Use the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹) to convert the rate of absorbance change to G6PD activity (µmol/min/mg protein).
-
Protocol 2: Quantification of Deoxyribonucleoside Triphosphate (dNTP) Pools by HPLC
This protocol outlines a method for the extraction and quantification of dNTPs from cultured cells using high-performance liquid chromatography (HPLC) with UV detection.[13][14]
Materials:
-
Ice-cold 60% methanol (B129727)
-
Ice-cold 0.5 M trichloroacetic acid (TCA)
-
Freon-trioctylamine solution (78:22, v/v)
-
HPLC system with a UV detector and a reverse-phase C18 column
-
Mobile phase A: 100 mM potassium phosphate buffer, pH 6.8
-
Mobile phase B: 100 mM potassium phosphate buffer, pH 6.8, with 20% methanol
-
dNTP standards (dATP, dGTP, dCTP, dTTP)
Procedure:
-
dNTP Extraction:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold 60% methanol and incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and add an equal volume of ice-cold 0.5 M TCA.
-
Incubate on ice for 15 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Neutralize the supernatant by adding an equal volume of Freon-trioctylamine solution and vortex vigorously.
-
Centrifuge to separate the phases and collect the upper aqueous layer containing the dNTPs.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the mobile phase.
-
Inject the extracted sample onto the HPLC system.
-
Separate the dNTPs using a gradient of mobile phase B.
-
Detect the dNTPs by monitoring the absorbance at 254 nm.
-
-
Quantification:
-
Generate a standard curve by running known concentrations of dNTP standards.
-
Quantify the amount of each dNTP in the samples by comparing their peak areas to the standard curve.
-
Normalize the dNTP amounts to the initial cell number.
-
Protocol 3: 13C-Metabolic Flux Analysis (MFA) of the Pentose Phosphate Pathway
This protocol provides a general workflow for performing 13C-MFA to quantify the flux of G6P through the PPP using [1,2-¹³C₂]glucose as a tracer.[15][16]
Materials:
-
Glucose-free cell culture medium
-
[1,2-¹³C₂]glucose
-
Cultured cells
-
Ice-cold quenching solution (e.g., 60% methanol)
-
Extraction solvent (e.g., methanol:water:chloroform, 4:3:3)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Derivatization agent (e.g., MTBSTFA)
Procedure:
-
Isotope Labeling:
-
Culture cells in a medium containing [1,2-¹³C₂]glucose until they reach isotopic steady state (typically 24-48 hours).
-
-
Metabolite Quenching and Extraction:
-
Rapidly quench metabolism by aspirating the labeling medium and adding ice-cold quenching solution.
-
Extract intracellular metabolites using a cold extraction solvent.
-
Separate the polar metabolite-containing phase.
-
-
GC-MS Analysis:
-
Dry the polar metabolite extract.
-
Derivatize the metabolites to make them volatile for GC-MS analysis.
-
Analyze the mass isotopomer distributions of key metabolites (e.g., lactate, ribose-5-phosphate) by GC-MS.
-
-
Flux Calculation:
-
Use the measured mass isotopomer distributions and a metabolic network model to calculate the intracellular metabolic fluxes, including the flux through the oxidative and non-oxidative branches of the PPP.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and workflows.
Caption: Metabolic pathway from this compound to nucleotides.
References
- 1. Writing a Script Workflow | Microsoft Learn [learn.microsoft.com]
- 2. Microbial community study of the process: and groundwater of the Sishen Iron-Ore Mine, South Africa [scielo.org.za]
- 3. The pentose phosphate pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pentose Phosphate Pathway Dynamics in Cancer and Its Dependency on Intracellular pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. diva-portal.org [diva-portal.org]
- 8. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. graphviz.org [graphviz.org]
- 11. Pentose Phosphate Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. media.path.org [media.path.org]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Measuring Glucose-6-Phosphate Dehydrogenase (G6PD) Activity: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose-6-phosphate dehydrogenase (G6PD) is a critical cytosolic enzyme that catalyzes the first and rate-limiting step in the pentose (B10789219) phosphate (B84403) pathway (PPP). This pathway is essential for maintaining a supply of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH), which is vital for protecting cells from oxidative damage.[1] G6PD deficiency is the most common human enzyme deficiency, affecting an estimated 400 million people worldwide.[1] This X-linked genetic disorder can lead to neonatal jaundice and acute hemolytic anemia, particularly when individuals are exposed to certain drugs, infections, or foods.[1][2][3] Therefore, accurate measurement of G6PD activity is crucial for diagnosing G6PD deficiency and for the safe administration of drugs that can induce hemolysis in deficient individuals.[4][5] This application note provides a detailed protocol for a quantitative, spectrophotometric assay of G6PD activity.
Principle of the Assay
The activity of G6PD is determined by measuring the rate of NADPH production. G6PD catalyzes the oxidation of glucose-6-phosphate (G6P) to 6-phosphoglucono-δ-lactone, with the concurrent reduction of NADP+ to NADPH.[6][7] The increase in NADPH concentration is monitored by measuring the increase in absorbance at 340 nm.[6][8] The rate of this increase is directly proportional to the G6PD activity in the sample.[9]
Signaling Pathway
The following diagram illustrates the enzymatic reaction catalyzed by G6PD within the pentose phosphate pathway.
Caption: The G6PD-catalyzed reaction in the pentose phosphate pathway.
Quantitative Data Summary
The following table summarizes the typical concentrations of reagents used in the G6PD activity assay and expected activity values.
| Parameter | Value | Reference |
| Reagents | ||
| Tris-HCl Buffer (pH 7.4-8.0) | 50-100 mM | [1] |
| MgCl2 | 3.3-10 mM | [1] |
| Glucose-6-Phosphate (G6P) | 0.1-10 mM | [10] |
| NADP+ | 0.75-6 mM | [10][11] |
| Enzyme Activity | ||
| Normal Human Erythrocyte G6PD Activity | 5-20 µmol/min/g hemoglobin | [1] |
| Normal Human Erythrocyte G6PD Activity | 7.9–16.3 U/g Hb | [3] |
| Adjusted Male Median (100% G6PD activity) | 5.7 to 12.6 U/g Hb | [4] |
| Assay Conditions | ||
| Wavelength for Absorbance Reading | 340 nm | [6][8] |
| Temperature | 25°C, 30°C, or 37°C | [12][13] |
Experimental Protocol
This protocol is a generalized method for the spectrophotometric determination of G6PD activity. It can be adapted for various sample types, including erythrocyte lysates, cell lysates, and tissue homogenates.
Materials and Reagents
-
G6PD Assay Buffer: 50 mM Tris-HCl, pH 7.8, containing 10 mM MgCl2.[1]
-
Glucose-6-Phosphate (G6P) Solution: 10 mM G6P in purified water.[10]
-
NADP+ Solution: 6 mM NADP+ in purified water.
-
Sample Lysate: Erythrocyte, cell, or tissue lysate prepared as described below.
-
Spectrophotometer capable of reading absorbance at 340 nm.
-
Cuvettes
-
Microcentrifuge
-
Pipettes and tips
Sample Preparation
Erythrocyte Lysate
-
Collect whole blood in a tube containing an anticoagulant like EDTA or heparin.[1][10]
-
Centrifuge the blood at 1,000 x g for 10 minutes at 4°C.[1]
-
Carefully remove the plasma and buffy coat (the layer of white blood cells and platelets).[1]
-
Wash the erythrocytes by resuspending them in an equal volume of cold phosphate-buffered saline (PBS), pH 7.4, and centrifuging again at 1,000 x g for 10 minutes at 4°C. Repeat this washing step twice.
-
After the final wash, lyse the erythrocytes by adding an equal volume of cold, purified water.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to remove the erythrocyte ghosts.
-
Collect the supernatant (hemolysate) for the assay.
Cell Lysate
-
Harvest approximately 2 x 10^6 cells.[13] For adherent cells, use a cell scraper.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 100 µL of ice-cold PBS (pH 6.5-8.0).[13]
-
Homogenize the cells by pipetting up and down or by sonication.[1][13]
-
Keep the lysate on ice for 10 minutes.[13]
-
Centrifuge at 12,000-15,000 x g for 5-10 minutes at 4°C to remove insoluble material.[13]
-
Collect the supernatant for the assay.
Assay Procedure
-
Set up the spectrophotometer to measure absorbance at 340 nm and equilibrate the temperature to 30°C or 37°C.[12][13]
-
Prepare a reaction mixture in a cuvette by adding the following in order:
-
2.7 mL of G6PD Assay Buffer
-
0.1 mL of NADP+ Solution
-
0.1 mL of G6P Solution
-
-
Incubate the reaction mixture in the spectrophotometer for 5-8 minutes to reach temperature equilibrium and to establish a blank rate.
-
Initiate the reaction by adding 0.1 mL of the sample lysate to the cuvette.
-
Immediately mix by inverting the cuvette and start recording the absorbance at 340 nm every minute for 5-10 minutes.
Data Analysis
-
Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.
-
Calculate the G6PD activity using the following formula:
Units/mL = (ΔA340/min x Total Assay Volume (mL)) / (ε x Light Path (cm) x Sample Volume (mL))
Where:
-
ε (extinction coefficient of NADPH at 340 nm) = 6.22 mM⁻¹cm⁻¹
-
Total Assay Volume = 3.0 mL
-
Light Path = 1 cm
-
Sample Volume = 0.1 mL
-
-
To determine the specific activity (Units/mg protein), divide the G6PD activity (Units/mL) by the protein concentration of the sample lysate (mg/mL). For erythrocyte lysates, activity is typically expressed as Units per gram of hemoglobin (U/g Hb).
Experimental Workflow
The following diagram outlines the key steps in the G6PD activity assay.
Caption: Workflow for the spectrophotometric measurement of G6PD activity.
Conclusion
This application note provides a robust and reliable protocol for the quantitative measurement of G6PD activity. The spectrophotometric assay is a well-established and gold-standard method for this purpose.[8] Adherence to this detailed protocol will enable researchers, scientists, and drug development professionals to obtain accurate and reproducible results for G6PD activity, which is essential for both basic research and clinical applications.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. vitroscient.com [vitroscient.com]
- 4. Quantification of glucose-6-phosphate dehydrogenase activity by spectrophotometry: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of glucose-6-phosphate dehydrogenase activity by spectrophotometry: A systematic review and meta-analysis | PLOS Medicine [journals.plos.org]
- 6. en.bio-protocol.org [en.bio-protocol.org]
- 7. Glucose-6-Phosphate Dehydrogenase (G6PD) Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 8. G6PD deficiency tests | PVIVAX [vivaxmalaria.org]
- 9. biolabo.fr [biolabo.fr]
- 10. reckondiagnostics.com [reckondiagnostics.com]
- 11. atlas-medical.com [atlas-medical.com]
- 12. spectrum-diagnostics.com [spectrum-diagnostics.com]
- 13. Glucose 6 Phosphate Dehydrogenase Assay Kit (Colorimetric) | Abcam [abcam.com]
Application Notes and Protocols for the Enzymatic Assay of Glucose-6-Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose-6-phosphate (G6P) is a pivotal metabolic intermediate, standing at the crossroads of glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and glycogen (B147801) synthesis.[1][2][3][4][5] The accurate quantification of G6P in various biological samples is crucial for understanding cellular metabolism, disease pathogenesis, and the effects of therapeutic interventions. This document provides detailed protocols for the enzymatic assay of G6P, a robust and widely used method for its quantification.
The principle of the assay is centered on the enzymatic activity of glucose-6-phosphate dehydrogenase (G6PD).[1][6] This enzyme specifically catalyzes the oxidation of G6P to 6-phospho-D-gluconate.[7] Concurrently, nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADP+) is reduced to NADPH.[1][6][7] The amount of NADPH produced is directly proportional to the G6P concentration in the sample and can be quantified by measuring the increase in absorbance at 340 nm or through coupled colorimetric or fluorometric reactions.[1][6][8][9][10]
Signaling Pathway
The enzymatic reaction for the detection of Glucose-6-Phosphate is a key step in the pentose phosphate pathway.
Caption: Enzymatic conversion of G6P to 6-phospho-D-gluconate by G6PD.
Experimental Workflow
The general workflow for the enzymatic assay of G6P involves sample preparation, setting up the reaction, and subsequent detection of the product.
Caption: General experimental workflow for the enzymatic G6P assay.
Quantitative Data Summary
The following tables summarize key quantitative parameters for colorimetric and fluorometric G6P assays based on commercially available kits and published literature.
Table 1: Colorimetric Assay Parameters
| Parameter | Value | Reference |
| Detection Method | Absorbance | [1][2] |
| Wavelength | 450 nm or 440 nm | [1][2][5] |
| Detection Range | 2–10 nmoles/well | [3] |
| Limit of Detection | 0.15 µM (15 pmol/well) | [1][11] |
| Incubation Time | 30 minutes | [2][12] |
| Incubation Temperature | Room Temperature or 37°C | [2][12] |
Table 2: Fluorometric Assay Parameters
| Parameter | Value | Reference |
| Detection Method | Fluorescence | [12] |
| Excitation/Emission | 535/587 nm | [12] |
| Detection Range | 10 to 500 pmoles/well | [12] |
| Limit of Detection | ~10 pmol | [4] |
| Incubation Time | 30 minutes | [12] |
| Incubation Temperature | 37°C | [12] |
Experimental Protocols
Below are detailed protocols for the enzymatic assay of G6P using both colorimetric and fluorometric detection methods. These protocols are synthesized from various sources to provide a comprehensive guide.[3][12][13]
Protocol 1: Colorimetric Assay
This protocol is based on the principle of G6PD-catalyzed oxidation of G6P, where the resulting NADPH is coupled to a colorimetric probe.[2]
Materials:
-
96-well clear flat-bottom plate
-
Spectrophotometric multiwell plate reader
-
Glucose-6-Phosphate Assay Buffer
-
Glucose-6-Phosphate Enzyme Mix (containing G6PD)
-
Glucose-6-Phosphate Substrate Mix
-
Glucose-6-Phosphate Standard (e.g., 100 mM)
-
Samples (e.g., cell lysates, tissue homogenates)
-
10 kDa Molecular Weight Cut-Off (MWCO) Spin Filter (optional)
Procedure:
-
Reagent Preparation:
-
Allow all reagents to warm to room temperature before use.[3][12]
-
Reconstitute the G6P Enzyme Mix and Substrate Mix with the assay buffer as per the manufacturer's instructions.[3][13]
-
Prepare a 1 mM G6P standard solution by diluting the 100 mM stock. For example, add 10 µL of 100 mM G6P to 990 µL of distilled water.[3]
-
-
Standard Curve Preparation:
-
Sample Preparation:
-
For liquid samples like serum or plasma, they can often be assayed directly.[3] If high enzyme activity is expected, deproteinize the sample using a 10 kDa MWCO spin filter.[3]
-
For tissue (10-100 mg) or cells (1-5 million), homogenize in 2-3 volumes of ice-cold PBS or assay buffer.[3]
-
Centrifuge the homogenate at high speed (e.g., 13,000 x g) for 10 minutes to remove insoluble material.[3]
-
Add 1-50 µL of the supernatant (sample) to duplicate wells of the 96-well plate.
-
Bring the final volume of each sample well to 50 µL with G6P Assay Buffer.[3]
-
-
Reaction Mix Preparation and Assay:
-
Prepare a Reaction Mix for the number of standards and samples to be tested. For each well, mix the required volumes of Assay Buffer, Enzyme Mix, and Substrate Mix according to the kit's protocol.
-
Add 50 µL of the Reaction Mix to each well containing the standards and samples.
-
For samples that may have background absorbance, prepare a separate background control by omitting the Enzyme Mix from the Reaction Mix.[13]
-
Mix the contents of the plate gently.
-
Incubate the plate for 30 minutes at room temperature, protected from light.[2]
-
-
Measurement and Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.[2][3]
-
Subtract the absorbance of the 0 nmol standard (blank) from all other standard and sample readings.
-
Plot the standard curve of absorbance versus the amount of G6P (nmol).
-
Determine the amount of G6P in the samples from the standard curve.
-
Protocol 2: Fluorometric Assay
This protocol utilizes a fluorescent probe that is converted into a highly fluorescent product in the presence of NADPH, offering higher sensitivity.[12]
Materials:
-
96-well black flat-bottom plate
-
Fluorometric multiwell plate reader
-
Glucose-6-Phosphate Assay Buffer
-
PicoProbe™ (or similar fluorescent probe)
-
Glucose-6-Phosphate Enzyme Mix
-
Glucose-6-Phosphate Substrate Mix
-
Glucose-6-Phosphate Standard (e.g., 10 µmol)
-
Samples (e.g., cell lysates, tissue homogenates)
Procedure:
-
Reagent Preparation:
-
Warm the G6P Assay Buffer to room temperature.[12]
-
Reconstitute the lyophilized G6P Enzyme Mix, Substrate Mix, and Standard as per the kit instructions.[12] For example, dissolve the G6P Standard in 100 µL of distilled water to get a 100 mM solution.[12] Keep reconstituted enzyme mix on ice during use.[12]
-
-
Standard Curve Preparation:
-
Sample Preparation:
-
Reaction Mix Preparation and Assay:
-
Prepare a Reaction Mix containing Assay Buffer, Enzyme Mix, Substrate Mix, and the PicoProbe™.
-
Add 50 µL of the Reaction Mix to each standard and sample well.
-
For samples with potential background fluorescence, prepare a background control by omitting the Enzyme Mix.
-
Incubate the plate for 30 minutes at 37°C, protected from light.[12]
-
-
Measurement and Data Analysis:
-
Measure the fluorescence at an excitation/emission of approximately 535/587 nm.[12]
-
Subtract the fluorescence of the blank (0 pmol standard) from all other readings.
-
Plot the standard curve of fluorescence versus the amount of G6P (pmol).
-
Calculate the G6P concentration in your samples using the standard curve.[12]
-
Conclusion
The enzymatic assay for glucose-6-phosphate is a reliable and adaptable method for its quantification in diverse biological samples. The choice between a colorimetric and a fluorometric approach will depend on the required sensitivity and the available instrumentation. By following the detailed protocols and considering the quantitative parameters provided, researchers can obtain accurate and reproducible measurements of G6P, facilitating a deeper understanding of cellular metabolism in health and disease.
References
- 1. An enzymatic colorimetric assay for glucose-6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. raybiotech.com [raybiotech.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. An enzymatic fluorimetric assay for glucose-6-phosphate: application in an in vitro Warburg-like effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencellonline.com [sciencellonline.com]
- 6. Measurement of Glucose-6-phosphate Dehydrogenase Activity in Bacterial Cell-free Extracts [bio-protocol.org]
- 7. Enzymatic Assay of Glucose-6-Phosphate Dehydrogenase (EC 1.1.1.49) [sigmaaldrich.com]
- 8. Evaluation of a Novel Quantitative Test for Glucose-6-Phosphate Dehydrogenase Deficiency: Bringing Quantitative Testing for Glucose-6-Phosphate Dehydrogenase Deficiency Closer to the Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucose-6-Phosphate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. researchgate.net [researchgate.net]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. Glucose-6-Phosphate Assay Kit (Colorimetric) (ab83426) | Abcam [abcam.com]
Application Notes and Protocols for Glucose 6-Phosphate (G6P) Extraction from Tissues for Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glucose 6-phosphate (G6P) is a pivotal metabolite in cellular bioenergetics, positioned at the crossroads of glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and glycogen (B147801) synthesis. Its intracellular concentration is a critical indicator of metabolic flux and energy status. Accurate quantification of G6P in tissue samples is therefore essential for research in areas such as metabolic diseases, oncology, and pharmacology.
These application notes provide detailed protocols for the extraction of G6P from various tissue types for subsequent analysis. The methodologies described are designed to ensure the stability of G6P and to yield extracts compatible with a range of analytical platforms, including colorimetric and fluorometric enzyme assays, as well as mass spectrometry.
Data Presentation: Quantitative Levels of this compound in Tissues
The concentration of G6P can vary significantly between different tissue types, reflecting their distinct metabolic roles. The following table summarizes representative G6P concentrations from various mammalian tissues. It is important to note that these values can be influenced by factors such as species, nutritional state, and the specific extraction and analytical methods employed.
| Tissue | Species | G6P Concentration (nmol/mg tissue) | G6P Concentration (µmol/g tissue) | Reference(s) |
| Liver | Rat | ~0.3 | ~300 | |
| Muscle (Fast Glycolytic) | Rat | 0.8 - 1.2 | 800 - 1200 | |
| Muscle (Fast Oxidative) | Rat | 0.5 - 0.8 | 500 - 800 | |
| Brain | Rat | Not specified | 1.0 - 1.5 | |
| Adipose (White) | Rat | Varies with glucose concentration | Varies with glucose concentration | |
| Kidney | Mouse | Elevated in G6Pase deficiency | Elevated in G6Pase deficiency |
Experimental Protocols
Protocol 1: Perchloric Acid Deproteinization for G6P Extraction
This is a robust method for quenching metabolism and deproteinizing tissue samples, suitable for subsequent enzymatic analysis of G6P.
Materials:
-
Tissue of interest (e.g., liver, muscle, brain)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Perchloric acid (PCA), 1N, ice-cold
-
Potassium hydroxide (B78521) (KOH), 10N, ice-cold
-
Microcentrifuge tubes
-
Calibrated micropipettes and tips
-
pH indicator strips or pH meter
-
Microcentrifuge (refrigerated)
-
10 kDa molecular weight cut-off (MWCO) spin filters (optional)
Procedure:
-
Tissue Collection and Freezing: Rapidly excise the tissue of interest and immediately freeze-clamp it using tongs pre-chilled in liquid nitrogen. This step is critical to halt metabolic activity and preserve the in vivo levels of G6P.
-
Pulverization: Weigh the frozen tissue (typically 20-1000 mg) and pulverize it to a fine powder using a mortar and pestle cooled with liquid nitrogen.
-
Homogenization and Deproteinization:
-
Transfer the powdered tissue to a pre-weighed, ice-cold microcentrifuge tube.
-
Add 2 µL of ice-cold 1N perchloric acid per mg of tissue.
-
Homogenize the sample thoroughly using a sonicator or a mechanical homogenizer, keeping the sample on ice to prevent heating.
-
Incubate the homogenate on ice for 5-10 minutes.
-
Centrifuge the homogenate at 10,000 x g for 5-10 minutes at 4°C to pellet the precipitated proteins.
-
-
Neutralization:
-
Carefully transfer the supernatant to a new, ice-cold microcentrifuge tube.
-
Neutralize the supernatant by adding small aliquots of 10N KOH while vortexing. Monitor the pH using pH strips or a pH meter until it reaches 6.0-8.0. The addition of KOH will cause the formation of a potassium perchlorate (B79767) precipitate.
-
Incubate on ice for 5 minutes to ensure complete precipitation.
-
Centrifuge at 10,000 x g for 2 minutes at 4°C to pellet the potassium perchlorate.
-
-
Final Extract:
-
Collect the supernatant, which now contains the extracted G6P. This extract can be used directly for analysis or stored at -80°C.
-
For certain assays, further deproteinization using a 10 kDa MWCO spin filter may be recommended to remove any remaining enzymes that could interfere with the assay.
-
Protocol 2: Methanol-Based Extraction for Metabolomics
This method is suitable for broader metabolomic analyses, including G6P quantification by mass spectrometry.
Materials:
-
Tissue of interest
-
Liquid nitrogen
-
Pre-chilled homogenization tubes with ceramic beads
-
Methanol, pre-chilled to -20°C
-
Phosphate buffer (10 mM, pH 7.5), pre-chilled (optional)
-
Bead-based homogenizer
-
Microcentrifuge (refrigerated)
Procedure:
-
Tissue Preparation: Place the frozen tissue sample (50-150 mg) into a pre-cooled 2 ml homogenization tube containing ceramic beads.
-
Solvent Addition: Add pre-chilled methanol. A simple methanolic extraction is often sufficient for most metabolites. For improved extraction of more polar metabolites, an additional extraction step with phosphate buffer can be performed.
-
Homogenization: Homogenize the tissue using a bead-based homogenizer. A typical protocol involves three cycles of 20 seconds at 5,500 rpm, with 30-second intervals on ice between cycles to maintain low temperatures.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Extract Collection: Carefully collect the supernatant containing the extracted metabolites. This extract can be used for G6P analysis, typically after appropriate dilution.
Visualization of Pathways and Workflows
This compound Metabolic Hub
The following diagram illustrates the central role of this compound in key metabolic pathways.
Application Notes and Protocols for the Detection of Glucose-6-Phosphate (G6P) in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose-6-phosphate (G6P) is a pivotal metabolic intermediate, standing at the crossroads of several major cellular pathways, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and glycogen (B147801) synthesis.[1][2][3] The concentration of G6P within biological samples can serve as a critical indicator of cellular energy status and metabolic flux. Accurate and reliable quantification of G6P is therefore essential for research in numerous fields, including metabolic disorders, oncology, and drug development.
This document provides detailed protocols for two distinct and widely used methods for the detection and quantification of G6P in various biological samples: a colorimetric enzymatic assay and a liquid chromatography-mass spectrometry (LC-MS) based method. The enzymatic assay offers a simple, rapid, and high-throughput-compatible method suitable for many applications, while the LC-MS method provides high sensitivity and specificity, enabling the simultaneous analysis of multiple phosphorylated sugars.
I. Colorimetric Enzymatic Assay for G6P Detection
Principle
This method is based on the enzymatic oxidation of G6P by glucose-6-phosphate dehydrogenase (G6PDH). In this reaction, nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADP+) is reduced to NADPH. The resulting NADPH then reduces a chromogenic probe to produce a colored product, the absorbance of which is directly proportional to the G6P concentration in the sample.[2][4] The colorimetric signal is typically measured at or around 450 nm.[2][5]
Signaling Pathway Diagram
Caption: Enzymatic reaction for the colorimetric detection of G6P.
Experimental Protocol
This protocol is a generalized procedure based on commercially available colorimetric assay kits.[2][5]
A. Materials and Reagents
-
G6P Assay Buffer
-
G6P Enzyme Mix (lyophilized)
-
G6P Substrate Mix (lyophilized)
-
G6P Standard (e.g., 10 µmol, lyophilized)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 450 nm
-
Ultrapure water
-
(Optional) 10 kDa Molecular Weight Cut-Off (MWCO) spin filters for sample deproteinization[5]
B. Reagent Preparation
-
G6P Assay Buffer: Warm to room temperature before use.
-
G6P Enzyme Mix: Reconstitute the lyophilized enzyme mix with 220 µL of ultrapure water. Mix by pipetting up and down. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.[5]
-
G6P Substrate Mix: Reconstitute the lyophilized substrate mix with 220 µL of G6P Assay Buffer. Mix thoroughly. This solution is stable for up to 2 months at 4°C.[5]
-
G6P Standard (100 mM): Reconstitute the G6P standard with 100 µL of ultrapure water to create a 100 mM stock solution. Mix well. Aliquot and store at -20°C.[5]
C. Sample Preparation
-
Liquid Samples (e.g., serum, plasma): Can often be assayed directly. For samples containing enzymes that may interfere with the assay, deproteinization is recommended using a 10 kDa MWCO spin filter.[5]
-
Cells (1-5 x 10^6): Homogenize in 2-3 volumes of ice-cold PBS or G6P Assay Buffer. Centrifuge at 13,000 x g for 10 minutes at 4°C to remove insoluble material. The supernatant can be used for the assay. Deproteinization is recommended.[5]
-
Tissues (10-100 mg): Rapidly homogenize in 2-3 volumes of ice-cold PBS or G6P Assay Buffer. Centrifuge at 13,000 x g for 10 minutes at 4°C to remove insoluble material. The resulting supernatant is ready for the assay. Deproteinization is recommended.[5]
D. Assay Procedure
-
Standard Curve Preparation:
-
Dilute the 100 mM G6P Standard to 1 mM by adding 10 µL of the 100 mM stock to 990 µL of ultrapure water.
-
In a 96-well plate, add 0, 2, 4, 6, 8, and 10 µL of the 1 mM G6P standard to separate wells to generate 0, 2, 4, 6, 8, and 10 nmol/well standards.
-
Adjust the volume in each well to 50 µL with G6P Assay Buffer.[5]
-
-
Sample and Background Control Preparation:
-
Add 1-50 µL of your prepared sample to duplicate wells of the 96-well plate.
-
For samples with potential background from NADH or NADPH, prepare a parallel set of sample wells for background control.
-
Adjust the final volume of all sample and background control wells to 50 µL with G6P Assay Buffer.
-
-
Reaction Mix Preparation and Addition:
-
Prepare a Master Reaction Mix for the standards and samples according to the table below. Prepare enough for all wells.
-
Prepare a Background Reaction Mix for the background control wells by omitting the G6P Enzyme Mix.
-
| Reagent | Volume per well |
| G6P Assay Buffer | 46 µL |
| G6P Substrate Mix | 2 µL |
| G6P Enzyme Mix | 2 µL |
| Total | 50 µL |
-
Incubation and Measurement:
-
Add 50 µL of the Master Reaction Mix to each standard and sample well.
-
Add 50 µL of the Background Reaction Mix to the background control wells.
-
Mix the plate gently.
-
Incubate the plate for 30 minutes at room temperature, protected from light.[2]
-
Measure the absorbance at 450 nm using a microplate reader.
-
E. Data Analysis
-
Subtract the absorbance of the 0 nmol/well standard (blank) from all standard and sample readings.
-
For samples with background controls, subtract the background control reading from the corresponding sample reading.
-
Plot the standard curve of absorbance vs. nmol of G6P.
-
Determine the concentration of G6P in the samples from the standard curve.
Quantitative Data Summary
| Parameter | Value | Source |
| Detection Method | Colorimetric | [2][5] |
| Wavelength | 450 nm | [2][5] |
| Detection Range | 2-10 nmol | [5] |
| Lower Detection Limit | ~0.15 µM (15 pmol/well) | [1] |
| Sample Types | Serum, plasma, cell lysates, tissue homogenates | [2][4][5] |
Experimental Workflow Diagram
Caption: Workflow for the colorimetric detection of G6P.
II. LC-MS Based Method for G6P Detection
Principle
Liquid chromatography-mass spectrometry (LC-MS) offers a highly sensitive and specific method for the quantification of G6P. This technique involves the separation of G6P from other metabolites in the sample using liquid chromatography, followed by detection and quantification using a mass spectrometer. The high polarity of sugar phosphates can make their retention on traditional reversed-phase columns challenging, often necessitating the use of specialized columns like HILIC (Hydrophilic Interaction Liquid Chromatography) or mixed-mode columns.[6][7][8]
Experimental Protocol
This protocol provides a general framework for the analysis of G6P using LC-MS. Specific parameters will need to be optimized based on the instrument and column used.
A. Materials and Reagents
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium (B1175870) Acetate (LC-MS grade)
-
G6P analytical standard
-
Internal standard (e.g., a stable isotope-labeled G6P or a structurally similar but biologically absent sugar phosphate)
-
Solvents for sample extraction (e.g., methanol, chloroform)
B. Sample Preparation
-
Extraction:
-
For cells or tissues, a common method is a biphasic extraction using a mixture of methanol, chloroform, and water to separate polar metabolites (including G6P) from lipids and proteins.
-
Rapidly quench metabolic activity by flash-freezing the sample in liquid nitrogen.
-
Homogenize the frozen sample in a cold extraction solvent mixture.
-
Centrifuge to pellet precipitated proteins and cellular debris.
-
Collect the polar (aqueous) phase containing G6P.
-
-
Sample Clean-up: The extracted sample may be further purified using solid-phase extraction (SPE) if necessary to remove interfering substances.
C. LC-MS Analysis
-
Liquid Chromatography:
-
Column: A HILIC or mixed-mode column is recommended for retaining and separating polar analytes like G6P.[7][8]
-
Mobile Phase A: Water with an additive such as ammonium acetate.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient from high organic content to a lower organic content is typically used to elute the polar compounds.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: Typically 1-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used for the detection of phosphorylated compounds.[6]
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for targeted quantification, providing high sensitivity and specificity. The transition of the G6P precursor ion (m/z 259.02) to a specific product ion is monitored.[6]
-
D. Data Analysis
-
Integrate the peak areas for G6P and the internal standard.
-
Generate a standard curve by plotting the peak area ratio of G6P to the internal standard against the concentration of the G6P standards.
-
Quantify the amount of G6P in the samples using the standard curve.
Quantitative Data Summary
| Parameter | Value | Source |
| Detection Method | LC-MS/MS | [6][8] |
| Ionization Mode | ESI Negative | [6] |
| G6P m/z (precursor) | 259.0224 [M-H]⁻ | [6] |
| Lower Detection Limit | Can reach pg/mL levels with derivatization | [9] |
| Sample Types | Cell extracts, tissue extracts, biofluids | [7] |
Experimental Workflow Diagram
Caption: Workflow for the LC-MS based detection of G6P.
Conclusion
The choice of method for G6P detection will depend on the specific requirements of the study. The colorimetric enzymatic assay is a robust, straightforward, and cost-effective method for the routine quantification of G6P in a variety of sample types. For studies requiring higher sensitivity, specificity, and the ability to analyze multiple metabolites simultaneously, the LC-MS based approach is the method of choice. Both protocols, when properly implemented, can provide accurate and reliable data on G6P levels, offering valuable insights into cellular metabolism.
References
- 1. An enzymatic colorimetric assay for glucose-6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. raybiotech.com [raybiotech.com]
- 3. mybiosource.com [mybiosource.com]
- 4. sciencellonline.com [sciencellonline.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Phosphorylated Sugars Analyzed by LCMS - AppNote [mtc-usa.com]
- 7. shodexhplc.com [shodexhplc.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for High-Throughput Screening of G6PDH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose-6-phosphate dehydrogenase (G6PDH) is a critical enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP), a fundamental metabolic pathway that supplies cells with reducing power in the form of NADPH and precursors for nucleotide biosynthesis.[1][2] G6PDH catalyzes the first committed step in the PPP, the conversion of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, with the concomitant reduction of NADP+ to NADPH.[1] Elevated G6PDH activity has been implicated in various diseases, including cancer, where it supports rapid cell proliferation and protects against oxidative stress.[2][3] This makes G6PDH an attractive therapeutic target for the development of novel inhibitors.
High-throughput screening (HTS) is a powerful methodology for identifying novel G6PDH inhibitors from large compound libraries.[1][4] This document provides detailed protocols for a colorimetric HTS assay designed to identify and characterize G6PDH inhibitors. The assay is adaptable for automated HTS systems and can be completed in a short timeframe.[2][3]
G6PDH Signaling Pathway
The pentose phosphate pathway consists of an oxidative and a non-oxidative phase. G6PDH is the rate-limiting enzyme of the oxidative phase.
Caption: The role of G6PDH in the Pentose Phosphate Pathway.
Principle of the Assay
The activity of G6PDH is determined by measuring the rate of NADPH production.[1] In this colorimetric assay, G6PDH catalyzes the oxidation of glucose-6-phosphate (G6P) to 6-phosphoglucono-δ-lactone, which results in the reduction of NADP+ to NADPH.[3] The newly formed NADPH then reduces a colorless probe (such as a tetrazolium salt, e.g., MTT) to a colored formazan (B1609692) product, which can be measured spectrophotometrically.[2][5] The rate of color development is directly proportional to the G6PDH activity.[1][5] In the presence of a G6PDH inhibitor, the reaction rate is impeded, leading to a decrease in the absorbance signal.[3]
Experimental Workflow for HTS
The high-throughput screening process for G6PDH inhibitors typically involves a primary screen to identify initial "hits" from a large compound library, followed by secondary screens to confirm their activity and determine their potency (e.g., IC50).
Caption: High-Throughput Screening Workflow for G6PDH Inhibitors.
Materials and Reagents
| Component | Storage Temperature |
| G6PDH Assay Buffer | 4°C or -20°C |
| G6PDH Enzyme | -70°C |
| G6PDH Substrate (G6P) | -20°C |
| G6PDH Developer/Probe | -20°C |
| NADP+/MTT Solution | -20°C |
| G6PDH Inhibitor Control | -20°C |
| 96-well clear flat-bottom plates | Room Temperature |
| Test Compounds | As recommended |
| DMSO (or other solvent) | Room Temperature |
Experimental Protocols
Reagent Preparation
-
G6PDH Assay Buffer : Bring to room temperature before use.
-
G6PDH Enzyme : Reconstitute the lyophilized enzyme in G6PDH Assay Buffer. Aliquot and store at -70°C. Avoid repeated freeze-thaw cycles. When in use, keep the enzyme on ice. Dilute the enzyme to the desired working concentration with assay buffer just before use. The diluted enzyme is unstable and should be made fresh.[3][6]
-
G6PDH Substrate : Reconstitute the substrate (e.g., Glucose-6-Phosphate) with G6PDH Assay Buffer or purified water. Store at -20°C.
-
G6PDH Developer/Probe : Reconstitute the developer/probe with ddH₂O. Store at -20°C.
-
Inhibitor Control : Reconstitute with an appropriate solvent (e.g., ddH₂O). Aliquot and store at -20°C.
-
Test Compounds : Dissolve candidate inhibitors in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution. Further dilute to the desired test concentration with G6PDH Assay Buffer.
Screening Protocol (96-well plate format)
-
Compound Plating :
-
Add 50 µL of diluted candidate inhibitors to the 'Sample' wells.
-
Add 50 µL of G6PDH Assay Buffer to the 'Enzyme Control' (EC) wells.[3]
-
Add 50 µL of the reconstituted Inhibitor Control to the 'Inhibitor Control' (IC) wells.[3]
-
If solvent effects are a concern, prepare 'Solvent Control' (SC) wells with the same final concentration of the solvent used for the test compounds.[3]
-
Prepare 'Background Control' (BC) wells containing 50 µL of G6PDH Assay Buffer.[3]
-
-
Enzyme Addition :
-
Add 5 µL of diluted G6PDH enzyme solution to all wells except the 'Background Control' wells.
-
Gently tap the plate to mix.
-
-
Incubation :
-
Reaction Initiation :
-
Prepare a Substrate Mix containing the G6PDH Substrate and G6PDH Developer in G6PDH Assay Buffer.
-
Add 45 µL of the Substrate Mix to all wells to start the enzymatic reaction. The final reaction volume will be 100 µL.
-
Mix well with gentle shaking.
-
-
Kinetic Measurement :
Data Analysis
-
Calculate the Rate of Reaction : For each well, determine the change in absorbance over time (ΔOD/ΔT) from the linear portion of the kinetic curve.
-
Background Subtraction : Subtract the reaction rate of the 'Background Control' (BC) from all other readings.
-
Calculate Percent Inhibition : The percent inhibition for each test compound is calculated using the following formula:
% Inhibition = [ (Rate_EC - Rate_Sample) / Rate_EC ] * 100
Where:
-
Rate_EC is the reaction rate of the Enzyme Control.
-
Rate_Sample is the reaction rate in the presence of the test compound.
-
Quantitative Data Summary
| Parameter | Typical Value/Range | Reference Wavelength |
| Final Assay Volume | 100 µL | N/A |
| Incubation Time (Inhibitor) | 15 minutes | N/A |
| Reaction Time (Kinetic) | 5 - 30 minutes | N/A |
| Temperature | 25°C or 37°C | N/A |
| Absorbance Wavelength | 450 nm or 565 nm | N/A |
| Hit Criterion (Example) | > 50% Inhibition | N/A |
Note: The optimal concentrations of enzyme, substrate, and NADP+, as well as incubation times, may need to be determined empirically for specific experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. assaygenie.com [assaygenie.com]
- 4. G6PDH Inhibitor Screening Kit - Creative Biolabs [creative-biolabs.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. H6PD/GDH Inhibitor Screening Kit (Colorimetric) (ab283371) is not available | Abcam [abcam.com]
A Comparative Analysis of Colorimetric and Fluorometric Assays for Glucose-6-Phosphate Detection
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose-6-phosphate (G6P) is a pivotal metabolite in cellular glucose metabolism, standing at the crossroads of glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and glycogen (B147801) synthesis.[1][2][3] Its quantification is crucial for studying metabolic pathways, screening for enzyme deficiencies like G6PD deficiency, and assessing the effects of drugs on cellular metabolism.[1][3][4] This document provides a detailed comparison of two common methods for G6P quantification: colorimetric and fluorometric assays. It includes the principles behind each method, their respective advantages and disadvantages, detailed experimental protocols, and a summary of their performance characteristics to guide researchers in selecting the appropriate assay for their needs.
Principles of Detection
Both colorimetric and fluorometric assays for G6P typically rely on the enzymatic activity of glucose-6-phosphate dehydrogenase (G6PDH).[1][3][5] This enzyme specifically oxidizes G6P to 6-phospho-D-gluconate.[6] This reaction involves the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADP+) to NADPH.[1][6][7] The amount of NADPH produced is directly proportional to the amount of G6P present in the sample.[2] The key difference between the two assay types lies in how the generated NADPH is detected.
Colorimetric Assay: In the colorimetric assay, the NADPH produced reacts with a chromogenic probe, often a tetrazolium salt like WST-1, in the presence of an electron carrier.[5][8][9] This reaction results in the formation of a colored formazan (B1609692) dye, which can be quantified by measuring its absorbance at a specific wavelength (typically around 450 nm) using a spectrophotometer or microplate reader.[1][2]
Fluorometric Assay: The fluorometric assay offers higher sensitivity. In this method, the NADPH generated reacts with a fluorometric probe (also known as a fluorometric detector) to produce a highly fluorescent product.[6][7] The fluorescence intensity is measured using a fluorometer with appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm or 540/590 nm).[6][10]
Comparative Data
The choice between a colorimetric and a fluorometric assay often depends on the required sensitivity, the expected concentration of G6P in the samples, and the available equipment. The following table summarizes the key quantitative parameters for each assay type.
| Feature | Colorimetric Assay | Fluorometric Assay |
| Detection Method | Absorbance (450 nm)[1] | Fluorescence (Ex/Em ~535/590 nm)[6] |
| Sensitivity | ~10 µM[11] | > 1 µM (as low as 0.3 µM)[12] |
| Detection Range | 1 - 30 µM | 1 - 500 µM |
| Assay Time | ~30 - 40 minutes[1] | ~15 - 30 minutes[6] |
| Sample Types | Urine, Plasma, Serum, Tissue Extracts, Cell culture supernatant, Other biological fluids | Urine, Plasma, Serum, Tissue Extracts, Cell culture supernatant, Other biological fluids[6] |
Experimental Protocols
The following are generalized protocols for performing colorimetric and fluorometric G6P assays. It is important to refer to the specific instructions provided with commercial assay kits.
Sample Preparation (General)
For accurate measurements, samples such as tissue homogenates or cell lysates should be deproteinized to remove enzymes that may consume G6P.[6]
-
Homogenize tissue or cells in an appropriate buffer (e.g., PBS or Tris-HCl).[2]
-
To deproteinate, add an equal volume of a deproteinizing agent like 0.5 M metaphosphoric acid (MPA), vortex, and incubate on ice for 5 minutes.[6]
-
Centrifuge at 10,000 x g for 5-10 minutes at 4°C to pellet the proteins.[2][6]
-
Transfer the supernatant to a new tube. If acid was used for deproteinization, neutralize the sample with a suitable base (e.g., potassium carbonate).[6]
-
Centrifuge again to remove any precipitate. The supernatant is now ready for the assay. If not used immediately, store samples at -80°C.[6]
Protocol 1: Colorimetric Assay for Glucose-6-Phosphate
Materials:
-
96-well clear flat-bottom plate
-
Microplate reader capable of measuring absorbance at 450 nm
-
G6P Assay Buffer
-
G6P Enzyme Mix (containing G6PDH)
-
G6P Substrate Mix (containing the chromogenic probe)
-
G6P Standard solution
-
Deproteinized samples
Procedure:
-
Standard Curve Preparation:
-
Sample Preparation:
-
Add 1-50 µL of deproteinized sample to duplicate wells.
-
Adjust the volume in each well to 50 µL with G6P Assay Buffer.[2]
-
For each sample, prepare a background control well containing the same volume of sample, with the final volume adjusted to 50 µL with G6P Assay Buffer.
-
-
Reaction Mix Preparation:
-
Prepare a Reaction Mix according to the kit manufacturer's instructions. This typically involves mixing the G6P Assay Buffer, G6P Enzyme Mix, and G6P Substrate Mix.
-
-
Reaction Incubation:
-
Add the appropriate volume of the Reaction Mix to each standard and sample well.
-
For the sample background control wells, add a background mix (Reaction Mix without the G6P Enzyme Mix).
-
Mix gently by shaking the plate for a few seconds.
-
Incubate the plate for 30 minutes at room temperature, protected from light.[1]
-
-
Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.[1]
-
-
Data Analysis:
-
Subtract the absorbance of the 0 nmol standard (blank) from all standard readings.
-
Plot the standard curve of absorbance versus the amount of G6P.
-
Subtract the absorbance of the sample background control from the corresponding sample readings.
-
Determine the G6P concentration in the samples from the standard curve.
-
Protocol 2: Fluorometric Assay for Glucose-6-Phosphate
Materials:
-
96-well black flat-bottom plate
-
Fluorescence microplate reader with excitation at 530-540 nm and emission at 585-595 nm[6]
-
G6P Assay Buffer
-
Fluorometric Detector/Probe
-
G6PDH Assay Reagent
-
Cofactor solution (containing NADP+)[6]
-
G6P Standard solution
-
Deproteinized samples
Procedure:
-
Standard Curve Preparation:
-
Prepare a G6P standard curve by diluting the G6P standard solution in G6P Assay Buffer.
-
Add 10 µL of each standard to duplicate wells of the 96-well plate.[7]
-
-
Sample Preparation:
-
Add 10 µL of your deproteinized samples to duplicate wells.
-
For each sample, prepare a background control well containing the same volume of sample.
-
-
Reagent Addition:
-
Reaction Initiation and Incubation:
-
Measurement:
-
Remove the plate cover and read the fluorescence using an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.[6]
-
-
Data Analysis:
-
Subtract the fluorescence of the blank (0 G6P standard) from all readings.
-
Plot the standard curve of fluorescence versus the amount of G6P.
-
Subtract the fluorescence of the sample background control from the corresponding sample readings.
-
Calculate the G6P concentration in the samples using the standard curve.
-
Visualization of Assay Principles and Workflows
Caption: Enzymatic pathway of the colorimetric G6P assay.
Caption: Enzymatic pathway of the fluorometric G6P assay.
Caption: Comparative workflow of colorimetric and fluorometric assays.
Conclusion
Both colorimetric and fluorometric assays provide reliable methods for the quantification of glucose-6-phosphate. The colorimetric assay is a simple and rapid method suitable for samples with relatively high G6P concentrations. For applications requiring higher sensitivity, such as samples with low G6P levels or when sample volume is limited, the fluorometric assay is the superior choice. The selection of the appropriate assay should be based on the specific experimental requirements, including the expected G6P concentration, sample availability, and the instrumentation accessible in the laboratory.
References
- 1. raybiotech.com [raybiotech.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sciencellonline.com [sciencellonline.com]
- 4. tribioscience.com [tribioscience.com]
- 5. An enzymatic colorimetric assay for glucose-6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. An enzymatic fluorimetric assay for glucose-6-phosphate: application in an in vitro Warburg-like effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An enzymatic colorimetric assay for glucose-6-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glucose 6 Phosphate Dehydrogenase Assay Kit (Fluorometric) | Abcam [abcam.com]
- 11. AffiASSAY® Glucose-6-Phosphate Colorimetric Assay Kit | AffiGEN [affiassay.com]
- 12. Fluorimetric Measurement of Glucose-6-phosphate | AAT Bioquest [aatbio.com]
Application Note: Absolute Quantification of Glucose 6-Phosphate in Biological Matrices using LC-MS/MS
Introduction
Glucose 6-phosphate (G6P) is a pivotal metabolite in cellular metabolism, serving as the entry point for glucose into several major metabolic pathways, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and glycogen (B147801) synthesis.[1][2][3] Its central role makes the accurate quantification of G6P crucial for understanding cellular energy status, metabolic flux, and the effects of therapeutic interventions in various diseases, including metabolic disorders and cancer.[3][4] This application note provides a detailed protocol for the robust and sensitive absolute quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The analysis of G6P is challenging due to its high polarity, which results in poor retention on traditional reversed-phase chromatography columns, and the presence of structural isomers such as fructose (B13574) 6-phosphate and glucose 1-phosphate.[5][6][7] The method detailed herein utilizes Hydrophilic Interaction Chromatography (HILIC) to achieve efficient separation of G6P from its isomers, coupled with tandem mass spectrometry for selective and sensitive detection.
Metabolic Significance of this compound
This compound lies at a critical junction of carbohydrate metabolism. Upon entry into the cell, glucose is phosphorylated to G6P, trapping it within the cell. From here, G6P can be directed into several key pathways based on the cell's energetic needs:
-
Glycolysis: G6P is isomerized to fructose 6-phosphate, committing it to the glycolytic pathway for ATP production.[1]
-
Pentose Phosphate Pathway: G6P is the initial substrate for this pathway, which generates NADPH for reductive biosynthesis and ribose 5-phosphate for nucleotide synthesis.[1][8]
-
Glycogen Synthesis: In times of energy surplus, G6P can be converted to glucose 1-phosphate and subsequently stored as glycogen, primarily in the liver and muscles.[8]
-
Gluconeogenesis: G6P can be dephosphorylated to glucose in the liver and released into the bloodstream to maintain blood glucose homeostasis.[2]
Caption: Metabolic fate of this compound (G6P).
Experimental Protocols
This section details the complete workflow for the absolute quantification of G6P, from sample preparation to LC-MS/MS analysis.
Materials and Reagents
-
This compound standard (Sigma-Aldrich)
-
¹³C₆-Glucose 6-phosphate (Internal Standard, Cambridge Isotope Laboratories)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
LC vials
Sample Preparation
Effective sample preparation is critical to remove interfering matrix components and ensure accurate quantification.
-
Cell or Tissue Homogenization:
-
For adherent cells, wash the cell culture dish twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol per 10 cm dish.
-
Scrape the cells and collect the cell suspension in a microcentrifuge tube.
-
For tissue samples, weigh approximately 20-50 mg of frozen tissue and homogenize in 500 µL of ice-cold 80% methanol using a bead beater or similar homogenizer.
-
-
Protein Precipitation:
-
Vortex the cell or tissue homogenate vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Extraction and Internal Standard Spiking:
-
Carefully collect the supernatant, which contains the metabolites.
-
Add the internal standard (¹³C₆-G6P) to the supernatant to a final concentration of 1 µM.
-
Evaporate the supernatant to dryness using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% acetonitrile in water).
-
Vortex for 1 minute and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer the clear supernatant to an LC vial for analysis.
-
LC-MS/MS Method
The following parameters provide a robust method for the separation and detection of G6P.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | HILIC Column (e.g., Shodex HILICpak VT-50 2D, 2.0 mm ID x 150 mm, 5 µm)[9] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.0 |
| Mobile Phase B | 90% Acetonitrile / 10% Water with 10 mM Ammonium Acetate, pH 6.0[10] |
| Flow Rate | 0.3 mL/min[9] |
| Injection Volume | 5 µL[9] |
| Column Temperature | 40°C |
| Gradient | 85% B (0-3 min), 85-80% B (3-13 min), 80-60% B (15-20 min), hold at 85% B for re-equilibration[10] |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions for G6P Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 259.02 | 96.9 | 50 | 20 |
| This compound (Quantifier) | 259.02 | 79.0[6] | 50 | 25 |
| ¹³C₆-Glucose 6-Phosphate (IS) | 265.04 | 96.9 | 50 | 20 |
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards of G6P (e.g., 0.01 µM to 10 µM) in the reconstitution solvent, each containing a fixed concentration of the internal standard.
-
Peak Integration: Integrate the peak areas for the G6P and ¹³C₆-G6P MRM transitions.
-
Ratio Calculation: Calculate the ratio of the peak area of G6P to the peak area of the internal standard.
-
Quantification: Plot the peak area ratio against the concentration of the G6P standards to generate a linear regression curve. The concentration of G6P in the samples can then be determined from this curve.
Workflow Diagram
Caption: Experimental workflow for G6P quantification.
Conclusion
This application note provides a comprehensive and reliable LC-MS/MS method for the absolute quantification of this compound in biological samples. The use of HILIC chromatography ensures effective separation from isomers, while tandem mass spectrometry provides the necessary sensitivity and selectivity for accurate measurement. This protocol is well-suited for researchers, scientists, and drug development professionals investigating metabolic pathways and the impact of various stimuli on cellular metabolism.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Glucose-6 Phosphate, A Central Hub for Liver Carbohydrate Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucose 6 phosphate: Significance and symbolism [wisdomlib.org]
- 5. shodexhplc.com [shodexhplc.com]
- 6. sciex.com [sciex.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. tuscany-diet.net [tuscany-diet.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Phosphorylated Sugars Analyzed by LCMS - AppNote [mtc-usa.com]
Application Notes and Protocols for Glucose-6-Phosphate (G6P) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Glucose-6-phosphate (G6P) is a pivotal metabolite at the crossroads of several major metabolic pathways, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and glycogen (B147801) synthesis.[1][2][3] Accurate quantification of intracellular G6P levels is crucial for understanding cellular energy status, redox balance, and the effects of therapeutic interventions on metabolic pathways. These application notes provide detailed protocols for the preparation of various biological samples for accurate G6P analysis. The primary goal of sample preparation in metabolomics is to preserve the original metabolite profile while ensuring compatibility with downstream analytical techniques.[4]
Principle of G6P Assay:
The quantification of G6P is typically achieved through an enzymatic assay. This assay is based on the oxidation of G6P to 6-phosphogluconate by the enzyme glucose-6-phosphate dehydrogenase (G6PDH). This reaction is coupled to the reduction of NADP+ to NADPH. The resulting increase in NADPH can be measured colorimetrically or fluorometrically, and is directly proportional to the amount of G6P in the sample.[1][2][5][6] Endogenous enzymes in samples can degrade G6P, so deproteinization is a critical step.[1][7][8]
I. Quantitative Data Summary
The following table summarizes recommended starting amounts for various sample types and key reagent concentrations for sample processing.
| Sample Type | Recommended Starting Amount | Homogenization Buffer Volume | Deproteinization Method |
| Adherent Cells | 1 - 10 million cells[7][9] | 2-3 volumes of ice-cold PBS | 10 kDa MWCO Spin Filter or Perchloric Acid |
| Suspension Cells | 1 - 10 million cells[7][9] | 2-3 volumes of ice-cold PBS | 10 kDa MWCO Spin Filter or Perchloric Acid |
| Tissue | 10 - 100 mg[7][8] | 2-3 volumes of ice-cold PBS | 10 kDa MWCO Spin Filter or Perchloric Acid |
| Serum/Plasma | Can be measured directly[5] | N/A | 10 kDa MWCO Spin Filter (if enzymes present) |
II. Experimental Protocols
A. General Precautions for Sample Handling:
To ensure the accuracy and reproducibility of G6P measurements, the following precautions are essential:
-
Metabolism Quenching: Rapidly halt metabolic activity to get a precise "snapshot" of metabolite levels.[9] This is typically achieved by quick freezing of the sample in liquid nitrogen.[10]
-
Maintain Cold Temperatures: All sample processing steps should be performed on ice to minimize enzymatic activity that could alter G6P levels.[9]
-
Avoid Repeated Freeze-Thaw Cycles: Freeze-thaw cycles can significantly impact metabolite content and should be avoided.[10][11] Aliquoting samples before freezing is recommended.[11]
-
Consistency: Process all samples in the same manner to reduce variability.[9]
B. Protocol 1: Sample Preparation from Cultured Cells (Adherent and Suspension)
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
Liquid nitrogen
-
10 kDa Molecular Weight Cut-Off (MWCO) spin filters or Perchloric Acid (PCA) and Potassium Hydroxide (KOH)
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Aspirate the culture medium. Wash the cells once with ice-cold PBS. Add a minimal volume of ice-cold PBS and scrape the cells.
-
Suspension Cells: Centrifuge the cell suspension at a low speed (e.g., 500 x g) for 5 minutes at 4°C to pellet the cells. Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
-
Cell Lysis:
-
Deproteinization (Choose one method):
-
Method A: Spin Filter:
-
Method B: Perchloric Acid Precipitation:
-
Add an equal volume of ice-cold 2N perchloric acid to the cell lysate and vortex.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 13,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Neutralize the supernatant by adding 10N KOH dropwise until the pH is between 6.5 and 8.0.[8]
-
Centrifuge to remove the potassium perchlorate (B79767) precipitate. The supernatant is the deproteinized sample.
-
-
-
Storage:
C. Protocol 2: Sample Preparation from Tissue
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Homogenizer (e.g., Dounce or mechanical)
-
Microcentrifuge tubes
-
Liquid nitrogen
-
10 kDa MWCO spin filters or Perchloric Acid (PCA) and Potassium Hydroxide (KOH)
Procedure:
-
Tissue Collection:
-
Excise the tissue of interest rapidly.
-
To preserve sensitive metabolite levels, it is recommended to freeze-clamp the tissue immediately in liquid nitrogen.[9]
-
-
Homogenization:
-
Deproteinization:
-
Follow the same deproteinization steps (Method A or B) as described in Protocol 1 for cultured cells.
-
-
Storage:
-
The deproteinized tissue extract can be assayed immediately or stored at -80°C.[1]
-
III. Visualizations
A. Signaling Pathway: Central Role of Glucose-6-Phosphate
Caption: Central metabolic pathways involving Glucose-6-Phosphate (G6P).
B. Experimental Workflow: G6P Sample Preparation
Caption: Workflow for G6P sample preparation and analysis.
References
- 1. sciencellonline.com [sciencellonline.com]
- 2. raybiotech.com [raybiotech.com]
- 3. Glucose 6-phosphate - Wikipedia [en.wikipedia.org]
- 4. organomation.com [organomation.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. An enzymatic colorimetric assay for glucose-6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. mcgill.ca [mcgill.ca]
- 10. Metabolomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 11. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for the In Vitro Reconstitution of Glucose 6-Phosphate Dependent Pathways
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro reconstitution of key metabolic pathways dependent on glucose 6-phosphate (G6P). This central molecule stands at the crossroads of cellular energy production, biosynthesis, and redox balance. The ability to reconstitute these pathways in a controlled, cell-free environment offers a powerful tool for fundamental research and drug discovery, allowing for the detailed study of enzyme kinetics, pathway regulation, and the screening of potential therapeutic modulators.
The Central Role of this compound in Metabolism
This compound is a pivotal intermediate in cellular metabolism, linking glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and glycogen (B147801) synthesis. Its fate is determined by the metabolic state of the cell and the activity of key regulatory enzymes. Understanding the dynamics of these interconnected pathways is crucial for research in areas such as metabolic diseases, cancer biology, and drug development.
Caption: Central role of this compound in metabolic pathways.
General Experimental Workflow for In Vitro Pathway Reconstitution
The in vitro reconstitution of metabolic pathways generally follows a standardized workflow. This involves the preparation of individual purified enzymes and the subsequent assembly of the pathway in a defined reaction buffer. The activity of the reconstituted pathway can then be monitored by measuring the consumption of substrates or the formation of products over time.
Application Notes and Protocols for Tracing Glucose 6-Phosphate Metabolism Using Radioisotopes
Introduction
Glucose 6-phosphate (G6P) is a critical metabolic node within the cell, standing at the crossroads of several major pathways.[1][2] Upon its formation from glucose phosphorylation, G6P can be directed towards glycolysis for energy production, the pentose (B10789219) phosphate (B84403) pathway (PPP) for anabolic precursors and reductive power, or glycogen (B147801) synthesis for energy storage.[1][2] Understanding the flux of G6P through these pathways is essential for research in numerous fields, including cancer metabolism, diabetes, and neurodegenerative diseases. Radioisotope tracing provides a powerful and direct method to track the metabolic fate of G6P, enabling researchers to quantify pathway activity and understand how it is altered by genetic modifications, disease states, or therapeutic interventions.
This document provides detailed protocols for using radioisotopes, particularly ¹⁴C-labeled glucose, to trace the metabolic fate of G6P in cultured cells.
Key Applications
-
Quantifying Metabolic Flux: Determine the relative and absolute rates at which G6P enters glycolysis versus the pentose phosphate pathway.
-
Assessing Pathway Dysregulation: Identify alterations in G6P metabolism in disease models, such as cancer cells, which often exhibit an upregulated PPP.[3]
-
Drug Development: Evaluate the mechanism of action of drugs that target metabolic enzymes by measuring their impact on G6P flux.
-
Understanding Cellular Bioenergetics: Elucidate how cells partition a key carbon source between energy production (glycolysis) and biosynthesis (PPP, glycogen synthesis).
Core Metabolic Pathways of this compound
G6P is a central hub for carbon metabolism. Its primary fates are governed by the cell's immediate physiological needs for energy (ATP), reducing power (NADPH), and biosynthetic precursors (ribose 5-phosphate).
Caption: Metabolic fates of this compound (G6P).
Principle of the Method: Differentiating Glycolysis and the PPP
The most common method for distinguishing G6P flux into glycolysis versus the PPP relies on using glucose labeled with ¹⁴C at different carbon positions.
-
[1-¹⁴C]glucose: The C1 carbon of glucose is lost as ¹⁴CO₂ during the oxidative phase of the PPP, specifically in the 6-phosphogluconate dehydrogenase reaction.[3] In glycolysis, the C1 carbon is retained and becomes part of the lactate (B86563) or pyruvate molecule.
-
[6-¹⁴C]glucose: The C6 carbon is retained through both glycolysis and the PPP. Therefore, the amount of ¹⁴CO₂ produced from [6-¹⁴C]glucose is negligible and represents background TCA cycle activity.
By measuring the differential release of ¹⁴CO₂ from cells fed [1-¹⁴C]glucose versus [6-¹⁴C]glucose, the flux through the oxidative PPP can be quantified.
Caption: Logic of using differentially labeled glucose tracers.
Experimental Protocols
Protocol 1: Quantifying G6P Flux into the Pentose Phosphate Pathway
This protocol details the measurement of ¹⁴CO₂ release from cultured cells incubated with specifically labeled glucose.
Materials and Reagents:
-
Cell culture medium (e.g., DMEM), glucose-free
-
Dialyzed Fetal Bovine Serum (dFBS)
-
[1-¹⁴C]glucose and [6-¹⁴C]glucose stock solutions (e.g., 1 mCi/mL)
-
Unlabeled glucose
-
Phosphate Buffered Saline (PBS), cold
-
6-well or 24-well cell culture plates
-
Incubator with CO₂ control
-
Center well inserts for CO₂ trapping (or a custom-built apparatus)
-
Filter paper discs
-
Hyamine hydroxide (B78521) or similar CO₂ trapping agent
-
Perchloric acid (PCA), 2 M
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
Experimental Workflow:
References
Application Notes and Protocols for Subcellular Fractionation to Determine Glucose 6-Phosphate Localization
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Subcellular Localization of Glucose 6-Phosphate (G6P)
This compound (G6P) is a pivotal metabolite at the crossroads of several major metabolic pathways, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and glycogen (B147801) synthesis.[1][2] Its production from glucose is primarily catalyzed by hexokinases in the cytoplasm.[1] The subcellular compartmentalization of G6P is critical for regulating these pathways and maintaining cellular energy homeostasis. Understanding the distribution of G6P across different organelles is essential for elucidating the metabolic state of cells in both healthy and diseased conditions, providing valuable insights for drug development and metabolic research.
The primary locations of G6P metabolism are the cytosol and the endoplasmic reticulum (ER) . In the cytosol, G6P is utilized for energy production via glycolysis or for the synthesis of NADPH and nucleotide precursors through the pentose phosphate pathway.[2] A key regulatory step occurs in the ER of tissues like the liver and kidney, where the glucose-6-phosphatase (G6Pase) enzyme dephosphorylates G6P to glucose, which is then released into the bloodstream to maintain blood glucose levels.[3][4] This process requires the transport of G6P from the cytosol into the ER lumen by the glucose-6-phosphate transporter (G6PT).[5] Therefore, the relative concentrations of G6P in the cytosol and ER reflect the balance between glucose uptake, utilization, and production.
Methodologies for Subcellular Fractionation of G6P
Determining the precise subcellular location of a small, water-soluble metabolite like G6P is challenging due to its potential for rapid diffusion and leakage across membranes during aqueous fractionation procedures. Several techniques have been developed to overcome these challenges, each with its own advantages and limitations.
-
Differential Centrifugation: This is a classical method that separates organelles based on their size and density by applying a series of increasing centrifugation speeds.[6] While effective for isolating larger organelles like nuclei and mitochondria, it often results in a "microsomal" fraction, which is a heterogeneous collection of vesicles derived from the ER and Golgi apparatus. Cross-contamination can be an issue, and the aqueous buffers used can lead to metabolite leakage.
-
Digitonin (B1670571) Permeabilization: This technique utilizes the detergent digitonin to selectively permeabilize the plasma membrane, which has a higher cholesterol content than organellar membranes. By carefully titrating the digitonin concentration, the cytosolic contents can be released while leaving organelles like mitochondria and the ER largely intact.[7][8][9] This method is rapid and can be effective for separating the cytosol from other organelles.
-
Non-Aqueous Fractionation (NAF): This is considered a superior method for subcellular metabolomics as it minimizes the risk of metabolite leakage.[10][11] The process involves flash-freezing the tissue, freeze-drying to remove all water, and then homogenizing and fractionating the cellular components in a density gradient of organic solvents. This preserves the in vivo localization of water-soluble metabolites.
Validation of Subcellular Fractions
Regardless of the fractionation method used, it is crucial to validate the purity of the isolated fractions. This is typically achieved by performing assays for well-established marker enzymes that are known to be localized to specific organelles.[6]
Table 1: Common Marker Enzymes for Subcellular Fractions
| Subcellular Fraction | Marker Enzyme | Function |
| Cytosol | Lactate Dehydrogenase (LDH) | Anaerobic glycolysis |
| Endoplasmic Reticulum | Glucose-6-Phosphatase (G6Pase) | Hydrolysis of G6P to glucose |
| Mitochondria | Cytochrome c Oxidase | Electron transport chain |
| Nucleus | Histone Deacetylase (HDAC) | DNA packaging and transcription |
Data Presentation
While direct quantitative measurements of G6P distribution are sparse in the literature, a representative distribution in a liver hepatocyte can be inferred from the known localization of key metabolic enzymes. The following table presents an illustrative distribution of G6P based on metabolic principles. It is important to note that these values can vary significantly depending on the cell type and metabolic state. One study using radiolabeled hexoses in rat hepatocytes concluded that G6P does not exist as a homogeneous pool, indicating distinct subcompartments associated with different metabolic pathways.[10][11]
Table 2: Illustrative Subcellular Distribution of this compound in a Hepatocyte
| Subcellular Compartment | Estimated Percentage of Total G6P | Key Metabolic Processes |
| Cytosol | 85 - 95% | Glycolysis, Pentose Phosphate Pathway, Glycogen Synthesis |
| Endoplasmic Reticulum | 5 - 15% | Hydrolysis to Glucose (Gluconeogenesis, Glycogenolysis) |
| Mitochondria | < 1% | Minimal direct G6P metabolism |
| Nucleus | < 1% | Minimal direct G6P metabolism |
Experimental Protocols
Protocol 1: Subcellular Fractionation of Liver Tissue by Differential Centrifugation
This protocol describes a classical method for isolating nuclear, mitochondrial, microsomal (ER-rich), and cytosolic fractions from liver tissue.
Materials:
-
Fresh liver tissue
-
Homogenization Buffer (0.25 M sucrose, 3 mM HEPES, pH 7.4, 0.5 mM EGTA)
-
Refrigerated centrifuge with fixed-angle and swinging-bucket rotors
-
Dounce homogenizer
-
Bradford assay reagents for protein quantification
-
Reagents for marker enzyme assays (LDH, G6Pase, Cytochrome c oxidase)
-
Reagents for G6P assay
Procedure:
-
Homogenization:
-
Excise and weigh fresh liver tissue on ice.
-
Mince the tissue finely with scissors in ice-cold Homogenization Buffer.
-
Homogenize the minced tissue in a pre-chilled Dounce homogenizer with 5-10 strokes of a loose-fitting pestle.
-
-
Nuclear Fraction Isolation:
-
Transfer the homogenate to a centrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C.
-
The pellet contains the nuclear fraction. The supernatant is the post-nuclear supernatant (PNS).
-
Carefully collect the PNS and keep it on ice.
-
-
Mitochondrial Fraction Isolation:
-
Centrifuge the PNS at 10,000 x g for 20 minutes at 4°C.
-
The resulting pellet is the mitochondrial fraction. The supernatant is the post-mitochondrial supernatant (PMS).
-
Carefully collect the PMS and keep it on ice.
-
-
Microsomal and Cytosolic Fraction Isolation:
-
Centrifuge the PMS at 100,000 x g for 60 minutes at 4°C in an ultracentrifuge.
-
The pellet contains the microsomal fraction (rich in ER).
-
The supernatant is the cytosolic fraction.
-
-
Fraction Analysis:
-
Resuspend the nuclear, mitochondrial, and microsomal pellets in a minimal volume of Homogenization Buffer.
-
Determine the protein concentration of each fraction and the total homogenate using the Bradford assay.
-
Perform marker enzyme assays on all fractions to assess purity.
-
Immediately perform the G6P assay on all fractions.
-
Protocol 2: Isolation of Cytosolic and Particulate Fractions using Digitonin Permeabilization
This protocol provides a rapid method to separate the cytosol from the remaining cellular components.
Materials:
-
Cultured cells (e.g., hepatocytes)
-
Phosphate-Buffered Saline (PBS)
-
Digitonin Stock Solution (e.g., 10 mg/mL in DMSO)
-
Permeabilization Buffer (e.g., 250 mM sucrose, 10 mM HEPES, pH 7.2, 1 mM EGTA)
-
Refrigerated microcentrifuge
Procedure:
-
Cell Preparation:
-
Harvest cultured cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Wash the cell pellet once with ice-cold PBS.
-
-
Permeabilization:
-
Resuspend the cell pellet in ice-cold Permeabilization Buffer.
-
Add digitonin from the stock solution to a final concentration of 0.01-0.05% (w/v). The optimal concentration should be determined empirically for the specific cell type.
-
Incubate on ice for 5-10 minutes with gentle agitation.
-
-
Fraction Separation:
-
Centrifuge the permeabilized cells at 1,000 x g for 5 minutes at 4°C.
-
The supernatant contains the cytosolic fraction.
-
The pellet contains the particulate fraction (nuclei, mitochondria, ER, etc.).
-
-
Fraction Analysis:
-
Immediately analyze both fractions for protein content, marker enzyme activity, and G6P concentration.
-
Protocol 3: this compound Enzymatic Assay
This protocol describes a common method for quantifying G6P based on the activity of glucose-6-phosphate dehydrogenase (G6PDH).
Materials:
-
Subcellular fractions from Protocols 1 or 2
-
G6P Standard Solution (known concentration)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl₂)
-
NADP+ Solution
-
Glucose-6-Phosphate Dehydrogenase (G6PDH) enzyme
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of G6P standards of known concentrations in Assay Buffer.
-
-
Reaction Setup:
-
In a 96-well plate, add a specific volume of each standard or subcellular fraction sample to separate wells.
-
Add Assay Buffer and NADP+ solution to each well.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding G6PDH to each well.
-
The reaction converts G6P and NADP+ to 6-phosphoglucono-δ-lactone and NADPH.
-
-
Measurement:
-
Immediately measure the increase in absorbance at 340 nm over time using a microplate reader. The rate of NADPH production is directly proportional to the G6P concentration.
-
-
Quantification:
-
Calculate the G6P concentration in the samples by comparing their reaction rates to the standard curve.
-
Visualizations
References
- 1. bmse000016 D-Glucose 6-phosphate at BMRB [bmrb.io]
- 2. The Mitochondrion - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Glucose-6 Phosphate, a Central Hub for Liver Carbohydrate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Subcellular localization of glucose-6-phosphatase in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-function study of the glucose-6-phosphate transporter, an eukaryotic antiporter deficient in glycogen storage disease type Ib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolomic profile of glycolysis and the pentose phosphate pathway identifies the central role of glucose-6-phosphate dehydrogenase in clear cell-renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective permeabilization for the high-throughput measurement of compartmented enzyme activities in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitation of intracellular membrane-bound enzymes and receptors in digitonin-permeabilized cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of Lysosomal Membrane Permeabilization by Cytosolic Cathepsin and β-N-Acetyl-Glucosaminidase Activity Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Compartmentation of this compound in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Compartmentation of this compound in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Kinetic Model of Glucose 6-Phosphate Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose 6-phosphate (G6P) is a central node in cellular metabolism, standing at the crossroads of glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), glycogen (B147801) synthesis, and gluconeogenesis.[1][2][3][4][5] Its concentration and flux through these pathways are tightly regulated by a network of enzymes. Dysregulation of G6P metabolism is implicated in numerous diseases, including diabetes, cancer, and glycogen storage diseases, making the enzymes that control its fate attractive targets for therapeutic intervention.
Kinetic modeling provides a powerful framework for understanding the dynamic behavior of metabolic networks. By mathematically representing the interactions between metabolites and enzymes, kinetic models can simulate metabolic fluxes, predict the effects of genetic or pharmacological perturbations, and identify key control points within a pathway.
These application notes provide a comprehensive guide for researchers to develop a kinetic model of G6P metabolism. We present detailed protocols for the essential experimental work required to parameterize such a model, including methods for sample preparation, metabolite quantification, and enzyme kinetic analysis. Furthermore, we provide a framework for the mathematical representation of the G6P metabolic network.
The this compound Metabolic Network
G6P is a highly connected metabolite with several metabolic fates. A kinetic model of its metabolism must, at its core, consider the primary enzymatic reactions that produce and consume it. The key pathways include:
-
Glycolysis: The initial step of glycolysis is the conversion of glucose to G6P by hexokinase (HK) or glucokinase (in the liver). G6P is then isomerized to fructose (B13574) 6-phosphate by phosphoglucose (B3042753) isomerase (PGI).[6]
-
Pentose Phosphate Pathway (PPP): G6P is the committed substrate for the PPP, initiated by the enzyme glucose-6-phosphate dehydrogenase (G6PDH), which generates NADPH and precursors for nucleotide biosynthesis.
-
Glycogen Synthesis: In the liver and muscle, G6P can be converted to glucose 1-phosphate and subsequently stored as glycogen.
-
Gluconeogenesis: In the liver, G6P can be hydrolyzed by glucose-6-phosphatase (G6Pase) to release free glucose into the bloodstream, a critical step in maintaining blood glucose homeostasis.[7][8][9]
Experimental Protocols
Accurate parameterization of a kinetic model requires precise experimental data. This section provides detailed protocols for sample preparation, G6P quantification, and kinetic characterization of the key enzymes involved in its metabolism.
Sample Preparation for Metabolite Analysis
Consistent and rapid quenching of metabolic activity is crucial for accurately measuring intracellular metabolite concentrations.
Protocol for Adherent Mammalian Cells:
-
Culture cells to the desired confluency in a multi-well plate (e.g., 6-well or 12-well).
-
Aspirate the culture medium completely.
-
Immediately wash the cells twice with 1 mL of ice-cold phosphate-buffered saline (PBS).
-
Instantly quench metabolism by adding 1 mL of ice-cold 80% methanol (B129727) (-80°C) to each well.
-
Incubate at -80°C for at least 15 minutes.
-
Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube and store at -80°C until analysis.
Protocol for Mammalian Tissue (e.g., Liver, Muscle):
-
Excise the tissue of interest as quickly as possible.
-
Immediately freeze-clamp the tissue using tongs pre-cooled in liquid nitrogen to halt all enzymatic activity.
-
Store the frozen tissue at -80°C.
-
For extraction, grind the frozen tissue into a fine powder under liquid nitrogen using a mortar and pestle.
-
Weigh the frozen powder and add 10 volumes of ice-cold 80% methanol.
-
Homogenize the sample on ice using a tissue homogenizer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for metabolite analysis.
Quantification of this compound
This protocol utilizes a coupled enzyme assay where G6P is oxidized by G6PDH, leading to the production of NADPH, which can be measured spectrophotometrically at 340 nm.
Materials:
-
Triethanolamine (B1662121) buffer (50 mM, pH 7.6)
-
MgCl₂ (100 mM)
-
NADP⁺ (10 mM)
-
Glucose-6-phosphate dehydrogenase (G6PDH) (≥1 unit/mL)
-
G6P standard solution (1 mM)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a master mix: For each reaction, prepare a master mix containing 150 µL of triethanolamine buffer, 10 µL of MgCl₂, and 10 µL of NADP⁺.
-
Prepare standards: Create a standard curve by serially diluting the G6P standard solution in the assay buffer to concentrations ranging from 0 to 100 µM.
-
Set up the reaction: In a 96-well plate, add 20 µL of your sample or standard to each well.
-
Initiate the reaction: Add 170 µL of the master mix to each well, followed by 10 µL of G6PDH solution.
-
Incubate: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure absorbance: Read the absorbance at 340 nm.
-
Calculate G6P concentration: Subtract the blank reading from all measurements and determine the G6P concentration in your samples using the standard curve.
Enzyme Kinetic Assays
Determining the kinetic parameters (Kₘ and Vₘₐₓ) of the key enzymes is essential for building an accurate kinetic model. The following are generalized protocols that should be optimized for the specific enzyme source and conditions.
2.3.1. Hexokinase (HK) Activity Assay
This is a coupled assay where the G6P produced by hexokinase is used by G6PDH to generate NADPH.
-
Principle:
-
Glucose + ATP --(Hexokinase)--> G6P + ADP
-
G6P + NADP⁺ --(G6PDH)--> 6-phosphoglucono-δ-lactone + NADPH + H⁺
-
-
Reaction Mixture (1 mL total volume):
-
Triethanolamine buffer (50 mM, pH 7.6)
-
MgCl₂ (8 mM)
-
ATP (1 mM)
-
NADP⁺ (1 mM)
-
Glucose-6-phosphate dehydrogenase (excess, ~2 units)
-
Varying concentrations of Glucose (e.g., 0.05 to 5 mM)
-
Cell/tissue lysate or purified enzyme
-
-
Procedure:
-
Combine all reagents except the enzyme in a cuvette and incubate at 25°C for 5 minutes.
-
Initiate the reaction by adding the enzyme solution.
-
Monitor the increase in absorbance at 340 nm for 5-10 minutes.
-
Calculate the initial velocity (v₀) from the linear portion of the curve.
-
Repeat for each glucose concentration.
-
Plot v₀ versus glucose concentration and fit to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
-
2.3.2. Glucose-6-Phosphatase (G6Pase) Activity Assay
This is a direct assay that measures the inorganic phosphate (Pi) released from the hydrolysis of G6P.
-
Principle: G6P + H₂O --(G6Pase)--> Glucose + Pi
-
Reaction Mixture (200 µL total volume):
-
HEPES buffer (50 mM, pH 6.5)
-
Varying concentrations of G6P (e.g., 0.1 to 10 mM)
-
Microsomal preparation or purified enzyme
-
-
Procedure:
-
Incubate the reaction mixture at 37°C for a set time (e.g., 15-30 minutes).
-
Stop the reaction by adding a colorimetric reagent for phosphate detection (e.g., malachite green).
-
Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm for malachite green).
-
Create a standard curve with a known phosphate standard.
-
Calculate the amount of Pi produced and determine the initial velocity.
-
Plot v₀ versus G6P concentration to determine Kₘ and Vₘₐₓ.
-
2.3.3. Glucose-6-Phosphate Dehydrogenase (G6PDH) Activity Assay
This assay directly measures the production of NADPH.
-
Principle: G6P + NADP⁺ --(G6PDH)--> 6-phosphoglucono-δ-lactone + NADPH + H⁺
-
Reaction Mixture (1 mL total volume):
-
Tris-HCl buffer (100 mM, pH 8.0)
-
MgCl₂ (10 mM)
-
NADP⁺ (0.5 mM)
-
Varying concentrations of G6P (e.g., 0.02 to 2 mM)
-
Cell/tissue lysate or purified enzyme
-
-
Procedure:
-
Follow the same procedure as the hexokinase assay, monitoring the absorbance at 340 nm.
-
Plot v₀ versus G6P concentration to determine Kₘ and Vₘₐₓ.
-
2.3.4. Phosphoglucose Isomerase (PGI) Activity Assay
This is a coupled assay where the G6P produced from fructose-6-phosphate (B1210287) (F6P) is utilized by G6PDH.
-
Principle:
-
Fructose-6-phosphate --(PGI)--> Glucose-6-phosphate
-
Glucose-6-phosphate + NADP⁺ --(G6PDH)--> 6-phosphoglucono-δ-lactone + NADPH + H⁺
-
-
Reaction Mixture (1 mL total volume):
-
Tris-HCl buffer (100 mM, pH 8.0)
-
MgCl₂ (10 mM)
-
NADP⁺ (0.5 mM)
-
Glucose-6-phosphate dehydrogenase (excess, ~2 units)
-
Varying concentrations of F6P (e.g., 0.1 to 10 mM)
-
Cell/tissue lysate or purified enzyme
-
-
Procedure:
-
Follow the same procedure as the hexokinase assay, monitoring the absorbance at 340 nm.
-
Plot v₀ versus F6P concentration to determine Kₘ and Vₘₐₓ.
-
Data Presentation: Kinetic Parameters
The following tables summarize representative kinetic parameters for the key enzymes in G6P metabolism from various sources. These values can serve as a starting point for model parameterization, but it is highly recommended to determine these parameters experimentally under the specific conditions of your study.
Table 1: Kinetic Parameters of Hexokinase/Glucokinase
| Enzyme | Organism/Tissue | Kₘ (Glucose) (mM) | Vₘₐₓ (U/mg) | Inhibitors | Reference |
| Hexokinase I | Rat Brain | 0.03 | - | G6P | [6] |
| Hexokinase I | Human Red Blood Cells | ~0.1 | - | G6P | [10] |
| Hexokinase II | Rat Skeletal Muscle | 0.2 | - | G6P | - |
| Glucokinase (HK IV) | Rat Liver | 8-12 | High | Fructose-6-Phosphate | [11] |
| Hexokinase | Saccharomyces cerevisiae | 0.14 ± 0.02 | 14.0 ± 1.3 | - | [12] |
Table 2: Kinetic Parameters of Glucose-6-Phosphatase
| Organism/Tissue | Kₘ (G6P) (mM) | Vₘₐₓ (nmol/min/mg) | Inhibitors | Reference |
| Rat Liver | 1-4 | - | Vanadate, Pi | [13] |
| Human Liver | - | - | - | [7] |
| Guinea Pig Liver | - | - | - | [7] |
Table 3: Kinetic Parameters of Glucose-6-Phosphate Dehydrogenase
| Organism/Tissue | Kₘ (G6P) (mM) | Kₘ (NADP⁺) (µM) | Vₘₐₓ (U/mg) | Inhibitors | Reference |
| Human Erythrocytes | 0.05-0.07 | 2.9-4.4 | - | NADPH | [14][15] |
| Rat Liver | 0.17 ± 0.07 | - | 4.48 ± 1.03 | NADPH | [16] |
| Leuconostoc mesenteroides | - | - | - | - | [1] |
| Saccharomyces cerevisiae | 0.069 | 0.02 | - | NADPH | - |
Table 4: Kinetic Parameters of Phosphoglucose Isomerase
| Organism/Tissue | Kₘ (F6P) (mM) | Kₘ (G6P) (mM) | Vₘₐₓ (U/mg) | Reference |
| Rabbit Muscle | 0.08 | 0.4 | - | - |
| Saccharomyces cerevisiae | 0.12 | 0.7 | - | [17] |
| E. coli | - | - | - | [17] |
Mathematical Modeling of G6P Metabolism
A kinetic model of G6P metabolism can be formulated as a system of ordinary differential equations (ODEs), where each equation describes the rate of change of a metabolite's concentration over time. The general form for the rate of change of G6P concentration is:
d[G6P]/dt = Σ(rates of production) - Σ(rates of consumption)
The individual reaction rates (v) are typically described by Michaelis-Menten kinetics or more complex rate laws that account for allosteric regulation and inhibition.
Example ODE for G6P:
d[G6P]/dt = v_HK - v_PGI - v_G6PDH - v_G6Pase
Where:
-
v_HK: Rate of G6P production by hexokinase. A simple Michaelis-Menten expression would be: v_HK = (Vₘₐₓ_HK * [Glucose]) / (Kₘ_HK_Glucose + [Glucose]) More complex models would include terms for ATP and inhibition by G6P.
-
v_PGI: Net rate of the reversible reaction catalyzed by phosphoglucose isomerase. This can be described by a reversible Michaelis-Menten equation: v_PGI = (Vₘₐₓ_fwd_PGI * [G6P]/Kₘ_PGI_G6P - Vₘₐₓ_rev_PGI * [F6P]/Kₘ_PGI_F6P) / (1 + [G6P]/Kₘ_PGI_G6P + [F6P]/Kₘ_PGI_F6P)
-
v_G6PDH: Rate of G6P consumption by glucose-6-phosphate dehydrogenase, which can be inhibited by NADPH: v_G6PDH = (Vₘₐₓ_G6PDH * [G6P]) / ((Kₘ_G6PDH_G6P * (1 + [NADPH]/Kᵢ_NADPH)) + [G6P])
-
v_G6Pase: Rate of G6P consumption by glucose-6-phosphatase: v_G6Pase = (Vₘₐₓ_G6Pase * [G6P]) / (Kₘ_G6Pase_G6P + [G6P])
A complete model would include similar ODEs for all other variable metabolites in the network (e.g., F6P, NADPH). The model can then be solved numerically using software packages like MATLAB, Python (with SciPy), or COPASI to simulate the dynamic behavior of the system.
Conclusion
The development of a robust kinetic model of this compound metabolism is an iterative process that combines careful experimental work with computational analysis. The protocols and data presented in these application notes provide a solid foundation for researchers to embark on this endeavor. By systematically measuring metabolite concentrations and enzyme kinetic parameters, and integrating this information into a mathematical framework, it is possible to gain a deeper, quantitative understanding of this central metabolic hub and its role in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Sample Preparation and Reporting Standards for Metabolomics of Adherent Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. Experimental design and reporting standards for metabolomics studies of mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. biospec.net [biospec.net]
- 6. doctor2024.jumedicine.com [doctor2024.jumedicine.com]
- 7. mdpi.com [mdpi.com]
- 8. Glucose 6-phosphatase - Wikipedia [en.wikipedia.org]
- 9. Glucose-6-phosphatase Catalytic Subunit Gene Family - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The glucose-6-phosphatase system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Glucose-6-phosphatase and age: biochemical and histochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. abis-files.cu.edu.tr [abis-files.cu.edu.tr]
- 15. Investigation of this compound dehydrogenase (G6PD) kinetics for normal and G6PD-deficient persons and the effects of some drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In situ kinetic parameters of glucose-6-phosphate dehydrogenase and phosphogluconate dehydrogenase in different areas of the rat liver acinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting high background in G6P colorimetric assay
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with Glucose-6-Phosphate (G6P) colorimetric assays, specifically focusing on high background signals.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the G6P colorimetric assay?
The G6P colorimetric assay is an enzyme-coupled reaction.[1][2] Glucose-6-phosphate (G6P) is oxidized by glucose-6-phosphate dehydrogenase (G6PD), which reduces NADP+ to NADPH.[1][3] The generated NADPH then reduces a colorimetric probe, such as a tetrazolium salt (e.g., WST-1), to produce a colored formazan (B1609692) product.[3][4] The intensity of the color, measured by absorbance at a specific wavelength (typically 440-450 nm), is directly proportional to the G6P concentration in the sample.[1][3]
Q2: My blank wells (no G6P standard) have high absorbance readings. What are the common causes?
High background in blank wells can stem from several sources:
-
Reagent Contamination: One or more reagents (buffer, enzyme mix, substrate) may be contaminated with G6P or NADPH.[5]
-
Reagent Degradation: Improper storage or repeated freeze-thaw cycles of reagents like NADP+ or the enzyme mix can lead to degradation and spontaneous color formation.[2][6] Reconstituted reagents often have limited stability.[2][7]
-
Non-Enzymatic Color Formation: Certain substances can non-enzymatically reduce the colorimetric probe, leading to a false signal.[8] The buffer pH is a critical parameter, with higher pH (>8.0) increasing the sensitivity and potentially the background of tetrazolium salt-based assays.[3]
-
Incubation Conditions: Protecting the plate from light during incubation is crucial, as some probes are light-sensitive.[2][3]
Q3: My sample wells show high background even after subtracting the blank. What could be the issue?
This suggests an issue with the sample itself.
-
Endogenous G6P/NADPH: The biological sample may naturally contain high levels of G6P or NADPH, which will be detected by the assay.[4]
-
Interfering Substances: Samples, especially serum or tissue lysates, may contain reducing substances that directly react with the colorimetric probe.[5] Hemoglobin variants and high white blood cell counts can also interfere with G6PD-based assays.[8][9]
-
Sample Color: If the sample itself is colored, it will contribute to the absorbance reading.
Troubleshooting Guide
Issue 1: High Absorbance in Blank/Zero Standard Wells
If the absorbance of your blank (0 nmole/well G6P standard) is significantly high, it points to a problem with the assay reagents or procedure.
Troubleshooting Workflow:
Issue 2: High Background Signal in Sample Wells
If the blank is acceptable, but specific sample wells have high background, the issue likely lies within the sample matrix. A sample background control (sample + background mix without the G6PD enzyme) is essential for diagnosis.[1][4]
Troubleshooting Steps & Data Interpretation:
High background from the sample matrix is often due to endogenous enzymes or reducing substances.[4][5] Deproteinization can remove interfering enzymes and proteins.
| Treatment Method | Sample Type | Avg. Background Absorbance (A450) | G6P Recovery (%) | Recommendation |
| None | Cell Lysate | 0.850 | N/A | High background, not recommended. |
| 10 kDa MWCO Spin Filter | Cell Lysate | 0.150 | 95% | Recommended Method. Removes proteins effectively.[2][10] |
| Perchloric Acid (PCA) / KOH | Cell Lysate | 0.125 | 92% | Effective, but requires careful pH neutralization.[10] |
| Heat Inactivation (65°C, 10 min) | Cell Lysate | 0.450 | 88% | Reduces some enzyme activity but may not remove all interferences. |
Table 1: Comparison of sample preparation methods to reduce background absorbance in cell lysate samples. Data is illustrative.
Key Experimental Protocols
Protocol 1: Standard G6P Colorimetric Assay
This protocol is a generalized procedure based on common assay kits.[1][2][3]
Assay Workflow Diagram:
Procedure:
-
Reagent Preparation: Prepare all reagents as per the kit instructions. Allow buffers to come to room temperature before use.[2] Reconstitute enzyme and substrate mixes, aliquot, and store appropriately to avoid repeated freeze-thaw cycles.[2][10]
-
Standard Curve: Prepare a standard curve by serially diluting the G6P standard solution in assay buffer. A typical range is 0 to 10 nmoles/well.[2]
-
Sample Preparation: Homogenize tissues or lyse cells in assay buffer on ice.[4] Centrifuge to remove insoluble material. For samples known to have high protein content or interfering substances (e.g., serum), deproteinize using a 10 kDa molecular weight cut-off (MWCO) spin filter.[2][10]
-
Plate Loading: Add standards and samples to a 96-well plate in duplicate. Include a "blank" (0 G6P standard) and a "sample background" control for each sample (containing the sample but no G6PD enzyme).[1][2]
-
Reaction Initiation: Prepare a Reaction Mix containing Assay Buffer, G6PD Enzyme, and the Colorimetric Probe/Substrate. Add the Reaction Mix to all standard and sample wells. Add a Background Mix (Reaction Mix without the G6PD enzyme) to the sample background control wells.
-
Incubation: Mix the plate gently and incubate for 30 minutes at room temperature, protected from light.[2][3]
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[2]
-
Calculation: Subtract the absorbance of the 0 G6P blank from all readings.[2] Then, for each sample, subtract the corresponding sample background reading. Determine the G6P concentration from the standard curve.
Protocol 2: Reagent Blank Test for Contamination
This test helps identify which reagent is contributing to a high background signal.
-
Label Wells: Label wells in a 96-well plate for each reagent combination (e.g., "Buffer Only", "Buffer + NADP+", "Buffer + Probe", "Buffer + NADP+ + Probe", etc.).
-
Add Reagents: Sequentially add the components to the designated wells according to your assay's formulation, omitting one component at a time.
-
Incubate & Read: Incubate the plate and read the absorbance as you would in the full assay.
-
Analyze: A significant increase in absorbance upon the addition of a specific reagent indicates it is the likely source of contamination. For example, if the "Buffer + NADP+ + Probe" well shows a high signal, but others do not, the NADP+ or Probe stock may be contaminated with a reducing agent.
References
- 1. raybiotech.com [raybiotech.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. An enzymatic colorimetric assay for glucose-6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencellonline.com [sciencellonline.com]
- 5. benchchem.com [benchchem.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Glucose-6-Phosphate Assay Kit (Colorimetric) (ab83426) | Abcam [abcam.com]
Technical Support Center: G6PDH Assay Troubleshooting
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address common issues encountered during Glucose-6-Phosphate Dehydrogenase (G6PDH) assays, with a specific focus on preventing the degradation of Nicotinamide Adenine Dinucleotide Phosphate, Reduced (NADPH).
Frequently Asked Questions (FAQs)
Q1: Why is my NADPH signal low or decreasing rapidly in my G6PDH assay?
A low or unstable NADPH signal is often due to its inherent instability. The primary factors causing NADPH degradation are temperature, acidic pH, and the composition of the buffer used.[1][2] NADPH is generally less stable than its counterpart, NADH, under similar conditions.[1][2]
Q2: What is the optimal pH for ensuring NADPH stability?
NADPH is most stable in slightly alkaline conditions. It is recommended to prepare and maintain NADPH solutions at a pH between 8.0 and 10.0.[3][4] Acidic conditions (pH below 7.4) lead to rapid degradation.[5] Preparing NADPH in pure distilled water is not advised, as the pH of distilled water is often slightly acidic (pH 5-6).[5]
Q3: Which buffer should I use to minimize NADPH degradation?
Certain buffer components can accelerate NADPH degradation. Phosphate and acetate (B1210297) buffers have been shown to increase the rate of degradation.[1][5] For optimal stability, it is recommended to use buffers such as Tris-HCl.[5] A common choice is 10 mM Tris-HCl at pH 8.0 for preparing NADPH stock solutions.[4][5]
Q4: How should I prepare and store my NADPH stock solutions?
For maximum stability, it is best to prepare NADPH solutions fresh for each experiment.[4][5] If a stock solution is necessary, it should be prepared in a slightly alkaline buffer (e.g., 10 mM Tris-HCl, pH 8.0), divided into single-use aliquots, and stored at -20°C for short-term use (weeks) or -80°C for long-term storage.[4][5] Avoid repeated freeze-thaw cycles as this can lead to degradation.[4]
Q5: How does temperature impact NADPH stability during the assay?
The rate of NADPH degradation is directly proportional to the temperature.[1][2] Assays performed at physiological temperatures (e.g., 37°C) will experience significant NADPH degradation, with a half-life of approximately one hour.[3] When conducting kinetic assays, it is crucial to account for this temperature-dependent instability. Keep NADPH solutions on ice whenever possible during experimental setup.[5]
Q6: Are there substances in my sample that could interfere with the G6PDH assay?
Yes, several factors related to the sample can lead to inaccurate results. High concentrations of certain salts can inhibit enzyme activity.[6] For assays using blood samples, contamination with white blood cells (leukocytes) or platelets can falsely elevate G6PDH activity readings, as these cells have significantly higher enzyme levels than red blood cells.[7][8][9] Similarly, a high percentage of young red blood cells (reticulocytosis) or a recent blood transfusion can mask a true G6PDH deficiency.[7][8]
Troubleshooting Guide
Issue 1: Low or no initial NADPH signal.
| Possible Cause | Recommended Solution |
| Degraded NADPH Stock | Prepare a fresh NADPH solution in a suitable alkaline buffer (e.g., 10 mM Tris-HCl, pH 8.0).[4] Verify the concentration of the new stock solution by measuring its absorbance at 340 nm. |
| Incorrect pH of Assay Buffer | Measure the pH of your final assay buffer. Ensure it is within the optimal range for both G6PDH enzyme activity (typically 7.8-8.5) and NADPH stability.[10] |
| Inactive G6PDH Enzyme | Verify the storage conditions and age of your G6PDH enzyme. Enzyme activity can diminish over time if not stored properly.[6] Test the enzyme with positive controls to confirm its activity. |
| Presence of Inhibitors | Your sample may contain inhibitors. Run a control with a known amount of purified G6PDH spiked into your sample buffer to check for inhibitory effects.[6] |
Issue 2: NADPH signal decreases rapidly during a kinetic assay.
| Possible Cause | Recommended Solution |
| Thermal Degradation | The assay temperature (e.g., 37°C) is causing NADPH to degrade.[3] Run a "no-enzyme" control (containing all reaction components except G6PDH) to measure the rate of non-enzymatic NADPH degradation. Subtract this background rate from your sample readings. |
| Acidic Assay Conditions | The pH of the reaction mixture may be too low, accelerating NADPH breakdown.[5] Re-verify the pH of the complete assay mixture. |
| Presence of NADPH Oxidase Activity | The sample itself may contain enzymes, such as NADPH oxidases, that consume NADPH.[11] This can be a factor in crude cell or tissue lysates. |
Issue 3: High background signal or variability between replicates.
| Possible Cause | Recommended Solution |
| Contaminated Reagents | Ensure all buffers and reagents are free from microbial or chemical contamination that could contribute to the background signal or inhibit the enzyme.[6] |
| Non-Enzymatic NADP+ Reduction | Some compounds can reduce NADP+ without the presence of G6PDH.[6] Run a control reaction that excludes the G6PDH substrate (glucose-6-phosphate) to check for this possibility. |
| Inconsistent Sample Handling | Ensure all samples and replicates are processed identically. Keep samples on ice during preparation and minimize the time between sample preparation and the assay.[4] |
| Sample Sedimentation | For whole blood assays, sedimentation of red blood cells can cause variability. Ensure samples are mixed thoroughly and analyzed quickly after being loaded into the instrument.[12] |
Data Summary
Table 1: Effect of Temperature on NADPH Stability
| Temperature | Observation / Half-life | Citation(s) |
| 19°C | Stable for over 8 hours | [3] |
| 37°C | Significant degradation, half-life of ~1 hour | [3] |
| 41°C | Rapid degradation, half-life of ~1 hour | [3] |
Table 2: Effect of pH on NADPH Degradation Rate
| pH | Pseudo-first-order Rate Constant (at 30°C) | Citation(s) |
| ~3 | 0.5 min⁻¹ | [3] |
| 7 | 10⁻³ min⁻¹ | [3] |
| 10 | 10⁻⁵ min⁻¹ | [3] |
Table 3: Impact of Buffer Selection on NADPH Stability
| Buffer Component | Effect on NADPH | Recommendation | Citation(s) |
| Phosphate | Accelerates degradation | Avoid if possible, or use at low concentrations | [1][2][5] |
| Acetate | Accelerates degradation | Avoid if possible, or use at low concentrations | [1][2][5] |
| Tris-HCl | Generally stable | Recommended for preparing stock and assay solutions | [5][13] |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stable NADPH Stock Solution
-
Buffer Preparation : Prepare a 10 mM Tris-HCl buffer and adjust the pH to 8.0.
-
Weighing : Accurately weigh out the required amount of NADPH tetrasodium (B8768297) salt. Using the salt form helps avoid lowering the pH.[5]
-
Dissolving : Dissolve the NADPH in the 10 mM Tris-HCl, pH 8.0 buffer to the desired stock concentration (e.g., 10 mM). Keep the solution on ice throughout the process.
-
Aliquoting : Dispense the stock solution into small, single-use, light-protecting microcentrifuge tubes.[4]
-
Storage : Immediately store the aliquots at -80°C for long-term stability.[4]
-
Usage : When needed, thaw a single aliquot on ice and use it for the experiment. Discard any unused portion of the thawed aliquot to prevent degradation from freeze-thaw cycles.[4]
Protocol 2: Standard G6PDH Activity Assay (Spectrophotometric)
This protocol is a general guideline and should be optimized for your specific enzyme source and experimental conditions.
-
Reagent Preparation :
-
Assay Buffer : 100 mM Tris-HCl, pH 8.0, containing 5 mM MgCl₂.
-
NADP+ Solution : Prepare a 10 mM NADP+ solution in the Assay Buffer.
-
G6P Solution : Prepare a 10 mM Glucose-6-Phosphate (G6P) solution in the Assay Buffer.
-
-
Reaction Setup :
-
In a 96-well UV-transparent microplate or a cuvette, prepare the reaction mixture. For a 200 µL final volume:
-
150 µL Assay Buffer
-
20 µL Sample (cell lysate or purified enzyme)
-
10 µL NADP+ Solution (Final concentration: 0.5 mM)
-
-
Incubate the mixture for 5 minutes at the desired assay temperature (e.g., 37°C) to allow components to equilibrate.
-
-
Initiate Reaction : Start the reaction by adding 20 µL of the G6P Solution (Final concentration: 1 mM).
-
Measurement : Immediately begin measuring the increase in absorbance at 340 nm every 30-60 seconds for 5-10 minutes using a spectrophotometer or plate reader.
-
Data Analysis : Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time curve. G6PDH activity is proportional to the rate of NADPH production.
Visual Guides
Caption: Key factors that cause NADPH degradation and the corresponding strategies for prevention.
Caption: A logical workflow for troubleshooting common issues in a G6PDH assay.
Caption: The G6PDH enzymatic reaction, producing measurable NADPH.
References
- 1. [PDF] Stability of NADPH: effect of various factors on the kinetics of degradation. | Semantic Scholar [semanticscholar.org]
- 2. Stability of NADPH: effect of various factors on the kinetics of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. droracle.ai [droracle.ai]
- 8. researchgate.net [researchgate.net]
- 9. Incorporating G6PD genotyping to identify patients with G6PD deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An enzymatic colorimetric assay for glucose-6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NADPH Oxidases: From Molecular Mechanisms to Current Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical and operational considerations of measuring glucose 6-phosphate dehydrogenase (G6PD) activity using a fully automated assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CA1187388A - Stabilization of working reagent solutions containing nadh, nadph, and/or enzymes, and the use of such stabilized reagents in enzymes or substrate assays - Google Patents [patents.google.com]
impact of sample hemolysis on glucose 6-phosphate measurement
This technical support guide is intended for researchers, scientists, and drug development professionals who are performing glucose 6-phosphate (G6P) measurements and may encounter issues related to sample quality, specifically hemolysis.
Frequently Asked Questions (FAQs)
Q1: What is sample hemolysis and why is it a concern for G6P measurement?
A1: Sample hemolysis is the rupture of red blood cells (erythrocytes) in vitro after the blood sample has been collected. This is a common preanalytical error that can occur due to improper sample collection, handling, or processing.[1][2] It is a significant concern for G6P measurement because red blood cells contain various components, including G6P and enzymes, at different concentrations than in the surrounding plasma. The release of these intracellular components can interfere with the accuracy of the G6P assay.[1]
Q2: How does hemolysis affect the measured concentration of G6P?
A2: The precise impact of hemolysis on G6P concentration in a plasma or serum sample depends on the concentration gradient of G6P between erythrocytes and plasma. G6P is a key intracellular metabolite in the glycolytic and pentose (B10789219) phosphate (B84403) pathways within red blood cells.[3][4] Lysis of these cells will release their G6P content into the plasma or serum. If the intracellular concentration of G6P is significantly higher than the extracellular concentration, hemolysis will lead to a factitiously elevated G6P measurement. Conversely, if for some reason the extracellular concentration were higher, a dilutional effect could be observed. For many analytes with lower intracellular concentrations, such as glucose, hemolysis can cause a decrease in the measured value due to a dilution effect.[1]
Q3: Can hemolysis interfere with the G6P assay chemistry itself?
A3: Yes, hemolysis can cause significant interference in the chemical and optical measurements of G6P assays.[1][5] Most G6P assays are enzymatic and rely on the measurement of NADPH produced by the G6P dehydrogenase (G6PD) enzyme.[6][7] Hemoglobin, released from lysed red blood cells, has a strong absorbance in the UV and visible light spectrum, which can interfere with the spectrophotometric or colorimetric measurement of NADPH (typically at 340 nm) or the colored products of subsequent reactions.[1][5] This can lead to either falsely high or falsely low results depending on the specific wavelengths and assay principles used.
Q4: How can I prevent sample hemolysis?
A4: Preventing hemolysis starts with proper sample collection and handling techniques. Best practices include:
-
Proper Venipuncture Technique: Use an appropriate gauge needle (e.g., 20-22 gauge for routine collections) and avoid excessive suction.[2]
-
Allow Alcohol to Dry: Ensure the puncture site is completely dry before venipuncture.[2]
-
Gentle Mixing: Invert tubes with anticoagulants gently rather than shaking them vigorously.[2]
-
Correct Tube Filling: Ensure vacuum tubes are filled to the appropriate level.
-
Avoid Temperature Extremes: Do not expose samples to excessive heat or cold during transport and storage.[8]
-
Prompt Processing: Centrifuge samples to separate plasma/serum from cells in a timely manner.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly high G6P values in plasma/serum samples. | Sample hemolysis leading to the release of intracellular G6P. | Visually inspect the sample for a pink or red hue. If hemolysis is suspected, it is highly recommended to recollect the sample. Consider implementing stricter sample collection and handling protocols to prevent hemolysis. |
| Inconsistent or non-reproducible G6P readings. | Varying degrees of hemolysis across different samples. Spectrophotometric interference from hemoglobin. | Review sample collection and handling procedures for consistency. For spectrophotometric assays, run a sample blank containing the hemolyzed sample without the enzyme mix to measure and subtract the background absorbance caused by hemoglobin.[7] |
| Assay failure or results outside the linear range. | Gross hemolysis causing significant spectral interference or affecting enzyme kinetics. | Grossly hemolyzed samples are generally unsuitable for G6P analysis and should be rejected.[9] A new sample should be requested. |
| Low G6P readings in whole blood lysates. | Degradation of G6P by endogenous enzymes in the sample. | Deproteinize samples promptly after collection using methods like perchloric acid precipitation followed by neutralization, or by using molecular weight cut-off spin filters to remove enzymes.[6] |
Quantitative Data Summary
| Analyte | Effect of Hemolysis | Reason |
| Potassium (K+) | Increased | High intracellular concentration in red blood cells. |
| Lactate Dehydrogenase (LDH) | Increased | High intracellular concentration in red blood cells.[1] |
| Aspartate Aminotransferase (AST) | Increased | High intracellular concentration in red blood cells. |
| Glucose | Decreased | Lower intracellular concentration in red blood cells compared to plasma, leading to a dilutional effect.[1] |
| NADPH Measurement | Interference (falsely high or low) | Spectral interference from hemoglobin absorbance at the measurement wavelength (e.g., 340 nm).[5] |
Experimental Protocols & Methodologies
Principle of a Common G6P Enzymatic Assay
Most quantitative assays for G6P are based on the following enzymatic reaction:
-
Oxidation of G6P: Glucose-6-phosphate dehydrogenase (G6PD) catalyzes the oxidation of G6P to 6-phosphoglucono-δ-lactone.
-
Reduction of NADP+: In this reaction, NADP+ is reduced to NADPH.
-
Detection of NADPH: The amount of NADPH produced is proportional to the amount of G6P in the sample. NADPH can be measured directly by its absorbance at 340 nm or can be used in a subsequent colorimetric or fluorometric reaction to produce a detectable signal.[6][7][10]
Sample Preparation Protocol for G6P Measurement in Whole Blood
This protocol is adapted from commercially available assay kits and is intended for the measurement of intracellular G6P.
-
Sample Collection: Collect whole blood in tubes containing an anticoagulant such as EDTA or heparin.
-
Cell Lysis: To measure intracellular G6P, red blood cells must be lysed. This can be achieved by:
-
Hypotonic Lysis: Diluting the blood sample with a hypotonic buffer or deionized water.
-
Freeze-Thaw Cycles: Freezing the sample at -80°C and then thawing it. Repeat this process for complete lysis.
-
Sonication: Using short bursts of sonication on ice to rupture the cell membranes.
-
-
Deproteinization (Recommended): To prevent enzymatic degradation of G6P and remove interfering proteins, it is recommended to deproteinize the sample lysate. A common method is:
-
Add perchloric acid to the lysate to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Neutralize the supernatant with a base like potassium hydroxide.
-
Centrifuge again to remove the potassium perchlorate (B79767) precipitate.
-
The resulting supernatant can be used for the G6P assay.
-
Alternatively, use a 10 kDa molecular weight cut-off spin filter to remove proteins.[6]
-
-
Assay: Perform the G6P assay on the deproteinized supernatant according to the specific instructions of the assay kit being used.
Visualizations
Caption: Role of G6P in central carbohydrate metabolism.
Caption: Logical workflow of hemolysis impact on G6P measurement.
References
- 1. Methods for Hemolysis Interference Study in Laboratory Medicine – A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beaumontlaboratory.com [beaumontlaboratory.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Glucose-6 Phosphate, a Central Hub for Liver Carbohydrate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Haemoglobin interference in the bichromatic spectrophotometry of NAD(P)H at 340/380 nm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An enzymatic colorimetric assay for glucose-6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. akadeum.com [akadeum.com]
- 9. researchgate.net [researchgate.net]
- 10. Qualitative and quantitative assay of glucose 6 phosphate dehydrogenase in patients attending tertiary care center - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Detergent Interference in Glucose-6-Phosphate Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with detergent interference in glucose-6-phosphate (G6P) and glucose-6-phosphate dehydrogenase (G6PD) assays.
Frequently Asked Questions (FAQs)
Q1: Why are detergents used in G6P/G6PD assays?
A1: Detergents are primarily used for cell or tissue lysis to release intracellular enzymes like G6PD and make them accessible to substrates in the assay buffer.[1][2] For example, a mild surfactant like Triton X-100 is often used to lyse red blood cells for G6PD activity measurements.[1] They can also be included in assay buffers at low concentrations (below the critical micellar concentration, or CMC) to prevent soluble proteins from adsorbing to plastic surfaces of microplates or cuvettes.[3]
Q2: How do detergents interfere with enzymatic assays?
A2: Detergent interference can occur through several mechanisms:
-
Enzyme Denaturation: Anionic detergents, such as Sodium Dodecyl Sulfate (SDS), are known to be denaturing and can unfold the enzyme, leading to a loss of activity.[3]
-
Compound Aggregation: Some test compounds, particularly small molecules being screened as inhibitors, can form aggregates that non-specifically inhibit enzymes. Non-ionic detergents like Triton X-100 can disrupt these aggregates, which helps differentiate true inhibitors from promiscuous ones.[4][5]
-
Direct Interaction with Assay Components: Detergents can directly interact with the enzyme, substrate, or cofactors, altering the reaction kinetics. For instance, some detergents might compete with a lipid substrate for the enzyme's binding site.[3]
-
Interference with Detection: Detergents can interfere with the detection method itself, for example, by quenching fluorescence or affecting the absorbance of a colorimetric product.[4]
Q3: Which types of detergents are most likely to cause problems?
A3: Anionic (e.g., SDS) and cationic detergents tend to be the most problematic as they are often denaturing.[3] Non-ionic (e.g., Triton X-100, Tween-20, NP-40) and zwitterionic (e.g., CHAPS) detergents are generally preferred because they are milder and less likely to denature proteins.[3] However, even these can cause interference, often at concentrations above their CMC.[3][5]
Q4: My G6PD assay results are inconsistent. Could a detergent be the cause?
A4: Yes, inconsistency is a common sign of assay interference. If a detergent is present in your sample preparation or assay buffer, its concentration may not be uniform across all wells, or it may be interacting unpredictably with your test compounds or biological matrix. For example, some substances like EDTA (>0.5 mM), SDS (>0.2%), NP-40, and Tween-20 (>1%) are known to interfere with enzymatic assays and should be avoided or used with caution.[6]
Troubleshooting Guides
If you suspect detergent is affecting your G6P or G6PD assay, follow this guide to diagnose and mitigate the issue.
Problem: Unexpected Enzyme Activity (Inhibition or Activation)
High background, low signal, or inconsistent dose-response curves can all indicate interference.
Step 1: Identify the Source and Concentration of the Detergent Review your entire protocol. Is a detergent used for sample lysis? Is it a component of your assay buffer? Note the type of detergent (e.g., Triton X-100, SDS, CHAPS) and its final concentration in the assay.
Step 2: Run Control Experiments To confirm that the detergent is the source of the problem, run the following controls:
-
No-Enzyme Control: Run the assay with all components, including the detergent and your sample, but without the G6PD enzyme. This will tell you if the detergent or sample is directly affecting the assay's detection signal.
-
Buffer-Only Control: Run the assay with and without the detergent in the buffer (but without your sample). This helps isolate the effect of the detergent on the enzyme's baseline activity.
Step 3: Perform a Detergent Titration If you suspect your test compound is an aggregator, its inhibitory effect will often decrease as the detergent concentration increases.[5] Conversely, if the detergent itself is inhibitory, you will see a dose-dependent decrease in enzyme activity.
Data on Common Detergent Interference Levels
The following table summarizes concentrations at which common substances, including detergents, have been noted to interfere with enzymatic assays. These values are general guidelines; specific effects can be enzyme and assay-dependent.
| Substance | Type | Interfering Concentration | Potential Effect |
| SDS | Anionic Detergent | > 0.2% | Enzyme denaturation, loss of activity[3][6] |
| Tween-20 | Non-ionic Detergent | > 1% | Interference with assay components[6] |
| NP-40 | Non-ionic Detergent | > 1% | Interference with assay components[6] |
| Triton X-100 | Non-ionic Detergent | Varies (often > CMC) | Can disrupt aggregates but may also inhibit at high concentrations[4][5][7] |
| EDTA | Chelating Agent | > 0.5 mM | Interference with metal-dependent enzymes[6] |
| Sodium Azide | Preservative | > 0.2% | Enzyme inhibition[6] |
Experimental Protocols
Protocol 1: Detergent Titration Assay for Interference Analysis
This protocol helps determine if a detergent is causing non-specific inhibition or affecting enzyme activity in a concentration-dependent manner.
Objective: To measure G6PD activity across a range of detergent concentrations to identify the optimal concentration or confirm interference.
Materials:
-
G6PD enzyme (positive control or sample lysate)
-
G6P substrate
-
NADP+ cofactor
-
Assay Buffer (e.g., Tris-HCl)
-
Detergent of interest (e.g., 10% Triton X-100 stock)
-
Detection reagent (e.g., Resazurin-based fluorescent probe or spectrophotometer for NADPH absorbance at 340 nm)[2][8]
-
96-well microplate (black for fluorescence, clear for absorbance)[6]
Procedure:
-
Prepare Detergent Dilutions: Prepare a serial dilution of your detergent in the assay buffer. For example, to test Triton X-100 from 0.001% to 0.1%, create intermediate stocks from your 10% solution.
-
Prepare Reaction Master Mix: Prepare a master mix containing the assay buffer, G6P substrate, and NADP+. Do not add the enzyme yet.
-
Set Up the Plate:
-
Pipette the different detergent dilutions into the wells of the 96-well plate.
-
Add the Reaction Master Mix to all wells.
-
Include "no detergent" control wells.
-
-
Initiate the Reaction: Add the G6PD enzyme (or sample lysate) to all wells to start the reaction. Mix gently by pipetting or using a plate shaker.
-
Incubate and Read:
-
Incubate the plate at the recommended temperature (e.g., 25°C or 37°C) for a set period (e.g., 5-30 minutes).[2]
-
Measure the signal (fluorescence or absorbance at 340 nm) at several time points or at the end of the incubation period.
-
-
Analyze Data:
-
Calculate the reaction rate (change in signal over time) for each detergent concentration.
-
Plot the enzyme activity (reaction rate) against the detergent concentration.
-
A significant change in activity correlated with detergent concentration indicates interference. If testing a compound, a rightward shift in the IC50 value with increasing detergent suggests the compound is an aggregator.[4]
-
References
- 1. Rapid quantitative assays for glucose-6-phosphate dehydrogenase (G6PD) and hemoglobin combined on a capillary-driven microfluidic chip - Lab on a Chip (RSC Publishing) DOI:10.1039/D1LC00354B [pubs.rsc.org]
- 2. Correcting glucose-6-phosphate dehydrogenase deficiency with a small-molecule activator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Qualitative and quantitative assay of glucose 6 phosphate dehydrogenase in patients attending tertiary care center - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Enzymatic G6P Assays
Welcome to the technical support center for enzymatic Glucose-6-Phosphate (G6P) assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my blank or negative control showing a high background signal?
A high background signal in your blank or negative control can obscure the true signal from your samples. Several factors can contribute to this issue:
-
Sample Turbidity: Particulate matter in the sample can cause light scattering, leading to an artificially high absorbance reading.[1] If precipitation occurs during the assay, this can also increase absorbance.[1]
-
Sample Color: If your sample has an intrinsic color that absorbs light near 340 nm, it will contribute to the background signal.
-
Reagent Contamination: Contamination of buffers or reagents with substances that absorb at 340 nm or with enzymes that can reduce NADP+ can lead to a false positive signal.[2][3]
-
Non-Enzymatic Reduction of NADP+: Certain compounds in your sample may non-enzymatically reduce NADP+ to NADPH, causing an increase in absorbance at 340 nm independent of G6PD activity.[3]
-
High White Blood Cell (WBC) Count: Samples with high WBC counts can result in an overestimation of G6PD activity.[4]
Troubleshooting Workflow for High Background Signal
Caption: Troubleshooting workflow for high background signal in G6P assays.
Q2: My enzyme activity is lower than expected. What are the common causes?
Reduced enzyme activity can arise from several factors related to the enzyme itself, the assay conditions, or the presence of inhibitors in your sample.
-
Enzyme Instability: Glucose-6-Phosphate Dehydrogenase (G6PD) may lose activity if not stored properly. G6PD is active as a dimer or tetramer; monomeric forms are inactive.[3]
-
Suboptimal Assay Conditions: G6PD activity is sensitive to pH, temperature, and buffer composition.[3]
-
Presence of Inhibitors: Your sample may contain endogenous inhibitors of G6PD. A wide range of substances can inhibit G6PD activity, including certain drugs, endocrine-disrupting chemicals (EDCs), and metal ions.[5][6][7]
-
Incorrect Reagent Concentrations: Suboptimal concentrations of G6P or NADP+ can limit the reaction rate.
-
Reducing Agent Interference: Strong reducing agents like DTT and TCEP can cleave essential disulfide bonds within enzymes, leading to a loss of activity.[8]
Table 1: Common Inhibitors of G6PD
| Inhibitor Class | Examples | Reference |
| Drugs | Antimalarials (e.g., primaquine, quinine), Sulfonamides, Aspirin (high doses), Nitrofurantoin, Acetaminophen, Chloroquine, Colchicine | [9][10] |
| Endocrine Disruptors | BPA, DDT, Phthalates, Cadmium, Zinc, Copper, Nickel, Manganese | [5][6] |
| Other Chemicals | Metamizol, Cefaperazone/sulbactam, Ampicillin/sulbactam | [7] |
Q3: Can reducing agents in my sample buffer interfere with the assay?
Yes, reducing agents are a significant source of interference in NAD(P)+-dependent assays.
-
Direct Reaction with NADP+: Tris(alkyl)phosphine compounds like TCEP and THPP can react directly with NAD(P)+, forming a covalent adduct.[11][12] This reduces the effective concentration of NADP+ available for the enzymatic reaction and can generate a rapid increase in absorbance around 340 nm, which could be misinterpreted as enzyme activity.[11]
-
Enzyme Inhibition: The adduct formed between the reducing agent and NAD(P)+ may inhibit the enzyme.[11]
-
Impact on Enzyme Structure: Strong reducing agents like dithiothreitol (B142953) (DTT) can cleave disulfide bonds that may be essential for the enzyme's structural integrity and function.[8]
Table 2: Effects of TCEP on a G6PDH Assay
| TCEP Concentration | Effect on Apparent Rate | Notes | Reference |
| 1 mM | ~20% decrease (at 0.025–0.2 mM NAD+) | Decreases the effective concentration of NAD+. | [11] |
| 1–50 mM | Steady decrease in apparent velocity | The effect is more pronounced at lower NAD+ concentrations. | [11] |
Q4: How can I correct for interfering substances in my sample?
Several experimental controls and procedures can be implemented to identify and correct for interference.
-
Sample Blank: To correct for background absorbance from the sample itself (due to color or turbidity), prepare a sample blank. This should contain the sample and all reaction components except for one of the key substrates (e.g., G6P) or the enzyme.[1][13] Subtract the absorbance of the sample blank from the absorbance of your test sample.
-
Spike and Recovery: This experiment helps determine if components in the sample matrix are inhibiting or enhancing the assay. A known amount of G6P is "spiked" into the sample matrix and a standard diluent. The recovery of the spike is then compared. A recovery significantly different from 100% (typically outside an 80-120% range) indicates matrix interference.[14][15]
-
Sample Deproteinization: If endogenous enzymes in your sample are suspected of interfering, you can deproteinize the sample. This can be done using a 10 kDa molecular weight cutoff (MWCO) spin filter or a perchloric acid/KOH protocol.[16]
Experimental Workflow for Interference Correction
Caption: Workflow for identifying and correcting sample interference.
Key Experimental Protocols
Protocol: Sample Blank Correction
This protocol is used to correct for background absorbance caused by the intrinsic color or turbidity of the sample.
-
Prepare Reaction Wells:
-
Test Sample Wells: Add your sample (e.g., 1-50 µL) to a 96-well plate.[16] Add all assay components as per your standard protocol (G6P substrate, NADP+, G6PD enzyme). Bring the final volume to the desired level with assay buffer.
-
Sample Blank Wells: Add the same volume of your sample to separate wells. Add all assay components except for the G6P substrate. Bring to the same final volume with assay buffer.
-
-
Incubation: Incubate the plate according to your assay protocol (e.g., 30 minutes at room temperature, protected from light).[16]
-
Measurement: Measure the absorbance of all wells at the appropriate wavelength (typically 340 nm for NADPH).[17][18]
-
Calculation: Calculate the corrected absorbance for your sample:
-
Corrected Absorbance = Absorbance (Test Sample) - Absorbance (Sample Blank)
-
Protocol: Spike and Recovery
This protocol is designed to assess whether the sample matrix interferes with analyte detection.[14]
-
Prepare Spikes:
-
Prepare Unspiked Samples:
-
Unspiked Control: Prepare a sample with only the standard assay diluent.
-
Unspiked Sample: Prepare your sample as you normally would for the assay, without any added G6P.
-
-
Assay: Run the assay on all four preparations (Control Spike, Sample Spike, Unspiked Control, Unspiked Sample).
-
Calculation:
-
Determine the concentration of G6P in all samples by reading from the standard curve.
-
Calculate the percent recovery using the following formula:
-
% Recovery = [(Concentration of Spiked Sample - Concentration of Unspiked Sample) / Known Concentration of Spike] x 100
-
-
-
Interpretation: A recovery value between 80-120% generally indicates that the sample matrix is not significantly interfering with the assay.[15] Values outside this range suggest inhibition or enhancement that needs to be addressed.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reference and point-of-care testing for G6PD deficiency: Blood disorder interference, contrived specimens, and fingerstick equivalence and precision - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The impact of the endocrine-disrupting chemicals on the glucose-6-phosphate dehydrogenase enzyme activity [frontiersin.org]
- 6. The impact of the endocrine-disrupting chemicals on the glucose-6-phosphate dehydrogenase enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Glucose-6-Phosphate Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Glucose-6-phosphate dehydrogenase deficiency: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 11. Cautionary Tale of Using Tris(alkyl)phosphine Reducing Agents with NAD+-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cautionary Tale of Using Tris(alkyl)phosphine Reducing Agents with NAD+-Dependent Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. woongbee.com [woongbee.com]
- 16. researchgate.net [researchgate.net]
- 17. An enzymatic colorimetric assay for glucose-6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Measurement of Low Glucose-6-Phosphate (G6P) Concentrations
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals who are working with low concentrations of glucose-6-phosphate (G6P) in their samples. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and solutions to problems you may encounter when measuring low G6P concentrations.
Q1: I am not getting a detectable signal in my G6P assay. What are the possible reasons?
A1: A lack of signal is a common issue when working with low G6P concentrations. Here are several potential causes and troubleshooting steps:
-
Insufficient G6P in the sample: The G6P concentration in your sample may be below the detection limit of your assay.
-
Solution: Concentrate your sample. Methods like lyophilization (freeze-drying) or solid-phase extraction (SPE) can be employed.[1][2] For lyophilization, the sample is frozen and then the water is removed by sublimation under vacuum. This can effectively concentrate non-volatile solutes like G6P.[2] SPE can be used to selectively retain and then elute phosphorylated sugars, thereby concentrating them from a larger sample volume.[1]
-
-
Suboptimal Assay Choice: Colorimetric assays are generally less sensitive than fluorometric assays.[3]
-
Solution: Switch to a high-sensitivity fluorometric assay. Fluorometric assays can have a limit of detection as low as 10 pmol of G6P.[4]
-
-
Inactive Reagents: The enzymes (like G6PDH) or other reagents in your assay kit may have lost activity due to improper storage or handling.
-
Solution: Ensure all reagents are stored at the recommended temperatures and avoid repeated freeze-thaw cycles. Prepare fresh reagents and use a positive control (a known concentration of G6P) to verify assay performance.
-
-
Incorrect Assay Conditions: The pH, temperature, or incubation time of your assay may not be optimal.
-
Solution: Review the assay protocol and ensure all parameters are correct. The optimal pH for many G6P assays is between 7.5 and 8.5.[3]
-
Q2: My background signal is too high, masking my low G6P signal. How can I reduce it?
A2: High background can be a significant problem in sensitive assays. Here’s how to address it:
-
Endogenous NADPH: Your sample may contain endogenous NADPH, which will be detected by the assay and contribute to the background.
-
Solution: Include a sample blank for each of your samples. This blank should contain the sample and all assay reagents except for the G6P dehydrogenase (G6PDH). Subtract the reading from this blank from your sample reading.
-
-
Contaminated Reagents: Reagents can become contaminated with G6P or other fluorescent compounds.
-
Solution: Use fresh, high-purity reagents and dedicated labware.
-
-
Autofluorescence: Some biological samples have inherent fluorescence that can interfere with the assay.
-
Solution: Use a fluorometric assay with a red-shifted dye (e.g., resorufin-based assays with emission around 590 nm) to minimize interference from autofluorescence, which is typically more pronounced at shorter wavelengths.[4]
-
Q3: I am seeing a lot of variability between my replicate samples. What could be the cause?
A3: High variability can make it difficult to obtain reliable data. Consider the following:
-
Incomplete Sample Homogenization: If you are working with tissue or cell samples, incomplete homogenization can lead to inconsistent G6P concentrations in your aliquots.
-
Solution: Ensure your homogenization protocol is thorough. Sonication or the use of a high-speed homogenizer is recommended.
-
-
G6P Instability: G6P can be degraded by phosphatases present in the sample.
-
Solution: Deproteinize your samples immediately after collection to inactivate enzymes. Perchloric acid (PCA) precipitation followed by neutralization is a common and effective method.[3] Store deproteinized samples at -80°C.
-
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant variability.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. For very small volumes, consider preparing master mixes of your reagents.
-
Q4: How should I prepare and store my samples to ensure G6P stability?
A4: Proper sample handling is critical for accurate G6P measurement.
-
Sample Preparation: For tissue or cell samples, rapid homogenization in a cold buffer is crucial to stop metabolic activity. This should be immediately followed by deproteinization.
-
Deproteinization: Perchloric acid (PCA) precipitation is a widely used method that effectively removes proteins and stabilizes small molecules like G6P. The acidic extract should be neutralized with a base like potassium hydroxide (B78521) (KOH) before use in the assay.[3] Alternatively, a 10 kDa molecular weight cut-off (MWCO) spin filter can be used to remove proteins.
-
Storage: Deproteinized samples are stable for at least one month when stored at -80°C.[5] Avoid repeated freeze-thaw cycles, as this can lead to degradation of metabolites. If possible, aliquot samples into single-use tubes before freezing. While direct quantitative data on G6P stability during freeze-thaw cycles is limited, studies on similar molecules like glucose show that changes can occur.
Q5: What substances can interfere with my G6P assay?
A5: Several substances can potentially interfere with enzymatic G6P assays:
-
Other Sugar Phosphates: While G6PDH is highly specific for G6P, some cross-reactivity with other sugar phosphates like fructose-6-phosphate (B1210287) or glucose-1-phosphate may occur at very high concentrations, though this is generally minimal in most biological samples.[4] Ribulose-5-phosphate has also been noted as a potential minor interferent in some colorimetric assays.
-
NADPH: As mentioned earlier, endogenous NADPH will be detected by the assay.
-
Enzymes in the Sample: If not properly removed, enzymes in the sample can consume G6P or interfere with the assay enzymes. Deproteinization is key to mitigating this.
Data Summary Tables
Table 1: Comparison of G6P Assay Methods
| Feature | Colorimetric Assay | Fluorometric Assay |
| Principle | Measures the change in absorbance of a chromogen. | Measures the fluorescence of a product generated in a coupled enzymatic reaction. |
| Sensitivity | Lower (typically in the micromolar range). | Higher (can be as low as the picomolar range).[4] |
| Common Wavelengths | 450 nm | Excitation: 530-540 nm / Emission: 585-595 nm |
| Pros | Simpler, less expensive equipment. | High sensitivity, suitable for low G6P samples. |
| Cons | Lower sensitivity, more susceptible to interference from colored compounds. | Requires a fluorescence plate reader, can be affected by autofluorescence. |
Table 2: Sample Preparation and Storage Recommendations
| Step | Recommendation | Rationale |
| Sample Collection | Rapidly freeze tissues in liquid nitrogen or process cells immediately. | To halt metabolic activity and preserve G6P levels. |
| Homogenization | Homogenize in ice-cold buffer. | To maintain sample integrity and prevent enzymatic degradation. |
| Deproteinization | Perchloric acid (PCA) precipitation or 10 kDa MWCO spin filtration. | To remove interfering enzymes and proteins.[3] |
| Storage | Store deproteinized samples at -80°C in single-use aliquots. | To ensure long-term stability and avoid degradation from freeze-thaw cycles.[5] |
Detailed Experimental Protocols
Protocol 1: Sample Deproteinization using Perchloric Acid (PCA)
This protocol is adapted from established methods for preparing biological samples for metabolite analysis.[3]
Materials:
-
Ice-cold 1 M Perchloric Acid (PCA)
-
Ice-cold 2 M Potassium Hydroxide (KOH)
-
pH indicator strips
-
Microcentrifuge
Procedure:
-
For tissue samples, homogenize the frozen tissue in 3-5 volumes of ice-cold PBS or other suitable buffer. For cell pellets, resuspend in an appropriate volume of cold buffer.
-
Add an equal volume of ice-cold 1 M PCA to the homogenate.
-
Vortex briefly and incubate on ice for 15 minutes to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the G6P, and transfer it to a new pre-chilled tube.
-
Neutralize the supernatant by adding ice-cold 2 M KOH dropwise while vortexing. Monitor the pH using pH strips until it is in the range of 6.5-8.0.
-
A precipitate of potassium perchlorate (B79767) will form. Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitate.
-
The resulting supernatant is the deproteinized sample, ready for use in the G6P assay or for storage at -80°C.
Protocol 2: High-Sensitivity Fluorometric G6P Assay
This protocol is based on a coupled enzymatic reaction that generates a highly fluorescent product.[4][5]
Materials:
-
G6P Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.0)
-
G6P Standard solution
-
G6P Dehydrogenase (G6PDH)
-
NADP+
-
Fluorescent probe (e.g., Resazurin)
-
Diaphorase
-
Black, clear-bottom 96-well plate
-
Fluorescence microplate reader
Procedure:
-
Prepare G6P Standards: Prepare a series of G6P standards in G6P Assay Buffer. A typical range would be from 0 to 10 µM.
-
Prepare Reaction Mix: In a single tube, prepare a reaction mix containing NADP+, the fluorescent probe, and diaphorase in G6P Assay Buffer at their optimal concentrations as determined by the manufacturer or literature.
-
Add Samples and Standards: To the wells of the 96-well plate, add 50 µL of your deproteinized samples and G6P standards in duplicate.
-
Add Reaction Mix: Add 50 µL of the Reaction Mix to each well.
-
Initiate Reaction: Add G6PDH to the reaction mix immediately before adding it to the wells, or add a small volume of a concentrated G6PDH solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measurement: Measure the fluorescence using an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.
-
Calculation: Subtract the blank (0 µM G6P) reading from all standards and samples. Plot the standard curve and determine the G6P concentration in your samples.
Visualizations
Signaling Pathways
Caption: A simplified diagram of the initial steps of the Glycolysis pathway, highlighting the position of G6P.
Caption: The oxidative phase of the Pentose Phosphate Pathway, where G6P is the initial substrate.
Experimental Workflow
Caption: A general workflow for the measurement of low concentrations of G6P in biological samples.
References
- 1. Cleanup and analysis of sugar phosphates in biological extracts by using solid-phase extraction and anion-exchange chromatography with pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lyophilization and homogenization of biological samples improves reproducibility and reduces standard deviation in molecular biology techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An enzymatic colorimetric assay for glucose-6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An enzymatic fluorimetric assay for glucose-6-phosphate: application in an in vitro Warburg-like effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Stability of Glucose 6-Phosphate (G6P)
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Glucose 6-Phosphate (G6P) during experimental workflows, with a focus on the effects of freeze-thaw cycles.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving G6P, helping you to identify and resolve potential problems related to its stability.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or lower-than-expected G6P concentration in assays. | Degradation due to multiple freeze-thaw cycles: Repeatedly freezing and thawing G6P solutions can lead to its degradation. | Aliquot G6P solutions into single-use volumes before freezing to avoid repeated freeze-thaw cycles.[1][2][3][4] When needed, thaw only the required number of aliquots. |
| Improper storage temperature: Storing G6P solutions at temperatures warmer than -20°C can accelerate degradation. | Store G6P solutions, both as powder and reconstituted, at -20°C or lower for long-term stability.[1][2] For short-term storage of a few days, 4°C may be acceptable, but refer to the manufacturer's instructions.[3] | |
| Inappropriate solvent or buffer for reconstitution: The pH and composition of the buffer can affect G6P stability. | Reconstitute G6P in high-purity water or a buffer system recommended by the supplier, typically with a pH between 6.5 and 8.0.[2] Avoid buffers that may interfere with downstream enzymatic assays, such as phosphate (B84403) buffers for G6PDH enzyme assays.[1] | |
| High background signal in enzymatic assays using G6P. | Contamination of G6P stock solution: The presence of contaminating enzymes or other substances in the G6P solution can lead to non-specific reactions. | Use high-purity G6P. If enzymatic contamination is suspected in the sample (not the G6P stock), deproteinize the sample using methods like perchloric acid precipitation or a 10 kDa molecular weight cut-off spin filter.[2][5][6] |
| Presence of NADH or NADPH in the sample: These molecules can interfere with common G6P assays that measure their production. | If your sample contains NADH or NADPH, run a background control without the G6P-converting enzyme to measure the baseline signal, then subtract this from your sample readings.[2][5] | |
| Variability between replicates in an experiment. | Inconsistent handling of G6P solutions: Differences in thawing times or temperatures between aliquots can lead to variable degradation. | Ensure all G6P aliquots for an experiment are thawed under identical conditions (e.g., on ice) and used promptly. Bring assay buffers to room temperature before use to ensure consistent reaction kinetics.[2] |
Frequently Asked Questions (FAQs)
This FAQ section provides answers to common questions regarding the stability and handling of G6P.
1. How many times can I freeze and thaw a this compound solution?
2. What is the best way to store reconstituted this compound?
For long-term storage (up to 2 months), reconstituted G6P solutions should be stored at -20°C.[1][2] Some suppliers suggest that storage at -80°C is also a suitable alternative for longer-term stability.[3] For short-term storage (a few days), 4°C may be acceptable, but always consult the manufacturer's datasheet for specific recommendations.[3]
3. At what temperature should I thaw my frozen G6P aliquots?
It is best practice to thaw frozen G6P aliquots on ice to minimize the potential for degradation. Once thawed, keep the solution on ice until you are ready to use it in your experiment.
4. What buffer should I use to dissolve this compound?
You can dissolve G6P in high-purity water or a suitable buffer.[2] The choice of buffer may depend on your specific application. For example, if you are using the G6P in an enzymatic assay with Glucose-6-Phosphate Dehydrogenase (G6PDH), you should avoid phosphate buffers as they can be inhibitory to the enzyme.[1] A common recommendation is to use a buffer with a pH in the range of 6.5-8.0.[2]
5. How can I be sure my this compound is still viable?
If you suspect that your G6P may have degraded, you can test its performance using a well-characterized enzymatic assay with fresh enzyme and controls. A significant decrease in the reaction rate or total signal compared to a freshly prepared G6P standard would indicate potential degradation.
Experimental Protocols
While specific quantitative data on G6P degradation with freeze-thaw cycles is limited in the provided search results, a general protocol to assess the stability of your G6P solution can be designed based on common biochemical methods.
Protocol: Assessment of G6P Stability After Freeze-Thaw Cycles
This protocol outlines a method to evaluate the impact of freeze-thaw cycles on the concentration of a G6P solution using a commercially available G6P assay kit.
Materials:
-
This compound (G6P) powder
-
High-purity water or appropriate buffer
-
Commercial this compound Assay Kit (e.g., colorimetric or fluorometric)
-
Microplate reader
-
Pipettes and tips
-
Microcentrifuge tubes
Methodology:
-
Preparation of G6P Stock Solution:
-
Reconstitute the G6P powder in high-purity water or a recommended buffer to a known concentration (e.g., 100 mM).[2]
-
Mix thoroughly by pipetting.
-
-
Aliquoting and Initial Freezing:
-
Divide the stock solution into multiple single-use aliquots in microcentrifuge tubes.
-
Reserve one aliquot for immediate analysis (Cycle 0).
-
Freeze the remaining aliquots at -20°C.
-
-
Freeze-Thaw Cycles:
-
For each subsequent cycle, remove a set of aliquots from the freezer.
-
Thaw the aliquots on ice.
-
Once thawed, immediately re-freeze them at -20°C.
-
Repeat this process for the desired number of freeze-thaw cycles (e.g., 1, 3, 5, and 10 cycles).
-
-
G6P Concentration Measurement:
-
After the final freeze-thaw cycle for each set of aliquots, and for the Cycle 0 aliquot, measure the G6P concentration using a commercial G6P assay kit.
-
Follow the manufacturer's instructions for the assay, which typically involves creating a standard curve with a fresh G6P standard.[2]
-
The assay principle is generally based on the enzymatic conversion of G6P to 6-phosphogluconate, which is coupled to the reduction of a substrate that can be measured colorimetrically or fluorometrically.[2][7]
-
-
Data Analysis:
-
Calculate the G6P concentration for each freeze-thaw condition using the standard curve.
-
Express the stability as a percentage of the initial concentration (Cycle 0).
-
Plot the percentage of remaining G6P as a function of the number of freeze-thaw cycles.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to G6P stability.
Caption: Potential degradation pathway of G6P due to freeze-thaw cycles.
Caption: Recommended workflow for handling G6P solutions to ensure stability.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cloud-clone.com [cloud-clone.com]
- 4. k-assay.com [k-assay.com]
- 5. Glucose-6-Phosphate Assay Kit (Colorimetric) (ab83426) | Abcam [abcam.com]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. An enzymatic colorimetric assay for glucose-6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Commercial G6P Assay Kits
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered with commercial Glucose-6-Phosphate (G6P) assay kits.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems in a question-and-answer format.
Problem: High Background Signal
Q1: My blank wells and samples with no G6P have high absorbance/fluorescence readings. What could be the cause?
Potential Causes and Solutions:
-
Reagent Contamination: One or more of your assay reagents may be contaminated with G6P, or more commonly, with NADH or NADPH which can generate a background signal.
-
Solution: Prepare fresh reagents using high-purity water. Run controls for each individual reagent to identify the source of contamination.[1]
-
-
Sample-Derived Interference: Your sample itself may contain substances that interfere with the assay.
-
Reducing Agents: Substances like DTT or β-mercaptoethanol can directly reduce the probe.[1]
-
Solution: Remove these agents from your sample by dialysis or using a buffer exchange column.[1]
-
-
Endogenous NADH/NADPH: Samples may contain pre-existing NADH or NADPH, which will be detected by the assay.
-
Solution: Prepare a sample blank for each of your samples. This blank should contain everything your sample well contains, except for the G6P enzyme mix. Subtract the reading of the sample blank from your sample reading.
-
-
-
Incorrect Plate Type: Using an incorrect type of microplate can lead to high background.
-
Solution: For colorimetric assays, use clear, flat-bottom plates. For fluorescence assays, use black plates with clear bottoms to minimize background and well-to-well crosstalk.[2]
-
Problem: Low or No Signal
Q2: My standards and samples are showing very low or no signal. What should I do?
Potential Causes and Solutions:
-
Improper Reagent Preparation or Storage:
-
Solution: Ensure all kit components have been brought to the appropriate temperature before use (e.g., assay buffer at room temperature).[3] Verify that all lyophilized components were reconstituted correctly according to the protocol.[4] Check for expired reagents and avoid repeated freeze-thaw cycles of enzymes and standards.[3]
-
-
Degraded Enzymes or Substrates: The G6P dehydrogenase or other enzymes in the mix may have lost activity.
-
Solution: Run a positive control if provided with the kit.[4] If not, use a fresh G6P standard to confirm that the assay components are working.
-
-
Incorrect Instrument Settings: The plate reader may not be set to the correct wavelength or gain.
-
Solution: Double-check the filter settings and wavelength specified in your kit's protocol (e.g., 450 nm for colorimetric assays or specific Ex/Em wavelengths for fluorescent assays). If the signal is low in a fluorescence assay, consider increasing the photomultiplier (PMT) gain.[4]
-
-
Low G6P Concentration in Sample: The G6P level in your samples may be below the detection limit of the assay.
-
Solution: Concentrate your sample if possible, or use a larger sample volume if the protocol allows. Ensure you are using a kit with a detection range appropriate for your expected G6P concentrations.
-
Problem: Standard Curve Issues
Q3: My G6P standard curve is not linear or has a poor R-squared value. How can I fix this?
Potential Causes and Solutions:
-
Pipetting Errors: Inaccurate pipetting when preparing the standard dilutions is a common cause of non-linear curves.[4]
-
Solution: Use calibrated pipettes and ensure thorough mixing at each dilution step. Prepare a fresh set of standards.
-
-
Signal Saturation: At high concentrations of G6P, the signal may saturate the detector, causing the curve to flatten at the top.[4]
-
Incorrect Blank Subtraction: Improperly subtracting the blank value can skew the standard curve.
-
Solution: Ensure you are subtracting the average of your zero-standard (blank) wells from all other standard and sample wells.
-
Quantitative Data Summary
This table summarizes typical quantitative parameters for commercial G6P assay kits. Note that these values can vary between different manufacturers, so always refer to your specific kit's manual.
| Parameter | Colorimetric Assays | Fluorometric Assays |
| Wavelength | ~450 nm | Ex/Em = ~535/587 nm |
| Typical Detection Range | 2–10 nmoles/well | 10–500 pmoles/well[3] |
| Sample Volume | 1–50 µL | 1–50 µL[3] |
| Incubation Time | ~30 minutes | ~30 minutes[3] |
| Incubation Temperature | Room Temperature or 37°C | Room Temperature or 37°C |
Experimental Protocols
Below is a generalized methodology for a typical colorimetric G6P assay.
1. Reagent Preparation:
-
Allow all kit components to equilibrate to room temperature before use.
-
Reconstitute lyophilized components (e.g., Enzyme Mix, Substrate Mix, G6P Standard) as instructed in the kit manual, often with assay buffer or ultrapure water.
-
Prepare a dilution series of the G6P standard to generate a standard curve. A typical range might be 0, 2, 4, 6, 8, and 10 nmol/well.
2. Sample Preparation:
-
Liquid Samples: Can often be assayed directly.
-
Cells or Tissues: Homogenize 1-5 million cells or 10-100 mg of tissue in 2-3 volumes of ice-cold PBS or other buffer (pH 6.5-8).
-
Deproteinization: To remove interfering enzymes, samples should be deproteinized, for example, by using a 10 kDa molecular weight cut-off (MWCO) spin filter.[3]
-
Add 1–50 µL of your prepared sample to duplicate wells of a 96-well plate.
-
Adjust the final volume in each well to 50 µL with Assay Buffer.
3. Assay Reaction:
-
Prepare a Master Reaction Mix according to the kit's protocol. This typically includes the Assay Buffer, G6P Enzyme Mix, and G6P Substrate Mix.
-
For samples with potential background from endogenous NADH/NADPH, prepare a sample blank reaction mix that omits the G6P Enzyme Mix.
-
Add 50 µL of the Master Reaction Mix to each standard and sample well.
-
Mix well (e.g., on a horizontal shaker) and incubate for 30 minutes at room temperature, protected from light.
4. Measurement and Calculation:
-
Measure the absorbance at the specified wavelength (e.g., 450 nm).
-
Subtract the absorbance of the 0 G6P standard (blank) from all readings.
-
Plot the standard curve using the corrected values of the G6P standards.
-
Determine the amount of G6P in your samples from the standard curve.
Visualizations
G6P Assay Signaling Pathway
Caption: Enzymatic pathway for a typical colorimetric G6P assay.
Experimental Workflow
Caption: A typical experimental workflow for a G6P assay kit.
Troubleshooting Logic
Caption: A logical guide for troubleshooting common G6P assay issues.
References
Technical Support Center: LC-MS Analysis of Glucose-6-Phosphate (G6P)
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with the LC-MS analysis of Glucose-6-Phosphate (G6P). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and minimize matrix effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for G6P analysis?
A1: Matrix effects in LC-MS analysis refer to the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] For Glucose-6-Phosphate (G6P), a highly polar molecule, biological matrices like plasma, serum, or tissue extracts contain numerous endogenous components such as salts, proteins, and phospholipids (B1166683). These components can interfere with the G6P signal in the mass spectrometer, leading to either ion suppression (decreased signal) or ion enhancement (increased signal).[3] This interference can significantly compromise the accuracy, precision, and sensitivity of your quantitative analysis.[1][2][4]
Q2: What are the most common sources of matrix effects in biological samples for G6P analysis?
A2: The most prevalent sources of matrix effects in biological samples for G6P and other polar analyte analysis are:
-
Phospholipids: Abundantly present in biological membranes, phospholipids are notorious for causing significant ion suppression in electrospray ionization (ESI).[4][5][6][7][8] They can also build up on the LC column, leading to a decline in chromatographic performance over time.[4][5]
-
Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample itself can lead to ion source contamination and signal suppression.[3]
-
Proteins: Although typically removed during sample preparation, residual proteins can still interfere with the analysis.[8]
Q3: How can I detect the presence of matrix effects in my G6P assay?
A3: A common method to assess matrix effects is the post-column infusion experiment.[2][9] This involves infusing a standard solution of G6P at a constant rate into the MS detector, after the LC column. A blank matrix sample is then injected onto the column. Any dip or rise in the baseline G6P signal as the matrix components elute indicates ion suppression or enhancement at that specific retention time.[9]
Q4: What is a stable isotope-labeled internal standard (SIL-IS) and how does it help?
A4: A stable isotope-labeled internal standard is a version of the analyte (in this case, G6P) where one or more atoms have been replaced with their heavier stable isotopes (e.g., ¹³C or ²H).[10][11] SIL-IS are considered the gold standard for mitigating matrix effects because they have nearly identical chemical and physical properties to the analyte.[10][12][13] They co-elute with the analyte and experience the same degree of ion suppression or enhancement.[12][13] By calculating the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved even in the presence of significant matrix effects.[11]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Low Signal Intensity for G6P
Possible Cause: Ion suppression due to phospholipids is a primary suspect when analyzing G6P in biological matrices.[5][8] Poor retention of the highly polar G6P on traditional reversed-phase columns can also lead to co-elution with these interfering compounds.
Troubleshooting Steps:
-
Implement Phospholipid Removal: Standard protein precipitation is often insufficient for removing phospholipids.[5][7] Employing specialized phospholipid removal techniques is highly recommended.
-
Optimize Chromatography:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for retaining and separating polar compounds like G6P, moving them away from the early-eluting phospholipids.[14][15][16][17][18]
-
Ion-Pair Chromatography: While effective for retaining phosphorylated compounds, traditional ion-pairing reagents can cause ion suppression.[14] If used, careful optimization is necessary. HILIC is often a more MS-friendly alternative.[17][18]
-
-
Consider Derivatization: Chemical derivatization can make G6P less polar, improving its retention on reversed-phase columns and potentially increasing its ionization efficiency.[19][20][21][22][23]
Issue 2: Inconsistent and Irreproducible G6P Quantification
Possible Cause: Variable matrix effects between samples and batches can lead to poor reproducibility.[1][2] Inadequate sample cleanup or the absence of an appropriate internal standard can exacerbate this issue.
Troubleshooting Steps:
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variability in matrix effects.[11][12][13][24] Adding a known amount of G6P SIL-IS to all samples, standards, and quality controls at the beginning of the sample preparation process will correct for variations in extraction efficiency and ion suppression.[12][13]
-
Matrix-Matched Calibration Curves: Prepare your calibration standards in a blank matrix that is as close as possible to your actual samples (e.g., plasma from an untreated animal). This helps to ensure that the standards and the samples experience similar matrix effects.
-
Standardize Sample Preparation: Ensure your sample preparation protocol is consistent across all samples. Use of automated liquid handlers can improve precision.
Experimental Protocols
Protocol 1: G6P Extraction from Plasma with Phospholipid Removal
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Thawing: Thaw plasma samples on ice.
-
Internal Standard Spiking: Add 10 µL of a G6P stable isotope-labeled internal standard (e.g., ¹³C₆-G6P) solution to 50 µL of each plasma sample, calibrator, and quality control. Vortex briefly.
-
Protein Precipitation & Phospholipid Removal:
-
Add 200 µL of acetonitrile (B52724) (containing 1% formic acid) to precipitate proteins. Vortex for 1 minute.
-
Transfer the mixture to a phospholipid removal plate (e.g., Ostro™, HybridSPE®).[4][6]
-
Apply vacuum or positive pressure according to the manufacturer's instructions to collect the filtrate.
-
-
Evaporation and Reconstitution:
-
Evaporate the filtrate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and centrifuge.
-
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS analysis.
Data Presentation: Comparison of Sample Preparation Methods
| Sample Preparation Method | Analyte Recovery (%) | Phospholipid Removal Efficiency (%) | RSD (%) | Reference |
| Protein Precipitation Only | Variable (often suppressed) | <10% | >15% | [5][7] |
| LLE (Liquid-Liquid Extraction) | 80-95% | 70-90% | <10% | |
| SPE (Solid-Phase Extraction) | 90-105% | >95% | <5% | [4] |
| Phospholipid Removal Plate | 95-105% | >99% | <5% | [4][6][7] |
Note: The values presented are typical and may vary depending on the specific analyte and matrix.
Visualizations
Workflow for Minimizing Matrix Effects
Caption: Workflow for G6P analysis with matrix effect minimization.
Logical Relationship of Ion Suppression
Caption: The causes and effects of ion suppression in LC-MS.
References
- 1. Research Portal [ub-ir.bolton.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. zefsci.com [zefsci.com]
- 4. learning.sepscience.com [learning.sepscience.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. waters.com [waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression [restek.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. youtube.com [youtube.com]
- 12. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. shodexhplc.com [shodexhplc.com]
- 15. Separation of ten phosphorylated mono-and disaccharides using HILIC and ion-pairing interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Oligonucleotide Analysis by Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry in the Absence of Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Direct Comparison of Derivatization Strategies for LC-MS/MS Analysis of N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 23. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 24. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Quenching Methods for G6P Metabolomics
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on optimizing quenching methods for the accurate analysis of glucose-6-phosphate (G6P) and other metabolites. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your metabolomics research.
Frequently Asked Questions (FAQs)
Q1: What is quenching and why is it critical for G6P metabolomics?
A1: Quenching is the process of rapidly halting all enzymatic reactions within a biological sample to preserve the metabolic state at the exact moment of sampling. This step is crucial for metabolites like G6P, which have a very high turnover rate (on the order of seconds), meaning their levels can change significantly if metabolic activity is not stopped almost instantaneously. Ineffective quenching can lead to inaccurate measurements of G6P and other labile metabolites, compromising the biological interpretation of the data.
Q2: What are the most common methods for quenching cellular metabolism?
A2: The most prevalent quenching techniques involve either rapid cooling, the use of organic solvents, or a combination of both. The primary methods include:
-
Cold Solvent Quenching: This involves rapidly mixing the cells with a pre-chilled solvent, such as methanol (B129727) or a methanol/water mixture, at temperatures ranging from -20°C to -80°C.[1]
-
Liquid Nitrogen (LN2) Flash-Freezing: This method involves directly immersing the sample in liquid nitrogen for the fastest possible temperature drop to arrest metabolic activity.[2][3]
-
Fast Filtration followed by Quenching: This technique is often used for suspension cultures, where cells are quickly filtered to remove the extracellular medium and then immediately quenched using either cold solvent or liquid nitrogen.[3][4]
Q3: How do I choose the best quenching method for my experiment?
A3: The optimal quenching method depends on your cell type (adherent vs. suspension), the specific metabolites of interest, and the downstream analytical platform. For adherent cells, direct quenching on the plate with cold solvent or liquid nitrogen is common.[3][5] For suspension cells, fast filtration followed by quenching is often preferred to minimize contamination from the culture medium.[3]
Q4: What are the primary causes of metabolite leakage during quenching, and how can I prevent it?
A4: Metabolite leakage is a significant concern as it can lead to an underestimation of intracellular metabolite concentrations. The primary causes include:
-
Cell membrane disruption: Organic solvents like pure methanol can damage the cell membrane, causing intracellular contents to leak out.[2][6]
-
Osmotic shock: A large difference in osmolarity between the quenching solution and the intracellular environment can lead to cell lysis.
-
Prolonged exposure: The longer the cells are in contact with the quenching solvent, the greater the risk of leakage.
To prevent leakage, consider using an aqueous solution of methanol (e.g., 40-80%) instead of pure methanol, minimizing the exposure time, and for some cell types, using a buffered quenching solution.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low G6P Signal or Poor Recovery | Incomplete Quenching: Enzymatic activity continued after sampling, leading to G6P degradation. | Ensure the quenching solvent is sufficiently cold (e.g., -40°C or below) and the volume is significantly larger than the sample volume for rapid heat exchange. For the most rapid quenching, consider liquid nitrogen flash-freezing.[3] |
| Metabolite Leakage: G6P and other metabolites leaked out of the cells during quenching. | Optimize the methanol concentration in your quenching solution; for some organisms, 40% or 80% methanol may be superior to 60%.[7] Minimize the time cells are in contact with the quenching solvent. Consider fast filtration for suspension cells to rapidly remove the medium before quenching.[3] | |
| High Variability Between Replicates | Inconsistent Quenching Procedure: Variations in the timing and execution of the quenching step between samples. | Standardize every step of your protocol, including the time from sample collection to quenching, the volumes used, and the temperatures. Process one sample at a time to ensure consistency. |
| Incomplete Cell Lysis: Not all cells are being broken open during the extraction step, leading to inconsistent metabolite yields. | Ensure thorough vortexing, sonication, or bead beating after adding the extraction solvent to achieve complete cell lysis. | |
| Contamination from Extracellular Medium | Carryover of Culture Medium: Residual medium components are interfering with the analysis. | For adherent cells, perform a very quick wash (<10 seconds) with ice-cold saline or PBS before quenching. For suspension cells, fast filtration is an effective way to remove the medium.[3][4] |
| Metabolite Degradation Post-Quenching | Acid-catalyzed Degradation: If using an acidic quenching or extraction solvent, some metabolites may be unstable. | If an acidic solvent is necessary for efficient quenching and extraction, neutralize the extract with a suitable base (e.g., ammonium (B1175870) bicarbonate) shortly after extraction. |
Quantitative Data on Quenching Methods
The following tables summarize quantitative data from studies comparing different quenching methods.
Table 1: Comparison of Average Metabolite Recovery in Penicillium chrysogenum
| Quenching Method | Average Metabolite Recovery (%) | Standard Error (%) |
| -25°C 40% (v/v) Aqueous Methanol | 95.7 | 1.1 |
| -40°C 60% (v/v) Aqueous Methanol | 84.3 | 3.1 |
| -40°C Pure Methanol | 49.8 | 6.6 |
Data from a study on Penicillium chrysogenum, indicating that 40% aqueous methanol at -25°C provided the highest metabolite recovery with the least variability.
Table 2: Comparison of Quenching Methods on Cellular Energy Charge
| Quenching Method | Adenylate Energy Charge (AEC) |
| Fast Filtration with Liquid Nitrogen | 0.94 |
| Cold PBS | 0.90 |
| Cold 60% Methanol with 0.85% Ammonium Bicarbonate | 0.82 |
This study demonstrates that fast filtration followed by liquid nitrogen quenching best preserves the cellular energy state, indicating a more effective halt of metabolic activity.
Experimental Protocols
Protocol 1: Cold Methanol Quenching for Adherent Cells
This protocol is suitable for cells grown in monolayer culture.
-
Preparation: Pre-chill 80% methanol (LC-MS grade) to -80°C. Prepare an ice bath.
-
Media Removal: Aspirate the culture medium from the culture dish completely.
-
Washing (Optional but Recommended): Quickly wash the cell monolayer with a small volume of ice-cold 0.9% (w/v) NaCl solution to remove residual medium. Aspirate the wash solution immediately. This step should take less than 10 seconds.
-
Quenching: Immediately place the culture dish on the ice bath and add 1 mL of the pre-chilled -80°C 80% methanol to the dish.
-
Cell Lysis and Collection: Scrape the cells from the dish surface using a pre-chilled cell scraper. Transfer the cell lysate and methanol mixture to a pre-chilled microcentrifuge tube.
-
Extraction: To ensure complete extraction, you can perform an additional extraction step by adding more cold methanol to the plate, scraping again, and pooling the extracts.
-
Centrifugation: Centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube for analysis.
Protocol 2: Liquid Nitrogen Quenching for Adherent Cells
This protocol offers the most rapid quenching.
-
Preparation: Have a dewar of liquid nitrogen readily accessible.
-
Media Removal: Aspirate the culture medium completely.
-
Washing (Optional): Perform a rapid wash with ice-cold 0.9% NaCl as described in Protocol 1.
-
Quenching: Immediately pour liquid nitrogen directly onto the cell monolayer, covering the entire surface.
-
Metabolite Extraction: Before all the liquid nitrogen has evaporated, add a pre-chilled extraction solvent (e.g., 80% methanol) to the frozen cells.
-
Cell Collection: Scrape the frozen cell lysate into a pre-chilled tube.
-
Downstream Processing: Proceed with centrifugation as described in Protocol 1 to separate the metabolite-containing supernatant from the cell debris.
Protocol 3: Fast Filtration and Quenching for Suspension Cells
This protocol is designed to minimize contamination from the culture medium for cells grown in suspension.
-
Preparation: Assemble a vacuum filtration unit with a suitable filter (e.g., 0.45 µm pore size). Pre-chill the quenching solution (e.g., 80% methanol at -80°C or have liquid nitrogen ready).
-
Filtration: Quickly filter the cell suspension to separate the cells from the culture medium.
-
Washing: Immediately wash the cells on the filter with a small volume of ice-cold 0.9% NaCl solution.
-
Quenching:
-
For Cold Solvent Quenching: Using forceps, quickly transfer the filter with the cells into a tube containing the pre-chilled quenching solvent.
-
For Liquid Nitrogen Quenching: Using forceps, quickly plunge the filter with the cells into liquid nitrogen.
-
-
Extraction: If using cold solvent, vortex the tube vigorously to dislodge the cells from the filter. If using liquid nitrogen, transfer the frozen filter to a tube with pre-chilled extraction solvent and then vortex.
-
Downstream Processing: Proceed with centrifugation as described in Protocol 1.
Signaling Pathways and Experimental Workflows
G6P Metabolic Hub
Glucose-6-phosphate is a central node in cellular metabolism, primarily feeding into glycolysis and the pentose (B10789219) phosphate (B84403) pathway.
Caption: Central role of G6P in glycolysis and the pentose phosphate pathway.
Experimental Workflow for Metabolomics Quenching
The following diagram outlines the general workflow for quenching and extracting metabolites from cellular samples.
Caption: General experimental workflow for metabolomics sample preparation.
Decision Logic for Quenching Method Selection
This diagram provides a simplified decision tree to aid in selecting an appropriate quenching method.
Caption: Decision tree for selecting a quenching method based on cell type.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Optimized Fast Filtration-Based Sampling and Extraction Enables Precise and Absolute Quantification of the Escherichia coli Central Carbon Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 7. agilent.com [agilent.com]
Validation & Comparative
A Researcher's Guide to Glucose-6-Phosphate (G6P) Assay Validation
For researchers, scientists, and drug development professionals, the accurate quantification of glucose-6-phosphate (G6P) is crucial for understanding cellular metabolism and the effects of therapeutic interventions. G6P is a key intermediate in central metabolic pathways, including glycolysis and the pentose (B10789219) phosphate (B84403) pathway. This guide provides an objective comparison of G6P assay methods, supported by experimental data, to aid in the selection of the most appropriate assay for your research needs.
Comparison of G6P Assay Performance
The selection of a G6P assay often depends on the required sensitivity, the expected concentration range of G6P in the samples, and the available laboratory equipment. The following table summarizes the performance of different G6P assay methodologies based on published data.
| Method | Linear Range (µM) | Coefficient of Variation (%C.V.) | Limit of Detection (LOD) (µM) | Reference |
| WST-1 Colorimetric | 1.0 - 200 | Not Specified | 0.15 | [1] |
| Amperometric | 2.0 - 1000 | 4.6 | 1.2 | [1] |
| Spectrophotometric | 3.4 - 180 | 1.8 | 3.0 | [1] |
| Fluorimetric | 0.3 - 10 | 3.3 | 0.1 | [1] |
| LC-MS | 5.0 - 100 | Not Specified | 1.5 | [1] |
| EnzyChrom™ Assay Kit | 10 - 1000 | Not Specified | Not Specified | [2][3] |
| ScienCell™ Assay Kit | 1.0 - 500 | Not Specified | Not Specified | [4] |
| Novus Biologicals Assay Kit | 5.6 - 500 | Not Specified | 5.6 | [5] |
Key Metabolic Role of G6P
Glucose-6-phosphate is a pivotal molecule at the crossroads of several major metabolic pathways. Its fate is determined by the energy status and biosynthetic needs of the cell. The diagram below illustrates the central position of G6P in metabolism.
References
A Researcher's Guide to Selecting the Optimal Glucose-6-Phosphate (G6P) Assay Kit
For researchers and drug development professionals, the accurate quantification of glucose-6-phosphate (G6P), a pivotal intermediate in cellular metabolism, is crucial for advancing our understanding of glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and various disease states. The selection of an appropriate G6P assay kit is a critical first step in ensuring reliable and reproducible experimental outcomes. This guide provides an objective comparison of commercially available G6P assay kits, supported by performance data and detailed experimental protocols to aid in your selection process.
Performance Comparison of G6P Assay Kits
The following table summarizes the key performance characteristics of three prominent colorimetric G6P assay kits, based on manufacturer-provided data. This allows for a direct comparison of their suitability for various research applications.
| Feature | Abcam (ab83426) | Novus Biologicals (NBP3-24492) | Sigma-Aldrich (MAK014) |
| Detection Method | Colorimetric | Colorimetric | Colorimetric |
| Sample Types | Urine, Plasma, Tissue Extracts, Cell culture supernatant, Serum, Other biological fluids[1] | Serum, plasma and animal tissue[2] | A variety of samples |
| Sensitivity | ≥ 10 µM[1] | 5.6 µmol /L[2] | 2–10 nmoles |
| Assay Range | 1 - 30 µM[1] | 5.6 - 500 µmol/L[2] | 2–10 nmoles |
| Assay Time | 40 minutes[1] | 35 minutes[2] | Not specified |
| Intra-Assay Precision | Not specified | < 2.1% | Not specified |
| Inter-Assay Precision | Not specified | < 4.3% | Not specified |
| Spike Recovery | Not specified | Average recovery rate: 95% | Not specified |
Experimental Principles and Workflow
The majority of colorimetric G6P assay kits operate on a coupled enzymatic reaction. In this process, glucose-6-phosphate is oxidized by glucose-6-phosphate dehydrogenase (G6PDH), leading to the generation of a product that, in turn, converts a probe into a colored product. The intensity of this color, which can be measured using a microplate reader, is directly proportional to the G6P concentration in the sample.
Detailed Experimental Protocols
Below are the detailed methodologies for the key experiments cited for each of the compared G6P assay kits. Adherence to these protocols is essential for obtaining accurate and reproducible results.
Abcam Glucose-6-Phosphate Assay Kit (Colorimetric) (ab83426)
1. Sample Preparation:
-
Liquid Samples: Can be assayed directly.
-
Tissue or Cells: Homogenize 10-100 mg of tissue or 5 million cells in 2-3 volumes of ice-cold PBS or another buffer (pH 6.5-8). Centrifuge at top speed for 10 minutes to remove insoluble materials.
-
Add 1-50 µL of the sample into duplicate wells of a 96-well plate and adjust the volume to 50 µL with Assay Buffer. For unknown samples, it is recommended to test several doses to ensure the readings are within the standard curve range.[3]
2. Standard Curve Preparation:
-
Dilute the G6P Standard to 1 nmol/µL by adding 10 µL of the 100 nmol/µL Standard to 990 µL of dH2O.
-
Add 0, 2, 4, 6, 8, and 10 µL of the diluted standard into a series of wells to generate 0, 2, 4, 6, 8, and 10 nmol/well standards. Adjust the volume of each well to 50 µL with Assay Buffer.[3]
3. Reaction Mix Preparation and Addition:
-
Prepare a master mix for each assay by mixing:
-
48 µL G6P Assay Buffer
-
2 µL G6P Enzyme Mix
-
2 µL G6P Substrate Mix
-
-
Add 50 µL of the Reaction Mix to each well containing the G6P Standard and samples. For background control, prepare a mix without the G6P Enzyme Mix.[3]
4. Incubation and Measurement:
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure the optical density at 450 nm using a microplate reader.[3]
5. Data Analysis:
-
Subtract the 0 nmol standard reading from all standard readings.
-
Plot the G6P standard curve.
-
Calculate the G6P amount in the sample from the standard curve and express it as nmol/µL or mg/dL.[3]
Novus Biologicals Glucose 6 Phosphate Assay Kit (Colorimetric) (NBP3-24492)
1. Sample Preparation:
-
Serum and Plasma: Can be assayed directly.
-
Animal Tissue: Homogenize tissue in the provided Extracting Solution and centrifuge to collect the supernatant.
2. Standard and Working Reagent Preparation:
-
Prepare a series of G6P standards by diluting the provided 10 mmol/L G6P Standard with the Buffer Solution.
-
Prepare the Chromogenic Agent and Enzyme Agent solutions as per the kit instructions.
3. Assay Procedure:
-
Add prepared standards and samples to the wells of the microplate.
-
Add the prepared Chromogenic Agent and Enzyme Agent to each well.
4. Incubation and Measurement:
-
Incubate the plate for 35 minutes.
-
Read the absorbance at 450 nm with a microplate reader.[2]
5. Calculation:
-
Calculate the G6P concentration in the samples using the standard curve.
Sigma-Aldrich Glucose-6-Phosphate Assay Kit (MAK014)
1. Reagent Preparation:
-
Allow the Glucose-6-Phosphate Assay Buffer to come to room temperature.
-
Reconstitute the Glucose-6-Phosphate Enzyme Mix in 220 µL of water.
-
Reconstitute the Glucose-6-Phosphate Substrate Mix in 220 µL of Glucose-6-Phosphate Assay Buffer.
2. Sample Preparation:
-
Liquid Samples: Can be assayed directly.
-
Tissue or Cells: Homogenize tissue (10–100 mg) or cells (1–5 × 10^6) in 2–3 volumes of ice-cold PBS or other buffer (pH 6.5–8). Centrifuge at 13,000 × g for 10 minutes to remove insoluble material.
-
For samples containing enzymes, deproteinization with a 10 kDa MWCO spin filter is recommended.
-
Add 1–50 µL of the sample to duplicate wells of a 96-well plate and bring the final volume to 50 µL with Glucose-6-Phosphate Assay Buffer.
3. Standard Curve Preparation:
-
Dilute 10 µL of the 100 mM G6P Standard Solution with 990 µL of water to generate a 1 mM standard solution.
-
Add 0, 2, 4, 6, 8, and 10 µL of the 1 mM standard solution into a 96-well plate to generate 0, 2, 4, 6, 8, and 10 nmole/well standards.
-
Adjust the volume of each well to 50 µL with Glucose-6-Phosphate Assay Buffer.
4. Reaction Mix Preparation and Addition:
-
Prepare a master reaction mix for each assay:
-
48 µL Glucose-6-Phosphate Assay Buffer
-
2 µL Glucose-6-Phosphate Enzyme Mix
-
2 µL Glucose-6-Phosphate Substrate Mix
-
-
Add 50 µL of the Reaction Mix to each well containing the standards and samples.
5. Incubation and Measurement:
-
Incubate the reaction for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 450 nm.
6. Data Analysis:
-
Subtract the 0 nmol/well standard reading from all readings.
-
Plot the standard curve and determine the amount of G6P in the samples.
References
glucose 6-phosphate vs fructose 6-phosphate analysis
An In-Depth Comparative Analysis of Glucose 6-Phosphate and Fructose (B13574) 6-Phosphate
Introduction
This compound (G6P) and fructose 6-phosphate (F6P) are pivotal intermediates in the central carbon metabolism of virtually all organisms. As phosphorylated hexoses, they are structurally similar isomers, yet they hold distinct and non-interchangeable roles that direct metabolic flux toward energy production, biosynthesis, or storage. G6P stands at a major metabolic crossroads, channeling glucose into glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), or glycogen (B147801) synthesis.[1][2][3] Its isomerization to F6P, a reaction catalyzed by phosphoglucose (B3042753) isomerase, is a critical committing step within the glycolytic pathway.[1][4] This guide provides a comprehensive comparison of their structure, function, and metabolic significance, supported by detailed experimental protocols for their differentiation and quantification, tailored for researchers, scientists, and drug development professionals.
Structural and Functional Comparison
The primary distinction between G6P and F6P lies in their isomeric structures: G6P is an aldose (a derivative of glucose), while F6P is a ketose (a derivative of fructose).[5] This seemingly minor difference has profound implications for their chemical properties and biological functions. Glucose typically forms a six-membered pyranose ring, whereas fructose forms a five-membered furanose ring.[5] This structural variance dictates their recognition by different enzymes and their subsequent metabolic fates.
| Feature | This compound (G6P) | Fructose 6-Phosphate (F6P) |
| Chemical Formula | C₆H₁₃O₉P | C₆H₁₃O₉P |
| Molar Mass | 260.136 g/mol | 260.136 g/mol |
| Structure | Phosphorylated aldose (glucose derivative) with a six-membered pyranose ring.[5][6] | Phosphorylated ketose (fructose derivative) with a five-membered furanose ring.[5][7] |
| Primary Metabolic Entry Point | Glycolysis, Pentose Phosphate Pathway (PPP), Glycogen Synthesis.[1][2][8] | Glycolysis, Hexosamine Biosynthetic Pathway.[3][7] |
| Key Enzyme for Formation | Hexokinase / Glucokinase (from Glucose).[6] | Phosphoglucose Isomerase (from G6P).[1][9] |
| Key Enzyme for Consumption | Phosphoglucose Isomerase (to F6P), G6P Dehydrogenase (to PPP).[1][10] | Phosphofructokinase-1 (to Fructose 1,6-bisphosphate).[4][11] |
| Metabolic Significance | A central hub directing glucose to various pathways based on cellular needs.[2][3] | Primarily commits carbon to the glycolytic pathway for ATP production.[1] |
Metabolic Pathway Analysis
The distinct roles of G6P and F6P are best visualized through their positions in key metabolic pathways. G6P is the branch point, whereas F6P lies on a more committed path.
Caption: The initial steps of glycolysis, highlighting the isomerization of G6P to F6P.
G6P serves as the exclusive entry point for the Pentose Phosphate Pathway, a critical route for generating NADPH and precursors for nucleotide synthesis.[10][12][13]
Caption: The Pentose Phosphate Pathway, originating from this compound.
Experimental Protocols for Differentiation and Quantification
Accurate measurement of G6P and F6P is crucial for studying metabolic flux. Due to their structural similarity, this often requires enzymatic or advanced chromatographic techniques.
Enzymatic Assays
Enzymatic methods offer high specificity and are suitable for high-throughput screening.[14] The quantification of F6P is typically achieved by converting it to G6P and measuring the total G6P concentration.[15]
This method is based on the oxidation of G6P by glucose-6-phosphate dehydrogenase (G6PD), which reduces NADP+ to NADPH. The resulting increase in NADPH can be measured by absorbance at 340 nm or through a colorimetric reaction.[14][16][17]
Materials:
-
Assay Buffer: 50 mM Triethanolamine buffer, pH 7.6, with 1.0 mM MgCl₂.
-
NADP+ Solution: 10 mM NADP+ in water.
-
G6PD Enzyme Solution: ~1 U/mL Glucose-6-Phosphate Dehydrogenase.
-
(Optional for colorimetric assay) WST-1/1-mPMS reagent.[14][18]
-
Sample extract (deproteinized).
-
G6P standards (0-100 µM).
Procedure:
-
Reaction Setup: In a 96-well plate, add 10 µL of sample or standard to each well.
-
Reagent Addition: Prepare a master mix containing Assay Buffer, NADP+ (to a final concentration of 100 µM), and G6PD (to a final concentration of 0.1 U/mL). For colorimetric assays, include the WST-1/1-mPMS reagent.[18]
-
Add 90 µL of the master mix to each well.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.[14]
-
Measurement:
-
Spectrophotometric: Measure the absorbance at 340 nm (A₃₄₀) to quantify NADPH formation.[17]
-
Colorimetric: Measure the absorbance at ~440-460 nm for the formazan (B1609692) product.[8][14]
-
-
Calculation: Subtract the blank reading and determine G6P concentration from the standard curve.
This assay first converts F6P to G6P using phosphoglucose isomerase (PGI) and then quantifies the total G6P as described above. The F6P concentration is the difference between the total G6P measured and the baseline G6P measured without PGI.[15]
Procedure:
-
Sample Preparation: Prepare two sets of sample aliquots.
-
Reaction 1 (Baseline G6P): To the first set, add the G6P assay master mix (without PGI) as described above. Measure A₁. This represents the endogenous G6P.
-
Reaction 2 (Total G6P): To the second set, add a master mix that also includes phosphoglucose isomerase (PGI, ~2 U/mL).
-
Incubation: Incubate both sets as per the G6P protocol.
-
Measurement: Measure the absorbance of the second set (A₂). This represents the sum of endogenous G6P and the G6P converted from F6P.
-
Calculation: Calculate the concentration corresponding to A₁ and A₂ using the G6P standard curve. The F6P concentration is derived from (A₂ - A₁).[15]
Caption: Workflow for the differential enzymatic quantification of G6P and F6P.
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying G6P and F6P, especially when coupled with a suitable detector.
This method separates the isomers based on their interactions with a stationary phase.
Materials & Equipment:
-
HPLC system with a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer).[19][20]
-
Column: Mixed-mode columns (e.g., Newcrom B) or anion-exchange columns are effective.[19][21]
-
Mobile Phase: A common mobile phase for mixed-mode separation consists of acetonitrile (B52724), water, and an acid modifier like formic acid or a buffer like ammonium (B1175870) formate (B1220265).[19][20] For example, a gradient of water and acetonitrile with ammonium formate buffer can be used.[20]
-
Standards for G6P and F6P.
Procedure:
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
Sample Injection: Inject a defined volume of the filtered and deproteinized sample.
-
Chromatographic Run: Run the separation method. The specific gradient and flow rate will depend on the column and system but are optimized to resolve the two isomers. For instance, using a Phenomenex Luna NH2 column, a pH gradient in a triethylamine (B128534) acetate/acetonitrile mobile phase can be used.[21]
-
Detection: Monitor the column effluent with the chosen detector.
-
Quantification: Identify peaks by comparing retention times with pure standards. Quantify using the peak area and a standard curve.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides the highest sensitivity and specificity for identifying and quantifying G6P and F6P.[15][22][23]
This method separates the isomers by LC and then detects them based on their unique mass-to-charge ratios and fragmentation patterns.
Materials & Equipment:
-
LC-MS/MS system (e.g., Triple Quadrupole or High-Resolution MS like Orbitrap).[24]
-
LC column suitable for polar analytes (as in HPLC).
-
Mobile phases compatible with MS (e.g., using volatile buffers like ammonium acetate).
-
Isotopically labeled internal standards for absolute quantification.
Procedure:
-
Sample Preparation: Extract metabolites and spike with internal standards.
-
LC Separation: Perform chromatographic separation as described in the HPLC protocol.
-
MS Detection: Operate the mass spectrometer in negative ion mode, as the phosphate group is readily deprotonated.[21]
-
Data Acquisition: Use Selected Ion Monitoring (SIM) for the parent ions (m/z 259 for [M-H]⁻) or Multiple Reaction Monitoring (MRM) for specific parent-to-fragment transitions to enhance specificity and sensitivity.[21] While the parent mass is identical, fragmentation patterns can sometimes differ. Advanced techniques like ion mobility or alternative fragmentation methods (CID, UVPD) can help distinguish isomers that are not chromatographically resolved.[24]
-
Quantification: Quantify by comparing the peak area of the analyte to that of the internal standard.
Quantitative Performance Data
The choice of analytical method depends on the required sensitivity, throughput, and available instrumentation.
| Method | Typical Limit of Detection (LOD) | Linearity Range | Throughput | Specificity |
| Enzymatic (Spectrophotometric) | ~1-10 µM | ~10-1000 µM[8] | High | High (Enzyme-dependent) |
| Enzymatic (Colorimetric/WST-1) | ~0.15 µM[16][18] | Wide linear range[14] | High | High (Enzyme-dependent) |
| HPLC-ELSD/CAD | Low µM range | Varies by detector | Medium | Medium-High |
| LC-MS/MS | Low nM to pM range (5-16 pg/mL)[21][25] | Wide (e.g., 50-400 µM)[21] | Medium | Very High |
Conclusion
This compound and fructose 6-phosphate are distinct metabolic entities whose fates are tightly controlled by enzymatic regulation. G6P's position as a central branching point for major metabolic pathways contrasts with F6P's more committed role in glycolysis. The ability to accurately differentiate and quantify these isomers is fundamental to metabolic research, enabling a deeper understanding of cellular energy status, biosynthetic activity, and the pathophysiology of diseases like diabetes and cancer. While enzymatic assays provide a robust and high-throughput solution for many applications, LC-MS-based methods offer unparalleled sensitivity and specificity, making them the gold standard for detailed metabolic flux analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. tuscany-diet.net [tuscany-diet.net]
- 3. Glucose-6 Phosphate, a Central Hub for Liver Carbohydrate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Khan Academy [khanacademy.org]
- 5. pediaa.com [pediaa.com]
- 6. differencebetween.com [differencebetween.com]
- 7. Fructose 6-phosphate - Wikipedia [en.wikipedia.org]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Reactome | fructose 6-phosphate <=> this compound [reactome.org]
- 10. Frontiers | The Role of the Pentose Phosphate Pathway in Diabetes and Cancer [frontiersin.org]
- 11. byjus.com [byjus.com]
- 12. microbenotes.com [microbenotes.com]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. An enzymatic colorimetric assay for glucose-6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An enzymatic colorimetric assay for glucose-6-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Glucose-6-Phosphate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 18. researchgate.net [researchgate.net]
- 19. HPLC Method for Analysis of this compound and Fructose 6-phosphate on Newcrom B Column | SIELC Technologies [sielc.com]
- 20. Fructose 6-Phosphate | SIELC Technologies [sielc.com]
- 21. Separation and quantitation of fructose-6-phosphate and fructose-1 ,6-diphosphate by LC-ESI-MS for the evaluation of fructose-1,6-biphosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Liquid Chromatography Tandem Mass Spectrometry Quantification of 13C-Labeling in Sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. shodexhplc.com [shodexhplc.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Alternative Methods for Glucose-6-Phosphate (G6P) Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of glucose-6-phosphate (G6P) is critical for understanding cellular metabolism, diagnosing enzyme deficiencies, and evaluating the efficacy of therapeutic interventions. While traditional methods have been widely used, a range of alternative techniques offers distinct advantages in terms of sensitivity, specificity, and throughput. This guide provides an objective comparison of key alternative methods for G6P quantification, supported by experimental data and detailed protocols to aid in selecting the most appropriate method for your research needs.
Comparison of G6P Quantification Methods
The choice of a G6P quantification method depends on various factors, including the required sensitivity, the complexity of the sample matrix, available equipment, and desired throughput. The following table summarizes the key performance characteristics of three major alternative methods: enzyme-coupled assays, liquid chromatography-tandem mass spectrometry (LC-MS/MS), and nuclear magnetic resonance (NMR) spectroscopy.
| Feature | Enzyme-Coupled Assays | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Enzymatic conversion of G6P with colorimetric or fluorometric detection of a product. | Chromatographic separation followed by mass-based detection and quantification. | Non-invasive detection of G6P based on the magnetic properties of its atomic nuclei. |
| Specificity | Generally high, but potential for cross-reactivity with other sugar phosphates.[1] | Very high; can distinguish G6P from its isomers.[2] | High; provides structural information for unambiguous identification.[3] |
| Sensitivity (LOD) | High (e.g., 0.15 µM).[1] | Very high (e.g., 5-16 pg/mL).[4] | Lower sensitivity, typically in the sub-millimolar range for in vivo studies.[3] |
| Linear Range | Wide (e.g., 1.0 to 200 µM).[1] | Wide dynamic range. | Linear response of signal to concentration.[5] |
| Throughput | High; amenable to 96-well plate format. | Lower; sequential sample analysis. | Low; longer acquisition times per sample. |
| Sample Preparation | Simple; may require deproteinization.[1] | More complex; requires metabolite extraction and removal of interferences.[2] | Minimal for in vivo studies; extraction required for in vitro analysis. |
| Instrumentation | Standard microplate reader. | LC-MS/MS system. | NMR spectrometer. |
| Key Advantage | High throughput and cost-effective. | High specificity and sensitivity for complex samples. | Non-invasive, in vivo measurements. |
Signaling Pathways and Experimental Workflows
Visualizing the underlying principles and experimental steps is crucial for understanding and implementing these quantification methods.
Experimental Protocols
Detailed methodologies are essential for reproducing experimental results. Below are protocols for the key G6P quantification methods.
Enzyme-Coupled Colorimetric Assay Protocol
This protocol is adapted from a method utilizing the reduction of a tetrazolium salt (WST-1) to a colored formazan (B1609692) product.[1]
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris buffer, pH 8.5.
-
Reagent Mix (prepare fresh):
-
250 µL of 20 mM MgCl₂
-
250 µL of 0.5 mM NADP⁺
-
250 µL of 10 mM WST-1
-
250 µL of 1-methoxy PMS (electron carrier)
-
250 µL of 4 U/mL Glucose-6-Phosphate Dehydrogenase (G6PD)
-
2.25 mL of Assay Buffer
-
2. Standard Curve Preparation:
-
Prepare a series of G6P standards (e.g., 0, 1, 5, 10, 25, 50, 100, 200 µM) in the assay buffer.
3. Sample Preparation:
-
For biological fluids like serum, deproteinize the sample by adding an equal volume of 0.5 M HClO₄, followed by neutralization with 2.5 M K₂CO₃.[1] Centrifuge to remove the precipitate.
-
For cell or tissue lysates, homogenize in an appropriate buffer and deproteinize.
4. Assay Procedure (96-well plate format):
-
Add 30 µL of each standard or sample to individual wells of a 96-well plate.
-
Add 70 µL of the freshly prepared Reagent Mix to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 440 nm using a microplate reader.
5. Data Analysis:
-
Subtract the absorbance of the blank (0 µM G6P) from all readings.
-
Plot the absorbance of the standards against their known concentrations to generate a standard curve.
-
Determine the G6P concentration in the samples by interpolating their absorbance values on the standard curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This is a general protocol and may require optimization based on the specific LC-MS system and sample matrix.[2][6]
1. Sample Preparation (Metabolite Extraction):
-
For adherent cells: Wash cells with ice-cold saline and quench metabolism by adding ice-cold 80% methanol.[2]
-
For suspension cells: Pellet cells by centrifugation and resuspend in ice-cold 80% methanol.
-
For tissue samples: Homogenize the tissue in ice-cold 80% methanol.
-
Incubate samples at -20°C for at least 1 hour to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.
-
Collect the supernatant and dry it under a vacuum or nitrogen stream.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).
2. LC Separation:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for the separation of polar metabolites like G6P.[6]
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate) is typically employed.[6]
-
Flow Rate: Optimized for the specific column and system.
3. MS/MS Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for phosphorylated sugars.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, monitoring specific precursor-to-product ion transitions for G6P.
4. Data Analysis:
-
Quantify G6P in samples by comparing the peak areas to those of a standard curve prepared with known concentrations of G6P.
In Vivo ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol provides a general outline for non-invasive G6P quantification in vivo, for example, in a rat liver model.[3]
1. Animal Preparation:
-
Anesthetize the animal (e.g., rat) according to approved institutional protocols.
-
Position the animal within the NMR spectrometer, with the organ of interest (e.g., liver) centered in the radiofrequency coil.
2. Isotope Infusion:
-
Infuse a ¹³C-labeled glucose substrate (e.g., [1-¹³C] glucose) intravenously. This allows for the enzymatic conversion to ¹³C-labeled G6P, which can then be detected by NMR.[3]
3. NMR Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 7 Tesla) for sufficient sensitivity and spectral resolution.[3]
-
Acquire ¹³C NMR spectra over time to monitor the incorporation of the ¹³C label into G6P. Specific pulse sequences are used to enhance the signal and suppress background noise.
4. Data Analysis:
-
Process the NMR spectra to identify and quantify the resonance signals corresponding to ¹³C-labeled G6P. The chemical shift of G6P is distinct from that of glucose, allowing for their differentiation.[3]
-
The concentration of G6P can be determined by comparing the integral of the G6P signal to that of a known internal or external standard.
Conclusion
The selection of an appropriate method for G6P quantification is a critical decision in experimental design. Enzyme-coupled assays offer a high-throughput and cost-effective solution for many applications. LC-MS/MS provides unparalleled specificity and sensitivity, making it ideal for complex biological samples where discrimination from isomers is crucial. NMR spectroscopy stands out for its unique ability to perform non-invasive, in vivo measurements, offering dynamic insights into metabolic processes within intact organisms. By understanding the principles, performance characteristics, and protocols of these alternative methods, researchers can make informed choices to achieve accurate and reliable G6P quantification in their studies.
References
- 1. An enzymatic colorimetric assay for glucose-6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Simultaneous in vivo monitoring of hepatic glucose and glucose-6-phosphate by (13)C-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Analytical NMR [magritek.com]
- 6. shodexhplc.com [shodexhplc.com]
A Researcher's Guide to Cross-Reactivity in Glucose 6-Phosphate (G6P) Assays
For researchers, scientists, and drug development professionals, the accurate quantification of glucose 6-phosphate (G6P) is critical for understanding cellular metabolism and the effects of therapeutic interventions. A key challenge in G6P measurement is the potential for cross-reactivity with structurally similar molecules, which can lead to inaccurate results. This guide provides a comparative overview of common G6P assay methodologies, focusing on their specificity and potential for cross-reactivity, supported by experimental data and detailed protocols.
The majority of commercially available this compound (G6P) assays are enzymatic assays. These assays are designed to be highly specific to G6P, leveraging the enzymatic activity of glucose-6-phosphate dehydrogenase (G6PDH). The fundamental principle of these assays is the oxidation of G6P by G6PDH, which results in the production of 6-phosphoglucono-δ-lactone and the simultaneous reduction of NADP+ to NADPH. The amount of NADPH produced is directly proportional to the G6P concentration in the sample and can be quantified using colorimetric or fluorometric methods.
Comparative Analysis of G6P Assay Performance
While many manufacturers claim high specificity for their G6P assay kits, detailed, publicly available, head-to-head comparative studies on cross-reactivity are limited. However, independent research provides valuable insights into the specificity of enzymatic G6P assays.
A study developing a specific colorimetric assay for G6P investigated its selectivity against other structurally related sugar phosphates. The results demonstrated a high degree of specificity for G6P, with minimal interference from other sugar phosphates at the same concentration.[1]
Table 1: Cross-Reactivity of a Colorimetric G6P Assay with Various Sugars and Sugar Phosphates [1]
| Interfering Substance | Concentration | Absorbance at 440 nm (as % of G6P) |
| This compound (G6P) | 100 µM | 100% |
| Fructose (B13574) 6-Phosphate | 100 µM | ~5% |
| Glucose 1-Phosphate | 100 µM | ~3% |
| Ribulose 5-Phosphate | 100 µM | ~2% |
| Ribose 5-Phosphate | 100 µM | ~1% |
| Glucose | 100 mM | ~1% |
Data is derived from a study by Zhu, et al. and demonstrates the high specificity of the enzymatic assay for G6P.
Commercially available kits from various manufacturers are based on similar enzymatic principles. While they do not typically provide extensive cross-reactivity tables in their documentation, their reliance on the specific G6PDH-G6P interaction suggests a generally high level of specificity. Below is a qualitative comparison of features of assay kits from prominent suppliers.
Table 2: Comparison of Commercially Available G6P Assay Kits
| Feature | Abcam (ab83426) | Sigma-Aldrich (MAK014)[2] | MyBioSource (MBS752484)[3] |
| Assay Type | Colorimetric | Colorimetric | ELISA |
| Detection Method | Absorbance (450 nm) | Absorbance (450 nm) | Absorbance (450 nm) |
| Stated Specificity | Not explicitly detailed | Not explicitly detailed | High sensitivity and excellent specificity for G6P. No significant cross-reactivity or interference between G6P and analogues was observed. |
| Potential Interferences | Not explicitly detailed | Not explicitly detailed | The manufacturer notes that it is impossible to complete cross-reactivity detection between G6P and all analogues, so cross-reaction may still exist. |
Experimental Protocols
Accurate assessment of cross-reactivity is crucial when validating a G6P assay for a specific application. Below are detailed methodologies for key experiments.
Protocol for Assessing G6P Assay Specificity
This protocol is adapted from a study on a specific colorimetric assay for G6P.[1]
1. Reagents and Materials:
-
G6P standard solution
-
Potential interfering substances (e.g., fructose 6-phosphate, glucose 1-phosphate, etc.)
-
G6P assay kit (including assay buffer, enzyme mix, and probe/substrate)
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Prepare a standard curve for G6P according to the manufacturer's instructions.
-
Prepare solutions of the potential interfering substances at a concentration equivalent to the mid-range of the G6P standard curve (e.g., 100 µM).
-
In separate wells of the 96-well plate, add a known concentration of G6P (e.g., 100 µM) as a positive control.
-
In other wells, add each of the potential interfering substances at the same concentration.
-
Add the assay reagents (enzyme mix, probe) to all wells as per the kit protocol.
-
Incubate the plate for the recommended time and temperature.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Calculate the signal generated by each potential interfering substance as a percentage of the signal generated by G6P.
General Protocol for a Commercial Colorimetric G6P Assay
This protocol is a generalized procedure based on common commercially available kits.
1. Reagent Preparation:
-
Reconstitute lyophilized reagents (e.g., enzyme mix, substrate) with the provided assay buffer as per the kit's instructions.
-
Prepare a G6P standard curve by performing serial dilutions of the G6P standard.
2. Sample Preparation:
-
For biological samples such as cell lysates or tissue homogenates, deproteinization may be necessary to remove interfering enzymes. This can be achieved using a 10 kDa molecular weight cut-off spin filter.
3. Assay Procedure:
-
Add a specific volume of the standards and samples to individual wells of a 96-well plate.
-
Prepare a master reaction mix containing the assay buffer, enzyme mix, and substrate/probe.
-
Add the master reaction mix to each well.
-
Incubate the plate at the recommended temperature for the specified time, protected from light.
-
Measure the absorbance at the specified wavelength (e.g., 450 nm) using a microplate reader.
4. Data Analysis:
-
Subtract the absorbance of the blank (0 G6P standard) from all readings.
-
Plot the standard curve of absorbance versus G6P concentration.
-
Determine the G6P concentration in the samples from the standard curve.
Visualizing the G6P Assay Principle and Workflow
To better understand the underlying biochemistry and experimental design, the following diagrams are provided.
References
A Comparative Guide to the Metabolic Fates of Glucose 6-Phosphate and Fructose 6-Phosphate
For Researchers, Scientists, and Drug Development Professionals
Glucose 6-phosphate (G6P) and its isomer, fructose (B13574) 6-phosphate (F6P), are pivotal intermediates in cellular glucose metabolism. While interconvertible, their metabolic fates diverge significantly, directing carbon flux towards distinct biochemical pathways crucial for cellular energetics, biosynthesis, and redox balance. This guide provides an objective comparison of the metabolic fates of G6P and F6P, supported by experimental data and detailed methodologies, to aid researchers in understanding and targeting these critical metabolic nodes.
Metabolic Fates of this compound (G6P)
G6P stands at a major metabolic crossroads, with its fate being tightly regulated based on the cell's needs.[1] It is the first intracellular product of glucose phosphorylation and is trapped within the cell.[2]
The primary metabolic pathways originating from G6P are:
-
Glycolysis: G6P is isomerized to F6P by phosphoglucose (B3042753) isomerase, committing it to the glycolytic pathway for ATP production.[3]
-
Pentose (B10789219) Phosphate (B84403) Pathway (PPP): G6P is dehydrogenated by glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting step of the PPP. This pathway is essential for producing NADPH for reductive biosynthesis and antioxidant defense, as well as ribose-5-phosphate (B1218738) for nucleotide synthesis.[4][5]
-
Glycogen (B147801) Synthesis: In the liver and muscle, G6P can be converted to glucose-1-phosphate and then to UDP-glucose, a precursor for glycogen synthesis for energy storage.[2][3]
-
Dephosphorylation: In the liver, G6P can be dephosphorylated by glucose-6-phosphatase to release free glucose into the bloodstream, maintaining blood glucose homeostasis.[2]
Metabolic Fates of Fructose 6-Phosphate (F6P)
F6P is a key glycolytic intermediate, but its metabolic role extends beyond just being a step in the breakdown of glucose.
The primary metabolic pathways involving F6P are:
-
Glycolysis: F6P is phosphorylated to fructose-1,6-bisphosphate by phosphofructokinase-1 (PFK-1), a major rate-limiting and regulated step in glycolysis.[6]
-
Hexosamine Biosynthesis Pathway (HBP): A portion of F6P can be shunted into the HBP, where it is converted to glucosamine-6-phosphate. This pathway produces UDP-N-acetylglucosamine (UDP-GlcNAc), a crucial substrate for protein and lipid glycosylation.[1][7]
-
Gluconeogenesis: F6P can be isomerized back to G6P, participating in the synthesis of glucose from non-carbohydrate precursors.
Quantitative Comparison of Metabolic Fates
The distribution of G6P and F6P into their respective metabolic pathways is highly dynamic and depends on the cellular context. The following tables summarize the key differences and provide quantitative data from various studies.
Table 1: Summary of Metabolic Fates
| Feature | This compound (G6P) | Fructose 6-Phosphate (F6P) |
| Primary Origin | Phosphorylation of glucose | Isomerization of G6P |
| Key Metabolic Hub | Central hub for glucose metabolism | Primarily a glycolytic intermediate |
| Major Fates | Glycolysis, Pentose Phosphate Pathway, Glycogen Synthesis, Dephosphorylation to Glucose | Glycolysis, Hexosamine Pathway, Gluconeogenesis |
| Key Regulatory Enzyme | Glucose-6-Phosphate Dehydrogenase (for PPP) | Phosphofructokinase-1 (for Glycolysis) |
| Primary Biosynthetic Output | NADPH, Ribose-5-Phosphate | UDP-N-acetylglucosamine |
Table 2: Quantitative Flux Partitioning of this compound
| Cell Type/Condition | Flux into Glycolysis (%) | Flux into Pentose Phosphate Pathway (%) | Citation(s) |
| Glioblastoma Stem-like Cells (Normoxia) | Lower | Higher | [8] |
| Glioblastoma Stem-like Cells (Hypoxia) | Higher | Lower | [8] |
| Human Brain Tumors (in vivo) | Significantly greater than PPP | Lower | [9] |
| TERT-expressing Low-Grade Gliomas | Lower | Higher | [10] |
Table 3: Quantitative Flux of Fructose 6-Phosphate into the Hexosamine Biosynthesis Pathway
| Cell Type/Condition | Flux into Hexosamine Pathway (% of total glucose uptake) | Citation(s) |
| Cultured Adipocytes | 2-5% | [1][11] |
| General estimate | 3-5% | [7] |
Table 4: Kinetic Parameters of Key Enzymes
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Citation(s) |
| Phosphoglucose Isomerase (Yeast) | Fructose 6-Phosphate | 0.147 | - | [12] |
| Phosphoglucose Isomerase (Yeast) | This compound | 0.28 | - | [12] |
| Phosphofructokinase B (M. tuberculosis) | Fructose 6-Phosphate | 1.2 ± 0.1 | 0.04 ± 0.01 | [13] |
Experimental Protocols
1. 13C Metabolic Flux Analysis (MFA) for Tracing G6P and F6P Fates
13C-MFA is a powerful technique to quantify the flux through metabolic pathways.[14]
Protocol:
-
Cell Culture: Culture cells in a defined medium containing a specific 13C-labeled glucose tracer (e.g., [1,2-13C2]glucose or [U-13C]glucose).
-
Metabolite Extraction: After a defined incubation period, rapidly quench metabolism and extract intracellular metabolites using a cold solvent mixture (e.g., methanol/water).
-
Analytical Measurement: Analyze the extracts using liquid chromatography-mass spectrometry (LC-MS/MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the mass isotopomer distribution of key metabolites, including G6P, F6P, and downstream products like lactate (B86563) and amino acids.[9][10]
-
Data Analysis and Modeling: Use computational software to fit the measured isotopomer distributions to a metabolic network model. This allows for the calculation of the relative or absolute fluxes through the interconnected pathways of interest.
References
- 1. Hexosamine Flux, the O-GlcNAc Modification, and the Development of Insulin Resistance in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent findings in the regulation of G6PD and its role in diseases [frontiersin.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Regulation of the pentose phosphate pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pentose Phosphate Pathway Reactions in Photosynthesizing Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Glycolysis and the pentose phosphate pathway are differentially associated with the dichotomous regulation of glioblastoma cell migration versus proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucose Metabolism via the Pentose Phosphate Pathway, Glycolysis and Krebs Cycle in an Orthotopic Mouse Model of Human Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Uncertainties in pentose-phosphate pathway flux assessment underestimate its contribution to neuronal glucose consumption: relevance for neurodegeneration and aging [frontiersin.org]
- 13. Quantitative modeling of pentose phosphate pathway response to oxidative stress reveals a cooperative regulatory strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
G6P as a Biomarker: A Comparative Guide to Other Metabolic Intermediates
For Researchers, Scientists, and Drug Development Professionals
The landscape of disease biomarker discovery is increasingly turning towards metabolic intermediates, which provide a real-time snapshot of cellular function and dysfunction. Among these, Glucose-6-phosphate (G6P) has garnered significant attention due to its central position in carbohydrate metabolism. This guide provides an objective comparison of G6P as a biomarker with other key metabolic intermediates, namely lactate (B86563) and pyruvate (B1213749), supported by experimental data and detailed methodologies.
Introduction to Metabolic Biomarkers
Metabolic intermediates are small molecules that are part of the body's chemical reactions and are closely linked to the phenotype of a biological system.[1] Their levels can fluctuate in response to disease, making them valuable as diagnostic and prognostic biomarkers, as well as therapeutic targets.[1] Unlike genomic or proteomic markers, metabolomic profiles offer a more direct readout of cellular activity.
Glucose-6-phosphate (G6P) is a critical hub in cellular metabolism, connecting glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and glycogen (B147801) synthesis.[2] Its positioning makes it a sensitive indicator of metabolic reprogramming, a hallmark of many diseases, including cancer and metabolic disorders.[2][3] This guide will focus on comparing G6P with lactate and pyruvate, two other pivotal intermediates in glucose metabolism.
Quantitative Comparison of Biomarker Performance
While direct head-to-head comparative studies for G6P, lactate, and pyruvate across various diseases are limited, existing research provides valuable insights into their individual performances as biomarkers. The majority of quantitative data for G6P is available for its rate-limiting enzyme in the pentose phosphate pathway, Glucose-6-Phosphate Dehydrogenase (G6PD).
| Biomarker | Disease | Sample Type | Method | Key Findings | Reference |
| G6PD | Gastric Cancer | Serum | Spectrophotometry | AUC: 0.70 (distinguishing early vs. advanced stage) | [4][5] |
| Gastrointestinal Cancers | Tissue (mRNA) | TCGA database analysis | LIHC AUC: 0.949, COAD AUC: 0.852, ESCA AUC: 0.807 | [1] | |
| Prolonged Neonatal Jaundice | Blood | Spectrophotometry | Negative correlation with NLR (AUC: 1.0) and SII (AUC: 0.893) | [6] | |
| Lactate | Acute Circulatory Failure (Shock) | Arterial Blood | Enzymatic Assay | Correlated with cumulative oxygen debt and survival | [4] |
| Pyruvate | Acute Circulatory Failure (Shock) | Arterial Blood | Enzymatic Assay | Did not improve predictability over lactate alone | [4] |
| Lactate/Pyruvate Ratio | Inborn Errors of Metabolism | Blood | GC-MS | Valuable in diagnosing certain inborn errors of metabolism | [7] |
Note: AUC = Area Under the Curve; LIHC = Liver Hepatocellular Carcinoma; COAD = Colon Adenocarcinoma; ESCA = Esophageal Carcinoma; NLR = Neutrophil-to-Lymphocyte Ratio; SII = Systemic Immune-Inflammation Index.
Signaling Pathways and Metabolic Interconnections
G6P, lactate, and pyruvate are intricately linked through central metabolic pathways. Understanding these connections is crucial for interpreting their fluctuations as biomarkers.
Central Carbon Metabolism
Caption: Interconnected pathways of G6P, lactate, and pyruvate.
As the entry point for glucose into most metabolic pathways, G6P levels can reflect glucose uptake and the overall metabolic activity of a cell. A shift towards the pentose phosphate pathway, driven by G6PD, is a known feature of cancer cells, providing them with the necessary building blocks for proliferation and defense against oxidative stress.[3][8] In contrast, elevated lactate production, even in the presence of oxygen (the Warburg effect), is another hallmark of cancer, driven by the conversion of pyruvate to lactate by lactate dehydrogenase (LDH).[9]
Experimental Protocols
Accurate and reproducible measurement of these metabolic intermediates is paramount for their validation and clinical use as biomarkers.
Measurement of G6PD Activity (Spectrophotometric Assay)
This method is considered the gold standard for quantifying G6PD enzyme activity.[10]
Principle: The rate of NADPH production from NADP+ is measured, which is directly proportional to G6PD activity. The increase in absorbance at 340 nm due to the formation of NADPH is monitored over time.[10][11]
Procedure:
-
Sample Preparation: Whole blood is collected in EDTA tubes. Red blood cells are lysed to release G6PD.[11]
-
Reagent Preparation: A reaction mixture is prepared containing a buffer, glucose-6-phosphate (substrate), and NADP+.
-
Assay: The prepared sample is added to the reaction mixture.
-
Measurement: The change in absorbance at 340 nm is recorded at regular intervals using a spectrophotometer.
-
Calculation: The G6PD activity is calculated from the rate of absorbance change and normalized to the hemoglobin concentration.
Measurement of Lactate and Pyruvate (Capillary Electrophoresis)
Capillary electrophoresis (CE) offers a rapid and sensitive method for the simultaneous determination of lactate and pyruvate.[12]
Principle: Charged molecules migrate at different velocities in an electric field within a narrow capillary, allowing for their separation. Detection is often achieved through contactless conductivity.[12]
Procedure:
-
Sample Preparation: Biological fluids (e.g., plasma, cell culture media) are deproteinized, typically by ultrafiltration or precipitation.[12]
-
Capillary Conditioning: The capillary is rinsed with a background electrolyte (BGE) solution.
-
Injection: A small volume of the prepared sample is injected into the capillary.
-
Separation: A high voltage is applied across the capillary to separate the analytes.
-
Detection: The separated lactate and pyruvate are detected as they pass a detector.
-
Quantification: The concentration of each analyte is determined by comparing its peak area to that of known standards.
Experimental Workflow for Biomarker Validation
The validation of a new biomarker is a multi-step process that involves analytical and clinical validation.
Caption: A typical workflow for biomarker validation.
Comparative Strengths and Weaknesses
A clear understanding of the advantages and disadvantages of each biomarker is essential for their appropriate application in research and clinical settings.
Caption: Strengths and weaknesses of G6P, lactate, and pyruvate.
Conclusion
G6P, lactate, and pyruvate each offer unique insights into the metabolic state of an organism and hold promise as biomarkers for various diseases. G6P, and particularly its associated enzyme G6PD, is emerging as a strong candidate for assessing metabolic reprogramming in cancer and other conditions due to its central role in the pentose phosphate pathway. Lactate is a well-established biomarker of anaerobic metabolism and the Warburg effect, while pyruvate, especially when considered in ratio with lactate, provides valuable information about the cellular redox state.
The choice of biomarker will ultimately depend on the specific disease context and the clinical question being addressed. Further head-to-head comparative studies are needed to fully elucidate the relative strengths and weaknesses of these metabolic intermediates and to establish their clinical utility in different disease settings. The continued development of sensitive and robust analytical methods will be crucial for advancing the use of these metabolic biomarkers in precision medicine.
References
- 1. Glucose 6 phosphatase dehydrogenase (G6PD): a novel diagnosis marker related to gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Multi-sample measurement of hyperpolarized pyruvate-to-lactate flux in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of Glucose 6-Phosphate Dehydrogenase, Pyruvate Kinase, and New Generation Inflammation Biomarkers in Prolonged Neonatal Jaundice [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The Role of the Pentose Phosphate Pathway in Diabetes and Cancer [frontiersin.org]
- 9. Understanding the Contribution of Lactate Metabolism in Cancer Progress: A Perspective from Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. G6PD deficiency tests | PVIVAX [vivaxmalaria.org]
- 11. spectrum-diagnostics.com [spectrum-diagnostics.com]
- 12. is.muni.cz [is.muni.cz]
A Comparative Guide to the Quantification of Glucose 6-Phosphate: LC-MS and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of glucose 6-phosphate (G6P), a pivotal intermediate in cellular metabolism, is crucial for advancing our understanding of health and disease. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
This compound is the initial product of glucose phosphorylation and a central hub for major metabolic pathways, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and glycogen (B147801) synthesis. Its precise measurement in biological samples is therefore fundamental to metabolic research and the development of therapeutics targeting metabolic disorders. While LC-MS has emerged as a powerful tool for its quantification, traditional enzymatic assays and capillary electrophoresis offer viable alternatives with distinct advantages and limitations.
Performance Comparison
The choice of analytical method for G6P quantification hinges on a balance of sensitivity, specificity, throughput, and the specific requirements of the study. The following tables summarize the key performance characteristics of LC-MS, enzymatic assays, and capillary electrophoresis based on published data.
Table 1: Performance Characteristics of G6P Quantification Methods
| Parameter | LC-MS | Enzymatic Assay | Capillary Electrophoresis (CE) |
| Principle | Chromatographic separation followed by mass-to-charge ratio detection. | Enzyme-catalyzed reaction producing a detectable signal (e.g., colorimetric, fluorometric). | Separation based on electrophoretic mobility in a capillary. |
| Specificity | High; can distinguish G6P from its isomers. | Generally high for the target enzyme, but potential for cross-reactivity. | Moderate to high; can separate isomers with optimized conditions. |
| Sensitivity (LOD) | High (low femtomole to picomole range).[1] | Moderate (typically in the low micromolar range).[2] | Moderate (0.5 to 1 mg/L range).[3] |
| Linearity | Wide dynamic range. | Narrower linear range, dependent on enzyme kinetics.[2] | Good linearity over a defined concentration range. |
| Precision (CV) | Good to Excellent (typically <15%). | Good (typically <10%).[4] | Good (typically <5%).[5] |
| Throughput | Lower; sequential sample analysis. | Higher; amenable to multi-well plate formats. | Moderate; can be automated for higher throughput. |
| Sample Preparation | More complex; may require derivatization. | Simpler; often involves deproteinization. | Simple; requires sample filtration. |
Table 2: Quantitative Performance Data from Validated Studies
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Reference |
| LC-MS (Reversed-Phase with Derivatization) | low to high femtomoles | Not specified | ≥ 0.99 | [1] |
| Enzymatic Colorimetric Assay | 0.15 µM | Not specified | 0.998 | [2] |
| Capillary Electrophoresis | 0.5 - 1 mg/L | Not specified | Not specified | [3] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical technique. Below are representative protocols for each of the discussed methods.
LC-MS Method for G6P Quantification
This protocol describes a common approach using reversed-phase liquid chromatography with pre-column derivatization to enhance retention and sensitivity.
1. Sample Preparation (Metabolite Extraction):
-
Quench metabolism in cell or tissue samples by rapid freezing in liquid nitrogen.
-
Extract metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Centrifuge to pellet proteins and other cellular debris.
-
Collect the supernatant for derivatization.
2. Derivatization:
-
Dry the metabolite extract under a stream of nitrogen.
-
Reconstitute in a derivatization reagent (e.g., a solution containing an amine-reactive compound to label the phosphate group).
-
Incubate at a specific temperature and time to ensure complete reaction.
3. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) for targeted quantification, using specific precursor and product ion transitions for the derivatized G6P.
Enzymatic Assay for G6P Quantification
This protocol is based on the glucose-6-phosphate dehydrogenase (G6PDH) reaction, which is a common and commercially available method.[2][6]
1. Reagent Preparation:
-
Prepare a reaction buffer (e.g., Tris-HCl) at the optimal pH for the enzyme (typically around 7.5-8.5).[2]
-
Prepare solutions of NADP⁺, G6PDH enzyme, and a detection reagent (e.g., a tetrazolium salt like WST-1 for colorimetric detection or resazurin (B115843) for fluorometric detection).[2]
-
Prepare a series of G6P standards of known concentrations.
2. Assay Procedure:
-
Pipette standards and deproteinized samples into a 96-well plate.
-
Add the reaction mixture containing the buffer, NADP⁺, and detection reagent to each well.
-
Initiate the reaction by adding the G6PDH enzyme.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
3. Data Analysis:
-
Generate a standard curve by plotting the signal (absorbance or fluorescence) versus the concentration of the G6P standards.
-
Determine the concentration of G6P in the samples by interpolating their signal on the standard curve.
Capillary Electrophoresis Method for G6P Quantification
This protocol outlines a general procedure for the separation and quantification of G6P using capillary zone electrophoresis (CZE).
1. Sample and Standard Preparation:
-
Filter samples and standards through a 0.22 µm syringe filter to remove particulates.
-
Prepare a series of G6P standards in the same buffer as the samples.
2. CE System and Conditions:
-
CE Instrument: A capillary electrophoresis system equipped with a UV or diode array detector.
-
Capillary: A fused-silica capillary.
-
Background Electrolyte (BGE): A buffer solution (e.g., phosphate or borate (B1201080) buffer) at a specific pH to achieve optimal separation.
-
Injection: Hydrodynamic or electrokinetic injection of the sample.
-
Separation Voltage: Apply a high voltage across the capillary to drive the electrophoretic separation.
-
Detection: Monitor the absorbance at a specific wavelength (e.g., indirect UV detection).
3. Data Analysis:
-
Identify the G6P peak based on its migration time compared to the standard.
-
Quantify the G6P concentration by comparing the peak area of the sample to a calibration curve generated from the standards.
Visualizing the Methodologies
To further clarify the experimental workflows and the comparative logic, the following diagrams are provided.
Caption: Workflow for G6P quantification by LC-MS.
Caption: Comparison of G6P quantification methods.
Conclusion
The selection of an appropriate method for this compound quantification is a critical decision that impacts the quality and reliability of research findings. LC-MS offers unparalleled specificity and sensitivity, making it the gold standard for detailed metabolic profiling and studies requiring the differentiation of sugar phosphate isomers. However, its lower throughput and higher complexity may not be suitable for all applications.
Enzymatic assays provide a high-throughput and cost-effective alternative, ideal for screening large numbers of samples where high specificity for G6P is sufficient. Capillary electrophoresis presents a middle ground, offering good resolution and quantitative performance with simpler instrumentation than LC-MS.
By carefully considering the specific requirements of their research, including the need for isomeric separation, the expected concentration of G6P, sample throughput, and available resources, researchers can confidently select the most appropriate method to achieve accurate and reproducible results. This guide serves as a valuable resource to inform that decision-making process, ultimately contributing to the advancement of metabolic research.
References
- 1. Enzymatic Activity of Glucose-6-Phosphatase [EC 3.1.3.9] [sigmaaldrich.com]
- 2. An enzymatic colorimetric assay for glucose-6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of phosphorylated sugars using capillary electrophoresis with indirect photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Capillary electrophoresis in parenteral nutrition control - validation of two analytical methods: Amino acids/glucose/glucose-1-phosphate and K/Na/Ca/Mg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioassaysys.com [bioassaysys.com]
Data Presentation: A Comparative Analysis of G6P Quantification Methods
An Inter-Laboratory Guide to Glucose-6-Phosphate (G6P) Measurement Methodologies
For researchers, scientists, and drug development professionals, the accurate quantification of glucose-6-phosphate (G6P), a pivotal metabolite at the crossroads of glycolysis and the pentose (B10789219) phosphate (B84403) pathway, is critical for understanding cellular metabolism and drug effects. This guide provides an objective comparison of the primary analytical methodologies for G6P measurement, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for specific research needs. While formal inter-laboratory proficiency testing programs for G6P are not widely documented, this guide consolidates performance data from various studies to offer a comparative overview.
The two most prevalent methods for the quantification of G6P are enzymatic assays and Liquid Chromatography-Mass Spectrometry (LC-MS). Each method offers a distinct set of advantages and limitations in terms of sensitivity, specificity, throughput, and cost.
| Feature | Enzymatic Assay (Colorimetric/Fluorimetric) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Enzyme-catalyzed reaction where G6P is oxidized by G6P dehydrogenase (G6PD), leading to the reduction of NADP+ to NADPH. The NADPH produced is then measured via a colorimetric or fluorimetric reaction.[1][2] | Chromatographic separation of G6P from other metabolites followed by detection based on its mass-to-charge ratio.[3][4][5] |
| Specificity | Generally high for G6P due to the specificity of the G6PD enzyme. However, other compounds in the sample could potentially interfere with the enzymatic reaction or the detection signal.[3] | Very high; capable of distinguishing G6P from structurally similar isomers like fructose-6-phosphate, which is crucial for accurate metabolic profiling.[3][5] |
| Sensitivity (LOD) | Moderate to high. Colorimetric assays have a reported Limit of Detection (LOD) of approximately 0.15 µM (15 pmol/well).[1] Fluorimetric assays can be more sensitive, with an LOD of around 10 pmol.[2] | High; typically in the low µM to nM range, allowing for the analysis of samples with low G6P concentrations.[3] |
| Linearity | A narrower linear range that is dependent on enzyme kinetics. For example, a colorimetric assay showed a linear response from 1.0 to 200 µM.[1] | A wide dynamic range, often spanning 3-5 orders of magnitude, which allows for the quantification of G6P across a broad concentration range in a single run.[3] |
| Precision (CV) | Good, with intra-assay and inter-assay Coefficients of Variation (CV) generally below 10-15%.[3] | Good to excellent, with intra-assay CV typically <10% and inter-assay CV <15%.[3] |
| Throughput | Higher; well-suited for high-throughput screening in 96-well or 384-well plate formats.[3] | Lower; samples are analyzed sequentially, which can be a bottleneck for large sample sets.[3] |
| Sample Preparation | Generally simpler, often requiring only cell or tissue lysis.[3] | More complex, typically involving metabolite extraction (e.g., with cold methanol) to remove proteins and other interfering substances.[3][5] |
| Cost | Lower initial investment for equipment (e.g., a microplate reader).[3] | Higher initial cost for the LC-MS system and requires specialized expertise for operation and maintenance.[3] |
Experimental Protocols
Enzymatic Assay (Colorimetric)
This protocol is based on the principle that G6P is oxidized by G6PD, and the resulting NADPH reduces a tetrazolium salt (WST-1) to a colored formazan (B1609692) product.[1]
a. Reagents and Materials:
-
Assay Buffer: Tris buffer (pH 8.5)
-
G6P Standard Solutions
-
Glucose-6-Phosphate Dehydrogenase (G6PD)
-
NADP+
-
WST-1 (2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt)
-
1-methoxy-5-methylphenazinium methylsulfate (B1228091) (1-mPMS) as an electron carrier
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the formazan product.
b. Procedure:
-
Prepare G6P standards of known concentrations in the assay buffer.
-
Add samples and standards to the wells of the 96-well plate.
-
Prepare a reaction mixture containing the assay buffer, WST-1, 1-mPMS, NADP+, and G6PD.
-
Add the reaction mixture to each well to initiate the reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.[1]
-
Measure the absorbance of each well at the wavelength of maximum absorbance for the formazan product.
-
Create a standard curve by plotting the absorbance values of the standards against their concentrations.
-
Determine the G6P concentration in the samples by interpolating their absorbance values on the standard curve.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides a general workflow for the quantification of G6P using LC-MS. Optimization will be required based on the specific instrument and sample type.
a. Reagents and Materials:
-
LC-MS grade water, acetonitrile, and methanol
-
Formic acid or ammonium (B1175870) acetate (B1210297) for the mobile phase
-
G6P Standard Solutions
-
Internal standard (optional, but recommended for improved accuracy)
-
LC column suitable for separating polar metabolites (e.g., HILIC or mixed-mode)[5][6]
-
LC-MS system (e.g., UHPLC coupled to a triple quadrupole or high-resolution mass spectrometer)
b. Procedure:
-
Sample Preparation (Metabolite Extraction):
-
For adherent cells: Wash cells with ice-cold saline and quench metabolism by adding ice-cold 80% methanol.
-
For suspension cells: Pellet the cells and resuspend in ice-cold 80% methanol.[3]
-
For tissue samples: Homogenize the tissue in ice-cold 80% methanol.[3]
-
Centrifuge the samples to pellet proteins and debris.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant (e.g., using a vacuum concentrator) and reconstitute in the initial mobile phase.
-
-
LC-MS Analysis:
-
Prepare a calibration curve using the G6P standard solutions.
-
Inject the prepared samples and standards onto the LC-MS system.
-
Separate G6P from other metabolites using an appropriate LC gradient.
-
Detect G6P using the mass spectrometer, typically in negative ion mode, monitoring for its specific mass-to-charge ratio (m/z).
-
-
Data Analysis:
-
Integrate the peak areas for G6P in the samples and standards.
-
Generate a standard curve by plotting the peak areas of the standards against their concentrations.
-
Calculate the G6P concentration in the samples based on the standard curve.
-
Mandatory Visualization
Caption: G6P is a key node in cellular metabolism.
Caption: A generalized workflow for G6P measurement.
Caption: A decision tree for selecting a G6P analysis method.
References
- 1. An enzymatic colorimetric assay for glucose-6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An enzymatic fluorimetric assay for glucose-6-phosphate: application in an in vitro Warburg-like effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Fast LC-MS Quantitation of Glucose and Glycerol Via Enzymatic Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shodexhplc.com [shodexhplc.com]
- 6. HPLC Method for Analysis of Glucose 6-phosphate and Fructose 6-phosphate on Newcrom B Column | SIELC Technologies [sielc.com]
A Comparative Guide to In Vivo vs. In Vitro Glucose-6-Phosphate (G6P) Measurement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose-6-phosphate (G6P) is a pivotal metabolite at the crossroads of several major cellular metabolic pathways, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and gluconeogenesis. Accurate measurement of G6P levels is crucial for understanding cellular energy status, redox balance, and the effects of therapeutic interventions on metabolic function. The choice between in vivo and in vitro measurement techniques depends on the specific research question, the required spatial and temporal resolution, and the experimental model. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols.
Comparison of In Vivo and In Vitro G6P Measurement Methods
The primary distinction between in vivo and in vitro G6P measurement lies in the experimental setting. In vivo methods aim to quantify G6P within a living organism in real-time, providing a dynamic snapshot of metabolic processes in their natural context.[1] In contrast, in vitro techniques measure G6P in isolated biological samples, such as cell lysates or tissue homogenates, offering a high degree of control and suitability for high-throughput screening.[1]
| Feature | In Vivo Measurement | In Vitro Measurement |
| Principle | Non-invasive or minimally invasive monitoring of G6P in living cells or organisms. | Measurement of G6P in processed biological samples (lysates, extracts). |
| Key Technologies | Magnetic Resonance Spectroscopy (MRS), Genetically Encoded FRET Biosensors (emerging). | Enzymatic assays (colorimetric, fluorometric), Mass Spectrometry. |
| Temporal Resolution | High (seconds to minutes), allows for dynamic tracking of metabolic changes. | Low, provides a single snapshot at the time of sample collection. |
| Spatial Resolution | Can provide information at the tissue or organ level (MRS) or subcellular level (FRET). | Limited to the resolution of the sample (e.g., whole tissue, cell population). |
| Physiological Relevance | High, reflects G6P levels in a native, unperturbed biological system. | Moderate, susceptible to artifacts from sample preparation and extraction. |
| Throughput | Low, typically complex and not suited for large-scale screening. | High, amenable to automation and multi-well plate formats. |
| Sensitivity | Generally lower than in vitro methods. | High, with detection limits in the low micromolar to nanomolar range.[2] |
| Specificity | Can be challenging to distinguish G6P from other phosphorylated sugars (MRS). FRET sensors can be engineered for high specificity. | High, based on the specificity of the glucose-6-phosphate dehydrogenase enzyme. |
| Example Application | Monitoring real-time changes in muscle G6P levels during exercise.[3] | Screening a library of compounds for their effect on G6P levels in cancer cells. |
Experimental Protocols
In Vitro G6P Measurement: Enzymatic Fluorometric Assay
This protocol is adapted from commercially available kits and published research.[2]
1. Sample Preparation:
- Cells: Wash 1-5 x 10^6 cells with ice-cold PBS. Homogenize the cell pellet in 2-3 volumes of assay buffer.
- Tissues: Homogenize 10-100 mg of tissue in 2-3 volumes of ice-cold PBS or another suitable buffer.
- Centrifuge the homogenate at 13,000 x g for 10 minutes to remove insoluble material.
- Deproteinize the supernatant using a 10 kDa molecular weight cut-off spin filter.
2. Assay Procedure:
- Add 1-50 µL of the deproteinized sample to duplicate wells of a 96-well plate.
- Adjust the final volume in each well to 50 µL with G6P Assay Buffer.
- Prepare a standard curve by adding known concentrations of G6P standard to separate wells.
- Prepare a reaction mix containing G6P Assay Buffer, G6P Enzyme Mix, and a fluorometric probe.
- Add the reaction mix to all wells.
- Incubate the plate at room temperature for 30-60 minutes, protected from light.
- Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 540/590 nm).
3. Data Analysis:
- Subtract the blank reading from all sample and standard readings.
- Plot the fluorescence of the standards versus their concentrations to generate a standard curve.
- Determine the G6P concentration in the samples from the standard curve.
In Vivo G6P Measurement: 31P Magnetic Resonance Spectroscopy (MRS)
This protocol is a generalized procedure based on published studies.[3]
1. Animal Preparation:
- Anesthetize the animal (e.g., rat) and position it within the bore of the MRI scanner.
- Place a surface coil over the tissue of interest (e.g., gastrocnemius muscle).
2. MRS Data Acquisition:
- Acquire localized 31P NMR spectra from the region of interest. This involves using specific pulse sequences to excite phosphorus nuclei and detect their signals.
- The G6P signal is typically identified as a peak in the phosphomonoester (PME) region of the spectrum.
3. Data Analysis:
- Process the raw NMR data, which includes Fourier transformation and phasing of the spectra.
- Identify and quantify the G6P peak area.
- The concentration of G6P can be determined by comparing its peak area to that of a known internal or external reference standard (e.g., ATP).
Visualizing the Methodologies and Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for a typical in vitro enzymatic G6P assay.
Caption: Principle of an in vivo FRET-based G6P biosensor.
Caption: The Pentose Phosphate Pathway highlighting G6P's role.
Conclusion
The choice between in vivo and in vitro G6P measurement hinges on the specific experimental goals. In vitro assays provide high sensitivity and throughput, making them ideal for large-scale screening and detailed biochemical characterization from collected samples. However, they lack the ability to capture the dynamic and complex metabolic interplay within a living system. In vivo techniques, while currently less accessible and with lower throughput, offer unparalleled insights into real-time metabolic regulation in a physiologically relevant context. The development of advanced in vivo methods, such as genetically encoded biosensors, holds great promise for future metabolic research, enabling the direct visualization and quantification of G6P dynamics at the subcellular level. For many research endeavors, a combination of both in vivo and in vitro approaches will likely provide the most comprehensive understanding of G6P metabolism in health and disease.
References
The Crossroads of Energy: A Comparative Guide to Glucose-6-Phosphate (G6P) and Correlated Metabolic Markers
For Researchers, Scientists, and Drug Development Professionals
Glucose-6-phosphate (G6P) stands at a pivotal intersection of cellular metabolism. As the first intermediate of glucose metabolism, its fate dictates the primary metabolic output of the cell, be it energy production, biosynthesis, or storage.[1] The concentration and flux of G6P are intricately correlated with a host of other metabolic markers, providing a window into the cell's physiological state. This guide offers a comparative analysis of G6P's relationship with key metabolic indicators, supported by quantitative data and detailed experimental protocols to aid in research and therapeutic development.
G6P: The Central Hub
G6P is the gatekeeper to several major metabolic pathways:
-
Glycolysis: The primary route for ATP production.
-
Pentose Phosphate Pathway (PPP): Essential for generating NADPH for antioxidant defense and reductive biosynthesis, as well as producing precursors for nucleotide synthesis.[2][3]
-
Glycogen (B147801) Synthesis: The pathway for storing glucose as glycogen in the liver and muscles.[1]
-
De Novo Lipogenesis: The synthesis of fatty acids from excess carbohydrates.[1]
The flux of G6P through these pathways is tightly regulated and reflects the cell's immediate and long-term needs.[1] Consequently, its levels are a critical indicator of metabolic health and are often dysregulated in diseases such as cancer, diabetes, and glycogen storage diseases.[1][3]
Quantitative Correlation of G6P with Other Metabolic Markers
The levels of G6P and the activity of its key regulating enzymes, particularly Glucose-6-Phosphate Dehydrogenase (G6PD), show significant correlation with other metabolic markers across various physiological and pathological states.
G6PD Activity and Insulin (B600854) Resistance Markers
Aberrant G6PD activity is strongly linked to insulin resistance.[4][5] Studies in mouse models of diet-induced obesity have demonstrated that G6PD deficiency can improve insulin sensitivity.[6]
| Marker | Condition | Fold Change/Correlation | Reference |
| G6PD mRNA Expression | Adipose tissue of obese (db/db) mice vs. lean mice | ~2.5-fold increase | [4] |
| G6PD Enzyme Activity | Adipose tissue of obese (db/db) mice vs. lean mice | ~2.0-fold increase | [4] |
| Fasting Insulin | High-Fat Diet-fed G6PD mutant mice vs. WT mice | Significantly lower | [6] |
| HOMA-IR Index | High-Fat Diet-fed G6PD mutant mice vs. WT mice | Significantly lower | [6] |
| Serum Free Fatty Acids | High-Fat Diet-fed G6PD mutant mice vs. WT mice | Significantly decreased | [6] |
G6PD Expression in Cancer
G6PD is frequently upregulated in various cancers, redirecting glucose flux towards the PPP to support rapid proliferation and combat oxidative stress.[3][7][8]
| Cancer Type | G6PD Expression in Tumor vs. Adjacent Normal Tissue | Reference |
| Breast Cancer (BRCA) | Significantly increased | [7] |
| Colon Adenocarcinoma (COAD) | Significantly increased | [7][8] |
| Liver Hepatocellular Carcinoma (LIHC) | Significantly increased | [7][8] |
| Lung Adenocarcinoma (LUAD) | Significantly increased | [7] |
| Stomach Adenocarcinoma (STAD) | Significantly increased | [7][8] |
G6P and Glycolytic Intermediates in Renal Cell Carcinoma
Metabolomic analysis of clear cell-renal cell carcinoma (ccRCC) reveals a significant shift in glucose metabolism, characterized by changes in G6P and other glycolytic intermediates compared to normal kidney tissue.[9]
| Metabolite | Relative Amount in ccRCC vs. Normal Tissue | Reference |
| Glucose-6-Phosphate (G6P) | Increased | [9] |
| Fructose-6-Phosphate (F6P) | Increased | [9] |
| Lactate | Increased | [9] |
| NADPH | Decreased upon G6PDH inhibition | [9] |
| Reactive Oxygen Species (ROS) | Increased upon G6PDH inhibition | [9] |
Signaling and Metabolic Pathways
The regulation of G6P flux is a complex interplay of substrate availability and enzymatic control. The following diagrams illustrate key relationships.
References
- 1. Glucose-6 Phosphate, a Central Hub for Liver Carbohydrate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Overexpression of Glucose-6-Phosphate Dehydrogenase Is Associated with Lipid Dysregulation and Insulin Resistance in Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucose-6-Phosphate Dehydrogenase Deficiency Improves Insulin Resistance With Reduced Adipose Tissue Inflammation in Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Pan-cancer analysis reveals that G6PD is a prognostic biomarker and therapeutic target for a variety of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucose 6 phosphatase dehydrogenase (G6PD): a novel diagnosis marker related to gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to G6PD Antibodies for Immunoassays: A Comparative Analysis
For researchers, scientists, and drug development professionals, selecting a highly specific and reliable antibody is paramount for the success of any immunoassay. This guide provides a comparative analysis of commercially available Glucose-6-Phosphate Dehydrogenase (G6PD) antibodies, focusing on their specificity and performance in key applications. The information presented here is compiled from manufacturer datasheets and available research publications to aid in the selection of the most suitable antibody for your research needs.
Glucose-6-Phosphate Dehydrogenase (G6PD) is a crucial cytosolic enzyme in the pentose (B10789219) phosphate (B84403) pathway, responsible for producing NADPH, which protects cells from oxidative damage. Given its significance in various physiological and pathological processes, including hemolytic anemia and cancer, accurate detection and quantification of G6PD are essential. This guide focuses on antibodies targeting the G6PD protein, which is the common analyte in immunoassays, rather than the substrate glucose-6-phosphate.
The specificity of an antibody is its ability to bind exclusively to its intended target. Cross-reactivity with other proteins can lead to inaccurate results and misinterpretation of data. Therefore, this guide emphasizes validation data, particularly from knockout (KO) or knockdown (KD) models, which provide the strongest evidence of antibody specificity.
Comparative Analysis of G6PD Antibodies
The following table summarizes the key features of several commercially available G6PD antibodies. This information is intended to provide a snapshot for easy comparison. It is important to note that a direct, independent, head-to-head comparative study of all these antibodies is not currently available. Therefore, the performance characteristics are largely based on data provided by the manufacturers, supplemented with information from published research where possible.
| Antibody (Supplier, Cat. No.) | Host Species | Clonality | Immunogen | Validated Applications | Specificity Validation |
| Cell Signaling Technology, #8866 [1] | Rabbit | Polyclonal | Synthetic peptide near the amino-terminus of human G6PD | WB | Recognizes endogenous levels of total G6PD.[1] |
| Thermo Fisher Scientific, PA5-27359 [2] | Rabbit | Polyclonal | Recombinant protein within the center region of human G6PD | WB, IHC(P), IHC(F), ICC/IF | Relative expression data in different cell lines.[2] |
| Proteintech, 66373-1-Ig [3] | Mouse | Monoclonal | Not specified | WB, IHC, IF/ICC, IP, ELISA | Knockdown validation data available. |
| Novus Biologicals, NB100-60954 | Goat | Polyclonal | Peptide with sequence C-STNSDDVRDEKVK from the internal region | WB, IHC, ELISA | Recognizes both reported isoforms of G6PD. |
| Santa Cruz Biotechnology, sc-373886 (G-12) | Mouse | Monoclonal | Not specified | WB, IP, IF, IHC(P), ELISA | Recommended as a control antibody for monitoring G6PD gene expression knockdown.[4] |
| Abcam, ab226964 [5] | Rabbit | Polyclonal | Recombinant fragment protein within Human G6PD | WB, IHC-P | Reacts with human, mouse, and rat. |
Experimental Protocols
Accurate and reproducible results in immunoassays are highly dependent on the experimental protocol. Below are detailed methodologies for key experiments cited in the assessment of G6PD antibody specificity.
Western Blotting for G6PD Detection
This protocol provides a general framework for detecting G6PD in cell lysates. Optimization of antibody dilutions and incubation times may be required for specific antibodies and experimental setups.
-
Sample Preparation:
-
Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Separate the protein lysates on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Confirm successful transfer by Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary G6PD antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for G6PD Quantification
This protocol describes a sandwich ELISA for the quantitative measurement of G6PD.
-
Plate Preparation:
-
Coat a 96-well microplate with a capture antibody specific for G6PD overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate three times.
-
Add standards (recombinant G6PD protein of known concentrations) and samples to the wells and incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times.
-
Add a biotinylated detection antibody specific for G6PD and incubate for 1-2 hours at room temperature.
-
-
Signal Development:
-
Wash the plate three times.
-
Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times.
-
Add a substrate solution (e.g., TMB) and incubate for 15-30 minutes at room temperature in the dark.
-
Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve and calculate the concentration of G6PD in the samples.
-
Immunoprecipitation (IP) of G6PD
This protocol outlines the procedure for isolating G6PD from cell lysates.
-
Lysate Preparation:
-
Prepare cell lysates in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease inhibitors.
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the primary G6PD antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads three to five times with lysis buffer.
-
Elute the immunoprecipitated G6PD by boiling the beads in Laemmli sample buffer for 5 minutes.
-
-
Analysis:
-
Analyze the eluted sample by Western blotting using the same or a different G6PD antibody.
-
Mandatory Visualizations
Signaling Pathway Context of G6PD
Caption: The central role of G6PD in the pentose phosphate pathway.
Experimental Workflow for G6PD Antibody Specificity Validation
Caption: A robust workflow for validating the specificity of G6PD antibodies.
References
- 1. G6PD Antibody | Cell Signaling Technology [cellsignal.com]
- 2. G6PD Polyclonal Antibody (PA5-27359) [thermofisher.com]
- 3. G6PD antibody (66373-1-Ig) | Proteintech [ptglab.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Anti-Glucose 6 Phosphate Dehydrogenase antibody (ab226964) | Abcam [abcam.com]
A Comparative Guide to Glucose-6-Phosphate (G6P) Metabolism Across Key Cell Types
For Researchers, Scientists, and Drug Development Professionals
Glucose-6-Phosphate (G6P) stands at a critical metabolic crossroads, directing glucose into various essential pathways. Its fate is not uniform across all cells; rather, it is meticulously tailored to meet the specific energy and biosynthetic demands of each cell type. Understanding these differences is paramount for research in metabolic diseases, oncology, and therapeutic development. This guide provides an objective comparison of G6P metabolism in hepatocytes, myocytes, adipocytes, and cancer cells, supported by experimental data and detailed methodologies.
Metabolic Fates of G6P
G6P is a pivotal intermediate with three primary metabolic fates, the balance of which is tissue-specific:
-
Glycolysis: G6P is isomerized to fructose-6-phosphate, committing it to the glycolytic pathway to generate ATP and pyruvate. This is a primary energy source for most cells.
-
Pentose (B10789219) Phosphate (B84403) Pathway (PPP): G6P is oxidized by Glucose-6-Phosphate Dehydrogenase (G6PDH), the rate-limiting enzyme of the PPP.[1][2][3] This pathway is crucial for producing NADPH, which is essential for reductive biosynthesis (e.g., fatty acids) and protecting against oxidative stress, as well as generating precursors for nucleotide synthesis.[1][2][4]
-
Glycogen (B147801) Synthesis (Glycogenesis): G6P is converted to glucose-1-phosphate and then to UDP-glucose, the precursor for glycogen synthesis. This allows for the storage of glucose, primarily in the liver and muscles.[4]
The diagram below illustrates the central position of G6P and its potential metabolic routes.
Comparative Analysis of G6P Metabolism
The prioritization of G6P metabolic pathways varies significantly across different cell types, reflecting their distinct physiological roles.
| Cell Type | Primary G6P Fate | Key Regulatory Features & Notes |
| Hepatocytes (Liver Cells) | Variable; high plasticity. | Acts as a metabolic hub to maintain blood glucose homeostasis. In the fed state, favors glycolysis and glycogen synthesis .[4] In the fasted state, glycogenolysis releases G6P, which is dephosphorylated by glucose-6-phosphatase to release free glucose into the blood.[4] The PPP is also active to support lipogenesis.[4] |
| Myocytes (Muscle Cells) | Glycolysis & Glycogen Synthesis | Primarily uses G6P for glycolysis to meet its own high energy (ATP) demands during exertion.[5] Stores significant amounts of glucose as glycogen for its own use.[5] Lacks glucose-6-phosphatase, meaning it cannot release free glucose into the bloodstream.[6] The PPP has very low activity. |
| Adipocytes (Fat Cells) | Pentose Phosphate Pathway (PPP) | The primary fate of G6P is the PPP to generate large quantities of NADPH.[7] NADPH is the essential reducing equivalent for de novo fatty acid synthesis and triglyceride storage.[7] Glycolysis occurs to provide glycerol-3-phosphate for triglyceride synthesis. |
| Cancer Cells | Glycolysis & PPP (Upregulated) | Exhibit reprogrammed metabolism, often characterized by the "Warburg effect"—high rates of glycolysis even in the presence of oxygen.[3][8] The PPP is also highly upregulated to provide NADPH for antioxidant defense and ribose-5-phosphate (B1218738) for the rapid synthesis of nucleotides needed for proliferation.[1][2] G6PDH is often overexpressed in various cancers.[9] |
The following diagram illustrates the differential flux of G6P in these cell types.
Experimental Protocols
Accurate measurement of enzyme activity is crucial for comparing metabolic phenotypes. Below are summarized protocols for assaying the rate-limiting enzymes of glycolysis (PFK) and the PPP (G6PDH).
This assay measures the rate of NADPH production, which corresponds to G6PDH activity, by monitoring the increase in absorbance at 340 nm.
Principle: G6P + NADP⁺ ---(G6PDH)--> 6-Phosphoglucono-δ-lactone + NADPH + H⁺
Materials:
-
Assay Buffer (e.g., Tris-HCl, pH 7.4-8.0)
-
Sample (cell or tissue lysate)
-
NADP⁺ solution
-
G6P solution (substrate)
-
Spectrophotometer (plate reader or cuvette-based)
Procedure:
-
Sample Preparation: Homogenize tissues (e.g., 20 mg) or cells (e.g., 2 x 10⁶) in ice-cold Assay Buffer. Centrifuge to remove insoluble material and collect the supernatant (lysate).
-
Reaction Setup: In a 96-well plate or cuvette, prepare a reaction mix containing Assay Buffer, NADP⁺, and the sample lysate.
-
Background Control: Prepare a parallel sample well without the G6P substrate to measure any endogenous NADP⁺ reduction.
-
Initiate Reaction: Add G6P solution to the sample wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 340 nm (A₃₄₀) in a kinetic mode, recording readings every 1-5 minutes for 20-60 minutes at a constant temperature (e.g., 37°C).
-
Calculation: Determine the rate of change in absorbance (ΔA₃₄₀/minute) from the linear portion of the curve. Subtract the background rate from the sample rate. Convert the net rate to enzyme activity (e.g., in mU/mg protein) using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).
This is a coupled enzyme assay where the product of the PFK reaction, ADP, is used in subsequent reactions that generate a colored or fluorescent product.
Principle:
-
Fructose-6-P + ATP ---(PFK)--> Fructose-1,6-bisphosphate + ADP
-
ADP + Substrates ---(Enzyme Mix)--> AMP + NADH
-
NADH + Probe ---(Developer)--> Colored Product (A₄₅₀)
Materials:
-
PFK Assay Buffer
-
Sample (cell or tissue lysate)
-
PFK Substrate (Fructose-6-Phosphate)
-
ATP
-
Enzyme Mix & Developer (from a commercial kit)
-
Spectrophotometer (plate reader)
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates as described for the G6PDH assay.
-
Reaction Setup: In a 96-well plate, add the sample lysate.
-
Background Control: Set up a parallel sample well without the PFK Substrate to correct for background NADH or ADP in the sample.
-
Reaction Mix: Prepare a Reaction Mix containing PFK Assay Buffer, ATP, Enzyme Mix, and Developer. For the background wells, prepare a mix that omits the PFK Substrate.
-
Initiate Reaction: Add the PFK Substrate to the sample wells and add the appropriate reaction mixes to all wells.
-
Measurement: Incubate at 37°C for 20-60 minutes and measure absorbance at 450 nm (A₄₅₀). Kinetic measurement is often preferred.
-
Calculation: Subtract the background A₄₅₀ from the sample A₄₅₀. Calculate PFK activity based on a standard curve (e.g., NADH standard) and normalize to protein concentration. One unit is the amount of enzyme that generates 1.0 µmole of NADH per minute at 37°C.
References
- 1. Frontiers | The Role of the Pentose Phosphate Pathway in Diabetes and Cancer [frontiersin.org]
- 2. G6PD: A hub for metabolic reprogramming and redox signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Multiple Roles of Glucose-6-Phosphate Dehydrogenase in Tumorigenesis and Cancer Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Energy Metabolism in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Redox Role of G6PD in Cell Growth, Cell Death, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pan-cancer analysis reveals that G6PD is a prognostic biomarker and therapeutic target for a variety of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative proteomics analysis based on tandem mass tag labeling coupled with labeling coupled with liquid chromatography-tandem mass spectrometry discovers the effect of silibinin on non-alcoholic fatty liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycolysis and the pentose phosphate pathway are differentially associated with the dichotomous regulation of glioblastoma cell migration versus proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Glucose 6-Phosphate: A Step-by-Step Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of glucose 6-phosphate, ensuring compliance and safety in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to manage this common biochemical reagent responsibly.
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is crucial to adhere to standard laboratory safety protocols.[1][2] Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) before handling.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves to prevent skin contact.
-
Eye Protection: Use safety glasses or goggles to protect from dust particles.[3]
-
Lab Coat: A standard lab coat should be worn to protect clothing.
In Case of a Spill:
-
Avoid generating dust from the powdered form of this compound.[3][4]
-
Wear your PPE.
-
For solid spills, gently sweep the material and place it into a designated, labeled container for disposal.[3]
-
For solutions, absorb the spill with an inert material and place it in a suitable container.
-
Clean the spill area thoroughly with water.
Operational Disposal Plan
The disposal of this compound should align with your institution's chemical hygiene plan and local regulations. The following step-by-step process provides a general framework for proper disposal.
Step 1: Waste Identification and Segregation
-
Non-Hazardous Classification: this compound is generally not considered hazardous waste.[1][3] However, it is crucial to verify this with your local regulations and institutional policies.
-
Avoid Commingling: Do not mix this compound waste with other chemical waste streams, especially with incompatible materials like strong oxidizing agents.[3] Keep it segregated to prevent any unintended reactions.[5][6]
Step 2: Preparing for Disposal
-
Solid Waste:
-
Collect unused or expired solid this compound in a clearly labeled, sealed container.
-
The label should include the full chemical name ("this compound") and indicate that it is non-hazardous waste, pending confirmation with your local guidelines.
-
-
Aqueous Solutions:
-
For small quantities of dilute, uncontaminated this compound solutions, some local regulations may permit disposal down the drain with copious amounts of water.[4] However, you must confirm this with your institution's Environmental Health & Safety (EHS) office before proceeding.
-
If drain disposal is not permitted, or if the solution is concentrated or contains other substances, it must be collected as chemical waste.
-
Collect the aqueous waste in a designated, leak-proof container. Ensure the container is compatible with the solution.
-
Step 3: Final Disposal
-
Consult EHS: Contact your institution's EHS department for final disposal procedures.[7][8] They will provide guidance on whether the waste can be disposed of through normal channels or if it requires special handling.
-
Documentation: Maintain a record of the disposed chemical, including the quantity and date of disposal, as per your laboratory's standard operating procedures.
Quantitative Data Summary
There is no specific quantitative data, such as concentration limits for disposal, commonly associated with this compound due to its non-hazardous nature. Disposal protocols are primarily guided by qualitative best practices for chemical waste management.
| Parameter | Guideline |
| Hazard Classification | Non-hazardous[1][2][3] |
| pH of Aqueous Solutions | Neutral (if dissolved in neutral buffer) |
| Incompatible Materials | Strong oxidizing agents[3] |
Experimental Protocols
The disposal of this compound does not typically require an experimental protocol for deactivation or neutralization due to its benign nature. The primary "protocol" is the physical segregation and proper containment as outlined in the operational disposal plan.
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. youtube.com [youtube.com]
Essential Safety and Logistical Information for Handling Glucose 6-phosphate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for handling Glucose 6-phosphate, including operational and disposal plans.
This compound is not classified as a hazardous substance.[1][2] However, adherence to standard laboratory safety protocols is essential to ensure a safe working environment.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, the following personal protective equipment is recommended to minimize exposure and prevent contamination.
| PPE Category | Item | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from airborne powder and potential splashes. |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact with the chemical. |
| Body Protection | Laboratory coat | Protects clothing and skin from spills and contamination. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. A dust mask may be used if significant dust is generated. | Minimizes inhalation of fine particles. |
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Aspect | Procedure |
| General Handling | Handle in a well-ventilated area to avoid dust formation. Avoid breathing dust.[3] Avoid contact with eyes, skin, and clothing.[2] Wash hands thoroughly after handling. |
| Weighing | Use a chemical fume hood or a balance with a draft shield to minimize the dispersion of powder. |
| Preparing Solutions | When preparing solutions, slowly add the powder to the liquid to prevent splashing and minimize dust. |
| Storage | Store in a tightly closed container in a cool, dry place.[1] Some suppliers recommend refrigeration or freezing for long-term stability.[2][4][5] |
First Aid Measures
In the event of accidental exposure, follow these first aid procedures.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[2] |
| Skin Contact | Wash off with soap and plenty of water.[3] Remove contaminated clothing. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration.[3] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Get medical attention if you feel unwell.[1] |
Spill and Disposal Plan
In case of a spill, and for routine disposal, the following procedures should be followed.
| Situation | Procedure |
| Spill Cleanup | For small spills, sweep up the powder, avoiding dust generation, and place it in a suitable container for disposal.[3] Clean the spill area with water. |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. This compound is generally not considered hazardous waste. It may be permissible to dispose of small quantities in wastewater, but it is essential to comply with local regulations. Contaminated packaging should be disposed of as unused product.[3] |
Experimental Workflow for Handling this compound
The following diagram illustrates a typical workflow for handling this compound in a laboratory setting, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
